molecular formula C26H46N2O B1669529 Cyclovirobuxine CAS No. 860-79-7

Cyclovirobuxine

カタログ番号: B1669529
CAS番号: 860-79-7
分子量: 402.7 g/mol
InChIキー: GMNAPBAUIVITMI-ABNIRSKTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclovirobuxine D has been reported in Buxus microphylla and Buxus sempervirens with data available.
active priciple of Buxus microphylla var. sinica;  has anti-arrhythmic & arrhythmia-inducing actions

特性

IUPAC Name

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16-,17+,18-,19-,20-,21-,23+,24-,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNAPBAUIVITMI-ABNIRSKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316983
Record name Cyclovirobuxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860-79-7
Record name Cyclovirobuxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclovirobuxine D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclovirobuxine D
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclovirobuxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclovirobuxin D
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOVIROBUXINE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51GY352868
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the mechanism of action of Cyclovirobuxine D?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Cyclovirobuxine D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound D (CVB-D) is a triterpenoid (B12794562) steroid alkaloid extracted from the traditional Chinese medicinal plant Buxus microphylla.[1] Initially recognized and clinically utilized for its cardiovascular protective effects, including the treatment of arrhythmias, heart failure, and myocardial ischemia, recent research has unveiled its potent anticancer and analgesic properties.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted mechanism of action of CVB-D, detailing its molecular targets and signaling pathways. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Core Mechanisms of Action: A Multifaceted Profile

This compound D exhibits a diverse pharmacological profile by modulating a variety of signaling pathways and cellular processes. Its mechanism of action can be broadly categorized into cardioprotective, anticancer, and analgesic effects.

Cardioprotective Mechanisms

CVB-D's established role in treating cardiovascular diseases stems from its influence on cardiac electrophysiology, ion channel function, and cellular stress responses.[1]

  • Anti-Arrhythmic Effects: CVB-D demonstrates significant anti-atrial fibrillation properties.[4] Its electrophysiological mechanism involves prolonging the action potential duration (APD) and the effective refractory period (ERP) in atrial cells, an action characteristic of Class III anti-arrhythmic drugs.[4][5] At higher concentrations (30 µmol/L), it also decreases the maximal velocity of depolarization (Vmax), a feature of Class I anti-arrhythmics.[4][6] This dual action helps to suppress abnormal automaticity and interrupt reentry circuits that cause arrhythmias.[4][6]

  • Ion Channel Modulation:

    • Potassium Channels: CVB-D is an ether-a-go-go related gene (ERG) potassium channel blocker, with an IC50 value of 19.7 μM in HEK293 cells.[7] Its blockade is activation-dependent, suggesting it binds preferentially to open ERG channels.[7]

    • Calcium Channels: It facilitates the utilization of intracellular Ca2+ and prevents its loss, which may underlie its protective effect in heart failure.[2]

  • Cardiomyocyte Protection:

    • Suppression of Oxidative Stress: In doxorubicin-induced cardiomyopathy, CVB-D pretreatment attenuates cardiac contractile dysfunction by reducing oxidative damage, including lipid peroxidation and protein carbonylation, and preserving the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG).[1][8]

    • Mitochondrial Biogenesis: It prevents doxorubicin-induced impairment of mitochondrial biogenesis by preserving the expression of key regulators like peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) and nuclear respiratory factor 1 (NRF1).[1][8] This action helps maintain mitochondrial DNA copy number and function.[8]

    • Inhibition of Programmed Cell Death: CVB-D ameliorates diabetic cardiomyopathy by inhibiting NLRP3-mediated cardiomyocyte pyroptosis.[9][10] It also alleviates sepsis-induced cardiac injury by mitigating ferroptosis and reducing cytoplasmic iron overload.[11] In the context of doxorubicin (B1662922) toxicity, it reduces myocardial apoptosis by inhibiting the release of mitochondrial cytochrome c into the cytosol.[1]

  • Vascular Effects: CVB-D induces coronary vasodilation, an effect linked to the endothelial release of nitric oxide (NO).[2]

Anticancer Mechanisms

CVB-D has emerged as a promising agent in oncology, demonstrating inhibitory effects across various cancer types by targeting key signaling pathways involved in proliferation, survival, and metastasis.

  • Induction of Apoptosis and Cell Cycle Arrest:

    • In gastric cancer cells, CVB-D induces mitochondria-mediated apoptosis by up-regulating cleaved Caspase-3 and the Bax/Bcl-2 ratio.[12] It also arrests the cell cycle at the S phase.[12]

    • In non-small cell lung cancer (NSCLC), it induces G2/M phase arrest by suppressing the KIF11-CDC25C-CDK1-CyclinB1 regulatory network.[13]

    • In glioblastoma (GBM), CVB-D triggers apoptosis and mitochondrial damage through the generation of reactive oxygen species (ROS), which mediates the mitochondrial translocation of cofilin.[14][15]

  • Inhibition of Key Oncogenic Signaling Pathways:

    • Akt/mTOR Pathway: In breast and gastric cancer cells, CVB-D induces autophagy-associated cell death by attenuating the phosphorylation of Akt and mTOR.[12][14][]

    • AKT/ERK Pathway: In colorectal cancer (CRC), CVB-D inhibits tumorigenesis by targeting the CTHRC1-AKT/ERK-Snail signaling pathway.[14][17] This leads to the suppression of proliferation, migration, and epithelial-mesenchymal transition (EMT).[17]

    • NF-κB/JNK Pathway: In NSCLC, CVB-D inhibits cell growth and progression by suppressing the activation of the NF-κB/JNK signaling pathway.[13]

Analgesic Mechanisms

Recent studies have repurposed CVB-D as a potent analgesic, particularly for inflammatory and neuropathic pain.[3][18]

  • Inhibition of Voltage-Gated Calcium Channels: The primary analgesic mechanism involves the potent inhibition of voltage-gated Ca(v)3.2 T-type calcium channels, which are abundantly expressed in nociceptive neurons.[3][18] It also inhibits Ca(v)2.2 channels, but its pain-relieving effects are predominantly mediated through Ca(v)3.2 blockade.[3] This inhibition attenuates the excitability of dorsal root ganglion neurons, thereby reducing pain hypersensitivity.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound D.

Table 1: In Vitro Efficacy and Potency of this compound D

Target/Assay Cell Line Parameter Value Reference
hERG Potassium Channel HEK293 IC₅₀ 19.7 µM [7]
Cell Viability MGC-803 (Gastric Cancer) % Viability ~10% at 240 µM (72h) [12]
Cell Viability MKN28 (Gastric Cancer) % Viability ~20% at 240 µM (72h) [12]
Cell Viability T98G (Glioblastoma) IC₅₀ ~120 µM (approx.) [14]
Cell Viability U251 (Glioblastoma) IC₅₀ ~120 µM (approx.) [14]
Ca(v)3.2 T-type Channel HEK293T % Inhibition ~70% at 30 µM [3]

| Ca(v)2.2 Channel | HEK293T | % Inhibition | ~60% at 30 µM |[3] |

Table 2: In Vivo Experimental Data for this compound D

Animal Model Condition Dosage Key Finding Reference
Mice Doxorubicin Cardiomyopathy Not specified Attenuated increases in LVEDD/LVEDS; Attenuated decreases in EF/FS [1]
Rats Myocardial Infarction 0.5, 1.0, 2.0 mg/kg (i.g.) Beneficial for heart failure []
Mice Inflammatory Pain (CFA) 10.07 µg (i.pl.) Attenuated mechanical and thermal hypersensitivity for >2 weeks [3]
Mice Lethal Dose (LD₅₀) 8.9 mg/kg (i.v.) N/A [2]
Mice Lethal Dose (LD₅₀) 9.2 mg/kg (i.p.) N/A [2]

| Mice | Lethal Dose (LD₅₀) | 293 mg/kg (i.g.) | N/A |[2] |

LVEDD: Left Ventricular End-Diastolic Dimension; LVEDS: Left Ventricular End-Systolic Dimension; EF: Ejection Fraction; FS: Fractional Shortening; i.g.: intragastric; i.pl.: intraplantar; i.v.: intravenous; i.p.: intraperitoneal.

Key Experimental Protocols

This section details common methodologies used to investigate the mechanism of action of CVB-D.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of CVB-D on cancer cells.

  • Methodology (CCK-8/MTT Assay):

    • Cell Seeding: Cancer cells (e.g., T98G, U251, MGC-803) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[14]

    • Treatment: Cells are treated with increasing concentrations of CVB-D (e.g., 0-240 µM) for various time points (e.g., 24, 48, 72 hours).[12][17]

    • Reagent Incubation: After treatment, CCK-8 or MTT reagent is added to each well and incubated according to the manufacturer's protocol.

    • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is calculated as a percentage relative to untreated control cells.

Apoptosis Analysis
  • Objective: To quantify CVB-D-induced apoptosis.

  • Methodology (Flow Cytometry with Annexin V/PI Staining):

    • Cell Treatment: Cells are treated with CVB-D as described above.

    • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

    • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) in the dark.

    • Analysis: Samples are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

  • Methodology (TUNEL Assay for Tissue):

    • Tissue Preparation: Heart tissue sections are deparaffinized and rehydrated.[1]

    • Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.

    • TUNEL Reaction: The sections are incubated with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) to label DNA strand breaks.

    • Visualization: Labeled apoptotic cells are visualized using fluorescence microscopy. The percentage of apoptotic cells is quantified.[1]

Western Blot Analysis
  • Objective: To measure the expression and phosphorylation status of proteins in key signaling pathways.

  • Methodology:

    • Protein Extraction: Cells or tissues are lysed using RIPA buffer, and protein concentration is determined by BCA assay.[19]

    • Electrophoresis: Equal amounts of protein (15-30 µg) are separated by SDS-PAGE.[19]

    • Transfer: Proteins are transferred from the gel to a PVDF membrane.[19]

    • Blocking and Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Cleaved Caspase-3, PGC-1α, NLRP3).[17][19]

    • Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody and visualized using an ECL substrate.[19] Band intensity is quantified using software like ImageJ.[19]

Animal Models
  • Objective: To evaluate the in vivo efficacy of CVB-D.

  • Methodology (Doxorubicin-Induced Cardiomyopathy Model):

    • Animal Grouping: Male mice are randomly divided into groups (e.g., Control, CVB-D alone, Doxorubicin (DOX) alone, CVB-D + DOX).[1]

    • Treatment Regimen: The CVB-D group receives CVB-D pretreatment for a specified period. The DOX group receives an injection of doxorubicin to induce cardiotoxicity. The combination group receives both.

    • Functional Assessment: Cardiac function is assessed using echocardiography to measure parameters like LVEF and FS.[1]

    • Histological and Molecular Analysis: At the end of the study, hearts are harvested for histological staining (e.g., H&E, TUNEL) and molecular analysis (Western Blot, PCR).[1]

Mandatory Visualizations

CVBD_Cardioprotective_Pathway cluster_stress Cellular Stressors (e.g., Doxorubicin, Sepsis, High Glucose) cluster_pathology Cardiomyocyte Pathology Stress Oxidative Stress (↑ ROS) Mitochondrial Damage Inflammation Mito_Dysfunction ↓ PGC-1α / NRF1 ↓ Mitochondrial Biogenesis Stress->Mito_Dysfunction Apoptosis ↑ Cytochrome c Release → Apoptosis Stress->Apoptosis Pyroptosis ↑ NLRP3 Inflammasome → Pyroptosis Stress->Pyroptosis Ferroptosis ↑ Iron Overload → Ferroptosis Stress->Ferroptosis Heart_Failure Cardiac Dysfunction & Heart Failure Mito_Dysfunction->Heart_Failure Apoptosis->Heart_Failure Pyroptosis->Heart_Failure Ferroptosis->Heart_Failure CVBD This compound D (CVB-D) CVBD->Stress Reduces CVBD->Mito_Dysfunction Inhibits CVBD->Apoptosis Inhibits CVBD->Pyroptosis Inhibits CVBD->Ferroptosis Inhibits

Caption: CVB-D cardioprotective signaling pathways.

CVBD_Anticancer_Pathway_CRC cluster_akt_erk AKT/ERK Signaling cluster_effects Cellular Effects in Colorectal Cancer CVBD This compound D (CVB-D) CTHRC1 CTHRC1 CVBD->CTHRC1 Inhibits PI3K PI3K CTHRC1->PI3K ERK p-ERK1/2 CTHRC1->ERK AKT p-AKT PI3K->AKT Snail Snail AKT->Snail Apoptosis ↑ Apoptosis AKT->Apoptosis Inhibits ERK->Snail Proliferation ↓ Proliferation Snail->Proliferation Migration ↓ Migration Snail->Migration EMT ↓ EMT Snail->EMT

Caption: CVB-D mechanism in colorectal cancer.

CVBD_NSCLC_Pathway cluster_g2m G2/M Transition Network cluster_effects Cellular Effects in NSCLC CVBD This compound D (CVB-D) p65 p-p65 (NF-κB) CVBD->p65 Inhibits JNK p-JNK CVBD->JNK Inhibits KIF11 KIF11 CVBD->KIF11 Inhibits Growth ↓ Growth p65->Growth Progression ↓ Progression JNK->Progression CDC25C CDC25C KIF11->CDC25C G2M_Arrest G2/M Arrest KIF11->G2M_Arrest Required For CDK1 CDK1-CyclinB1 CDC25C->CDK1 CDK1->G2M_Arrest Promotes Transition

Caption: CVB-D mechanism in non-small cell lung cancer.

Experimental_Workflow cluster_assays In Vitro Assays start Seed Cancer Cells (e.g., 96-well, 6-well plates) treat Treat with varying concentrations of CVB-D (e.g., 0-240 µM for 24-72h) start->treat viability Cell Viability (MTT / CCK-8) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis western Protein Analysis (Western Blot) treat->western migration Migration/Invasion (Transwell Assay) treat->migration data Data Analysis: - IC50 Calculation - Apoptotic Rate - Protein Expression Levels viability->data apoptosis->data western->data migration->data conclusion Determine Mechanism of Action data->conclusion

Caption: General experimental workflow for CVB-D analysis.

References

Buxus microphylla alkaloids isolation and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isolation and Characterization of Alkaloids from Buxus microphylla

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for isolating and characterizing the diverse array of alkaloids found in Buxus microphylla. The triterpenoid (B12794562) and steroidal alkaloids from this plant genus have garnered significant scientific interest due to their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This document outlines the key experimental protocols, presents quantitative data for prominent alkaloids, and visualizes the general experimental workflow and known biological activities.

Experimental Protocols: Isolation and Purification

The isolation of alkaloids from Buxus microphylla is a multi-step process involving extraction, acid-base partitioning, and sequential chromatographic separations. The general workflow is designed to separate the alkaloids from other plant metabolites and then to isolate individual alkaloid constituents.

Plant Material Preparation

Freshly collected twigs and leaves of Buxus microphylla are the primary source materials.[1]

  • Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

  • Grinding: The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

Solvent extraction is the initial step to isolate the crude alkaloid mixture from the powdered plant material.

  • Solvent Selection: Acetone or methanol (B129727) are commonly used solvents for the initial extraction.[1][3]

  • Procedure: The powdered plant material is macerated in the chosen solvent at room temperature for an extended period, often with agitation. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and filtered.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning

This crucial step separates the basic alkaloids from neutral and acidic metabolites.

  • Acidification: The crude extract is dissolved in an aqueous acidic solution (e.g., 5% HCl), which protonates the nitrogen atoms of the alkaloids, rendering them water-soluble.

  • Extraction of Neutral and Acidic Compounds: The acidic solution is then partitioned against an immiscible organic solvent (e.g., ethyl acetate (B1210297) or chloroform). Neutral and acidic compounds will move into the organic layer, while the protonated alkaloids remain in the aqueous layer. This step is repeated to ensure complete separation.

  • Basification and Alkaloid Extraction: The aqueous layer containing the alkaloid salts is then made alkaline (e.g., with NH4OH to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents. The free alkaloids are then extracted from the aqueous layer using an organic solvent like chloroform (B151607).

  • Final Concentration: The organic solvent containing the crude alkaloid mixture is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

Chromatographic Separation and Purification

The crude alkaloid mixture is a complex combination of different alkaloids that require further separation. This is typically achieved through a series of chromatographic techniques.

  • Column Chromatography (CC): This is the primary method for the initial fractionation of the crude alkaloid extract.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds. A common solvent system starts with a non-polar solvent like chloroform and gradually introduces a more polar solvent like methanol.

  • Further Purification: Fractions obtained from column chromatography are often further purified using one or more of the following techniques:

    • Preparative Thin-Layer Chromatography (pTLC): For separating small quantities of compounds.

    • High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the final purification of individual alkaloids. Reverse-phase columns (e.g., C18) are frequently used.

    • Sephadex LH-20 Chromatography: Used for size-exclusion chromatography to separate compounds based on their molecular size.

Characterization of Isolated Alkaloids

Once purified, the structure of each alkaloid is elucidated using a combination of spectroscopic techniques.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the alkaloids.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for detailed structural elucidation:

    • ¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule.

    • ¹³C NMR and DEPT: Reveals the number and type of carbon atoms (CH3, CH2, CH, and quaternary carbons).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure by identifying proton-proton and proton-carbon correlations within the molecule.

Physical and Chemical Properties
  • Melting Point: The melting point of a crystalline alkaloid is a key indicator of its purity.

  • Optical Rotation: The specific rotation is measured to determine the stereochemistry of the molecule.

Quantitative Data of Selected Buxus microphylla Alkaloids

The following tables summarize the available quantitative data for some of the alkaloids isolated from Buxus microphylla.

Table 1: Physicochemical Properties of Selected Buxus microphylla Alkaloids

AlkaloidMolecular FormulaMolecular Mass [M+H]⁺Reference
Buxmicrophylline PC₂₈H₄₈N₂O445.3795[1]
Buxmicrophylline QC₂₇H₄₆N₂O415.3683[1]
Buxmicrophylline RC₂₇H₄₄N₂O₂429.3476[1]

Table 2: Cytotoxic Activity of Selected Buxus microphylla Alkaloids (IC₅₀ values in µM)

Alkaloid/CompoundHL-60SMMC-7721A-549MCF-7SW480HepG2K562ES2A2780Reference
Buxmicrophylline R15.5813.5314.974.5111.72----[1][4]
Buxmicrophylline E------2.95--[5][6]
Buxmicrophylline G-----0.894.44--[5][6]
Buxmicrophylline I------1.70--[5][6]
Known Compound 8------5.61--[5][6]
Known Compound 9-----0.780.37--[5][6]
Compound 36 (from Buxus sinica)-------1.330.48[7]
Cisplatin (Positive Control)6.538.249.8510.2111.01----[1]

Note: '-' indicates data not available in the provided sources.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of alkaloids from Buxus microphylla.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization plant_material Buxus microphylla (twigs and leaves) powder Dried and Powdered Plant Material plant_material->powder extraction Solvent Extraction (Acetone/Methanol) powder->extraction crude_extract Crude Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Fractions column_chrom->fractions hplc HPLC / pTLC / Sephadex fractions->hplc pure_alkaloids Pure Alkaloids hplc->pure_alkaloids spectroscopy Spectroscopic Analysis (MS, NMR) pure_alkaloids->spectroscopy

Caption: General workflow for the isolation and characterization of alkaloids.

Biological Activity of Buxus Alkaloids

The primary biological activity reported for many Buxus microphylla alkaloids is cytotoxicity against cancer cells. The diagram below represents this effect and the induction of apoptosis, a form of programmed cell death, which has been observed with alkaloids from the Buxus genus.[8]

G cluster_0 Target Cells cluster_1 Cellular Effects buxus_alkaloids Buxus Alkaloids cancer_cells Cancer Cell Lines (HL-60, MCF-7, HepG2, etc.) buxus_alkaloids->cancer_cells Target ros Induction of ROS Production cancer_cells->ros caspase Caspase Activation (Caspase-3, -7, -9) ros->caspase Leads to apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis Executes cell_death Inhibition of Cancer Cell Growth apoptosis->cell_death

Caption: Cytotoxic effects and apoptotic induction by Buxus alkaloids.

Conclusion

The alkaloids of Buxus microphylla represent a rich source of structurally diverse and biologically active compounds. The methodologies outlined in this guide provide a framework for the successful isolation and characterization of these valuable natural products. The potent cytotoxic activities of many of these alkaloids underscore their potential for further investigation in the development of novel anticancer therapeutics. Future research should focus on elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects to fully realize their therapeutic potential.

References

Triterpenoid Alkaloids in Traditional Chinese Medicine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemistry, pharmacology, and therapeutic potential of triterpenoid (B12794562) alkaloids from traditional Chinese medicine (TCM), designed for researchers, scientists, and drug development professionals.

Introduction

Triterpenoid alkaloids are a structurally diverse and pharmacologically significant class of natural products found in various plants used in traditional Chinese medicine. These complex molecules, characterized by a C30 triterpenoid skeleton incorporating nitrogen atoms, have garnered considerable interest in the scientific community for their potent biological activities. This guide provides a comprehensive overview of the core aspects of triterpenoid alkaloids from prominent TCM sources, including their chemical diversity, isolation and characterization methodologies, pharmacological properties, and mechanisms of action.

Major Classes and Chemical Structures

Triterpenoid alkaloids in TCM are primarily found in genera such as Tripterygium, Buxus, and Daphniphyllum. Each genus produces a unique array of these compounds with distinct structural features.

Sesquiterpene Pyridine (B92270) Alkaloids from Tripterygium wilfordii (Lei Gong Teng)

Tripterygium wilfordii, known as "Thunder God Vine," is a potent immunosuppressive and anti-inflammatory herb in TCM. Its bioactivity is largely attributed to a group of sesquiterpene pyridine alkaloids. These compounds feature a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety, forming a macrocyclic structure. Examples include wilforine, wilfordatine, and tripfordine.

Buxus Alkaloids (Huang Yang Mu)

Plants of the genus Buxus are rich in steroidal alkaloids, which are biogenetically derived from a cycloartenol-type triterpenoid skeleton. These alkaloids are characterized by a 9,10-cyclopropyl ring system and nitrogen-containing substituents at C-3 and/or C-20. Over 200 Buxus alkaloids have been identified, with cyclovirobuxine D being a prominent example used in Chinese medicine for cardiovascular conditions.[1]

Daphniphyllum Alkaloids

The Daphniphyllum genus is a source of structurally complex and diverse triterpenoid alkaloids, with over 350 identified compounds.[2][3] These alkaloids possess intricate polycyclic skeletons, often with unique fused ring systems, making them attractive targets for synthetic chemistry.[4] Their biogenesis is thought to involve a squalene-like intermediate.[5] Examples include daphniphylline (B78742) and methyl homodaphniphyllate.

Isolation and Purification of Triterpenoid Alkaloids

The isolation of triterpenoid alkaloids from plant matrices is a multi-step process that leverages their physicochemical properties. Below are generalized experimental protocols based on methodologies reported in the literature.

General Extraction Protocol

This protocol outlines a typical acid-base extraction method for enriching alkaloids from plant material.

Workflow for Triterpenoid Alkaloid Extraction

G General Extraction Workflow A Dried Plant Material (e.g., roots, stems) B Powdered Plant Material A->B Grinding C Ethanol (B145695) Extraction (Reflux) B->C Solvent D Crude Ethanol Extract C->D E Acid-Base Partitioning (e.g., HCl/Ethyl Acetate) D->E F Aqueous Acidic Layer (Alkaloid Salts) E->F G Basification (e.g., with NH4OH) F->G H Extraction with Organic Solvent (e.g., Chloroform) G->H I Crude Alkaloid Fraction H->I

Caption: General workflow for the extraction and initial purification of triterpenoid alkaloids.

Methodology:

  • Grinding and Extraction: Air-dried and powdered plant material (e.g., 20 kg of Tripterygium wilfordii root bark) is refluxed with 95% ethanol (4 x 50 L) for 12 hours. The solvent is then evaporated under reduced pressure to yield a crude extract.[2]

  • Acid-Base Extraction: The crude extract is dissolved in an appropriate solvent and subjected to acid-base partitioning. For instance, the chloroform-soluble fraction of an ethanol extract can be acid-extracted and then alkaline-precipitated to obtain the total alkaloids.[6]

  • Solvent Partitioning: The resulting crude alkaloid fraction is further partitioned using a series of solvents with increasing polarity to afford sub-fractions for chromatographic separation.

Chromatographic Purification Protocols

High-performance liquid chromatography (HPLC) and counter-current chromatography (CCC) are powerful techniques for the preparative isolation of pure triterpenoid alkaloids.

Methodology:

  • Column and Mobile Phase: A reversed-phase C18 column (e.g., YMC-Pack ODS-A) is commonly used. The mobile phase typically consists of a gradient of methanol (B129727) or acetonitrile (B52724) in water, often with a small percentage of an acid (e.g., 0.1% acetic acid) to improve peak shape.[7]

  • Elution: Isocratic or gradient elution can be employed. For example, in the purification of compounds from Belamcanda, an isocratic elution with 32% methanol in 0.1% acetic acid water for 20 minutes at a flow rate of 5.0 mL/min was used for a specific fraction.[7]

  • Detection and Fraction Collection: Detection is typically performed using a UV detector. Fractions corresponding to the peaks of interest are collected for further analysis.

This technique is particularly effective for separating alkaloids based on their pKa values.

Methodology:

  • Two-Phase Solvent System: A suitable two-phase solvent system is selected. For the separation of alkaloids from Aconitum coreanum, a system of petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v) was used.[8]

  • Mobile and Stationary Phases: The upper organic phase is made alkaline with a retainer (e.g., 10 mM triethylamine), and the lower aqueous phase is acidified with an eluter (e.g., 10 mM hydrochloric acid).[8]

  • Separation: The crude alkaloid extract is dissolved in the stationary phase and loaded into the CCC column. The mobile phase is then pumped through the column, and the separated compounds are collected. From 3.5 g of a crude extract of Aconitum coreanum, this method yielded several pure alkaloids, including 578 mg of Guanfu base A and 356 mg of Guanfu base I.[8]

Structural Elucidation

The complex structures of triterpenoid alkaloids are determined using a combination of modern spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Pharmacological Activities and Quantitative Data

Triterpenoid alkaloids from TCM exhibit a wide range of pharmacological activities, with cytotoxic, anti-inflammatory, and immunosuppressive effects being the most prominent.

Cytotoxic Activity

Many triterpenoid alkaloids have demonstrated potent cytotoxicity against various human cancer cell lines. The tables below summarize some of the reported IC₅₀ values.

Buxus Alkaloids Cell Line IC₅₀ (µM) Reference
Compound 36 (Buxus sinica)ES2 (Ovarian)1.33[9]
Compound 36 (Buxus sinica)A2780 (Ovarian)0.48[9]
Buxmicrophylline R (B. microphylla)MCF-7 (Breast)4.51[10]
Buxmicrophylline R (B. microphylla)A-549 (Lung)15.58[10]
KBA01HT29 (Colon)6.00 ± 2.03[11]
Daphniphyllum Alkaloids Cell Line IC₅₀ Reference
Daphnezomine WHela (Cervical)16.0 µg/mL[5][12][13]
Daphnioldhanol AHela (Cervical)31.9 µM[14]
Alkaloids from other TCM sources Compound Cell Line IC₅₀ (µM) Reference
Tripterygium wilfordiiWilfordatine EHEK293/NF-κB-Luc8.75[15]
Tripterygium wilfordiiTripfordine AHEK293/NF-κB-Luc0.74[15]
Tripterygium wilfordiiWilforineHEK293/NF-κB-Luc15.66[15]
Anti-inflammatory and Immunosuppressive Activities

Triterpenoid alkaloids from Tripterygium wilfordii, in particular, are known for their potent anti-inflammatory and immunosuppressive effects. These activities are primarily mediated through the inhibition of key inflammatory signaling pathways.

Mechanisms of Action: Signaling Pathways

The pharmacological effects of triterpenoid alkaloids are exerted through the modulation of various cellular signaling pathways, including those involved in inflammation, proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Several triterpenoid alkaloids have been shown to inhibit this pathway. For example, celastrol (B190767) from Tripterygium wilfordii suppresses TNF-induced NF-κB activation by inhibiting IκBα kinase activation and subsequent IκBα degradation, thereby preventing the nuclear translocation of the p65 subunit.[13][14]

Celastrol's Inhibition of the NF-κB Pathway

Caption: Celastrol inhibits the NF-κB pathway by targeting TAK1 and the IKK complex.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Triptolide, also from Tripterygium wilfordii, has been shown to modulate the MAPK pathway. For instance, it can inhibit the TNF-α-induced phosphorylation of JNK, a key component of the MAPK pathway, in rheumatoid arthritis fibroblast-like synoviocytes.[1]

Triptolide's Modulation of the MAPK/JNK Pathway

G MAPK/JNK Pathway Modulation by Triptolide cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Stress/Cytokine Receptor ASK1 ASK1 Receptor->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates pJNK p-JNK JNK->pJNK cJun c-Jun pJNK->cJun phosphorylates pcJun p-c-Jun cJun->pcJun AP1 AP-1 pcJun->AP1 forms Gene_Expression Gene Expression (Inflammation, Proliferation) AP1->Gene_Expression regulates Triptolide Triptolide Triptolide->pJNK inhibits phosphorylation Stimulus Stress/TNF-α Stimulus->Receptor

Caption: Triptolide can inhibit the MAPK pathway by reducing the phosphorylation of JNK.

Apoptosis Pathway

Several triterpenoid alkaloids induce apoptosis in cancer cells through the mitochondrial-dependent (intrinsic) pathway. This compound D, for example, has been shown to induce apoptosis in glioblastoma and lung cancer cells.[5][12][16][17] Its mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial damage and the activation of caspases.

This compound D-Induced Apoptosis

Caption: this compound D induces apoptosis via ROS-mediated mitochondrial pathways.

Conclusion and Future Directions

Triterpenoid alkaloids from traditional Chinese medicine represent a rich source of structurally novel and biologically potent compounds. Their demonstrated efficacy in modulating key signaling pathways involved in cancer and inflammation underscores their potential as lead compounds for the development of new therapeutics. Further research is warranted to fully elucidate the structure-activity relationships, pharmacological mechanisms, and safety profiles of these fascinating molecules. The integration of modern analytical and pharmacological techniques with the ethnobotanical knowledge of TCM will undoubtedly accelerate the discovery and development of novel drugs from this important class of natural products.

References

The Inhibitory Effect of Cyclovirobuxine D on the Akt/mTOR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclovirobuxine D (CVB-D), a steroidal alkaloid derived from the traditional Chinese medicine Buxus microphylla, has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. A significant body of research highlights its ability to modulate the critical Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism that is often dysregulated in cancer. This technical guide provides an in-depth analysis of the effects of CVB-D on the Akt/mTOR pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows.

Introduction to this compound D and the Akt/mTOR Pathway

This compound D is the primary active component of Buxus microphylla, a plant used for centuries in traditional Chinese medicine to treat a variety of ailments, including cardiovascular diseases.[1][2] More recently, its potent anti-tumor properties have been a subject of intense investigation. CVB-D has been shown to inhibit the proliferation and induce apoptosis and autophagy in a range of cancer cell lines, including breast, gastric, colorectal, and non-small cell lung cancer.[1][2][3][4]

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Akt, a serine/threonine kinase, is a central node in this pathway. Once activated by PI3K, Akt phosphorylates and regulates a multitude of downstream substrates, including mTOR. The mTOR kinase, existing in two distinct complexes (mTORC1 and mTORC2), orchestrates processes like protein synthesis, cell growth, and autophagy.

Mechanism of Action: CVB-D Mediated Inhibition of Akt/mTOR Signaling

Multiple studies have demonstrated that this compound D exerts its anti-cancer effects by attenuating the phosphorylation of key components of the Akt/mTOR pathway.[1][4][5] By inhibiting the phosphorylation of Akt and mTOR, CVB-D effectively dampens the downstream signaling cascade that promotes cancer cell survival and proliferation.[4][5] This inhibition leads to several key cellular outcomes:

  • Induction of Autophagy: CVB-D has been shown to induce autophagy-associated cell death in human breast cancer cells by suppressing the Akt/mTOR pathway.[1][2][4] Autophagy, a cellular self-digestion process, can be a tumor-suppressive mechanism.

  • Induction of Apoptosis: The suppression of the pro-survival Akt pathway by CVB-D contributes to the induction of apoptosis, or programmed cell death. This is often characterized by the upregulation of pro-apoptotic proteins like cleaved Caspase-3 and the Bax/Bcl-2 ratio.[2][5]

  • Cell Cycle Arrest: CVB-D treatment has been observed to cause cell cycle arrest, particularly at the S phase or G2/M phase, in various cancer cell lines, thereby halting their proliferation.[1][3][5]

  • Inhibition of Metastasis: In colorectal cancer, CVB-D has been found to inhibit cell migration and invasion, key processes in metastasis, through the CTHRC1-AKT/ERK-Snail signaling pathway.[1][6]

The following diagram illustrates the inhibitory effect of this compound D on the Akt/mTOR signaling pathway.

CVBD_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation P70S6K p70S6K mTORC1->P70S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibits Proliferation Cell Proliferation & Survival P70S6K->Proliferation EIF4EBP1->Proliferation Inhibits CVBD This compound D CVBD->Akt Inhibits Phosphorylation CVBD->mTORC1 Inhibits Phosphorylation

Caption: CVB-D inhibits the Akt/mTOR pathway, leading to decreased proliferation and induced autophagy.

Quantitative Data Summary

The anti-cancer efficacy of this compound D has been quantified in numerous studies. The following tables summarize the key findings, including IC50 values and the effects on protein expression.

Table 1: IC50 Values of this compound D in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) at 48hIC50 (µM) at 72hReference
MGC-803Gastric CancerNot specified, but viability reduced to ~10% at 240 µMNot specified, but viability reduced to ~10% at 240 µM[5]
MKN28Gastric CancerNot specified, but viability reduced to ~20% at 240 µMNot specified, but viability reduced to ~20% at 240 µM[5]
DLD-1Colorectal CancerNot specified, but viability inhibited in a dose-dependent manner (0-50 µM)Not specified, but viability inhibited in a dose-dependent manner (0-50 µM)[1]
LoVoColorectal CancerNot specified, but viability inhibited in a dose-dependent manner (0-50 µM)Not specified, but viability inhibited in a dose-dependent manner (0-50 µM)[1]
A549Non-Small Cell Lung Cancer59.4647.78[3]
H1299Non-Small Cell Lung Cancer54.9941.7[3]
T98GGlioblastomaNot specified, but viability decreased in a dose-dependent manner (80-160 µM)Not specified[7][8]
U251GlioblastomaNot specified, but viability decreased in a dose-dependent manner (80-160 µM)Not specified[7][8]
HepG2Hepatocellular Carcinoma91.1965.60[9]
Huh-7Hepatocellular Carcinoma96.2972.80[9]
Table 2: Effect of this compound D on Key Protein Expression in Cancer Cells
Cell LineProteinTreatment Concentration (µM)Duration (h)EffectReference
MGC-803, MKN28p-AktNot specifiedNot specifiedAttenuated phosphorylation[5]
MGC-803, MKN28p-mTORNot specifiedNot specifiedAttenuated phosphorylation[5]
MGC-803, MKN28Cleaved Caspase-30, 30, 60, 12048Up-regulated in a dose-dependent manner[2]
MGC-803, MKN28Bax/Bcl-2 ratio0, 30, 60, 12048Up-regulated in a dose-dependent manner[2]
DLD-1, LoVop-AKTDose-dependentNot specifiedInhibited[1]
DLD-1, LoVop-ERK1/2Dose-dependentNot specifiedInhibited[1]
DLD-1, LoVoPI3KDose-dependentNot specifiedInhibited[1]
MCF-7p-AktNot specifiedNot specifiedAttenuated phosphorylation[4]
MCF-7p-mTORNot specifiedNot specifiedAttenuated phosphorylation[4]
MCF-7LC3-II/LC3-I ratioNot specifiedNot specifiedPromoted conversion[4]
T98G, U251Cleaved PARP80, 120, 16024Increased in a dose-dependent manner[7]
T98G, U251Cleaved Caspase-380, 120, 16024Increased in a dose-dependent manner[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound D and the Akt/mTOR pathway.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, H1299) in 96-well plates at a density of 5x10³ cells per well and culture for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound D (e.g., 0-120 µM) for different time points (24, 48, and 72 hours).

  • MTT Addition: Add 20 µl of 5 mg/ml MTT solution to each well and incubate at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of CVB-D that causes 50% inhibition of cell growth.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as Akt, mTOR, and their phosphorylated forms.

  • Cell Lysis: After treatment with CVB-D, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Apoptosis Assay (Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells after treatment with CVB-D.

  • Cell Treatment: Treat cancer cells with different concentrations of CVB-D for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.

The following diagram outlines a typical experimental workflow for investigating the effects of CVB-D.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Conclusion Cell_Culture Cancer Cell Lines (e.g., MGC-803, MCF-7) CVBD_Treatment Treatment with This compound D Cell_Culture->CVBD_Treatment MTT_Assay Cell Viability Assay (MTT) CVBD_Treatment->MTT_Assay WB_Analysis Western Blot Analysis (p-Akt, p-mTOR, etc.) CVBD_Treatment->WB_Analysis Apoptosis_Assay Apoptosis Assay (Flow Cytometry) CVBD_Treatment->Apoptosis_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Protein_Quantification Protein Expression Quantification WB_Analysis->Protein_Quantification Apoptosis_Rate Apoptosis Rate Calculation Apoptosis_Assay->Apoptosis_Rate Xenograft_Model Xenograft Tumor Model (Nude Mice) CVBD_Administration CVB-D Administration Xenograft_Model->CVBD_Administration Tumor_Measurement Tumor Growth Measurement CVBD_Administration->Tumor_Measurement IHC_Staining Immunohistochemistry of Tumor Tissue CVBD_Administration->IHC_Staining Tumor_Inhibition Tumor Growth Inhibition Analysis Tumor_Measurement->Tumor_Inhibition IHC_Staining->Protein_Quantification Conclusion Conclusion on CVB-D's Anti-Cancer Effect IC50_Determination->Conclusion Protein_Quantification->Conclusion Apoptosis_Rate->Conclusion Tumor_Inhibition->Conclusion

Caption: A typical workflow for evaluating the anti-cancer effects of this compound D.

Conclusion and Future Directions

This compound D has demonstrated significant potential as a therapeutic agent for various cancers through its targeted inhibition of the Akt/mTOR signaling pathway. The compiled data and methodologies in this guide provide a comprehensive resource for researchers and drug development professionals. Future research should focus on further elucidating the precise molecular interactions between CVB-D and the components of the Akt/mTOR pathway, as well as exploring its efficacy and safety in preclinical and clinical settings. The development of CVB-D as a novel anti-cancer drug holds considerable promise for improving patient outcomes.

References

Cardioprotective effects of Cyclovirobuxine D in myocardial ischemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cardioprotective Effects of Cyclovirobuxine D in Myocardial Ischemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound D (CVB-D), a steroidal alkaloid derived from Buxus microphylla, has demonstrated significant cardioprotective effects in various preclinical models of myocardial ischemia. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting the therapeutic potential of CVB-D. It is intended to serve as a resource for researchers and professionals in cardiovascular drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the molecular pathways involved. The multifaceted actions of CVB-D, encompassing anti-apoptotic, anti-oxidant, anti-inflammatory, and pro-survival signaling, position it as a promising candidate for further investigation in the context of ischemic heart disease.

Introduction

Myocardial ischemia, resulting from reduced blood flow to the heart muscle, is a leading cause of morbidity and mortality worldwide. While reperfusion is the most effective strategy to salvage ischemic myocardium, it can paradoxically induce further damage, known as ischemia-reperfusion (I/R) injury. The pathophysiology of myocardial ischemia is complex, involving oxidative stress, inflammation, apoptosis, and mitochondrial dysfunction[1]. This compound D (CVB-D), an active compound extracted from Buxus microphylla, has been traditionally used for treating cardiovascular ailments in China[2][3][4]. Emerging scientific evidence now elucidates the molecular basis for its cardioprotective properties, highlighting its potential as a therapeutic agent for myocardial ischemia[2][3][5]. This document synthesizes the current knowledge on CVB-D, focusing on its efficacy and mechanisms in preclinical models of cardiac ischemia.

Mechanisms of Cardioprotection

CVB-D exerts its cardioprotective effects through a multi-pronged approach, targeting several key pathological processes associated with myocardial ischemia.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, of cardiomyocytes is a critical contributor to tissue damage in myocardial infarction[3]. CVB-D has been shown to significantly reduce apoptosis in cardiac cells. In a doxorubicin-induced cardiomyopathy model, which shares pathophysiological features with myocardial infarction, pretreatment with CVB-D markedly decreased the number of TUNEL-positive (apoptotic) cells[3][6]. This anti-apoptotic effect is associated with the preservation of mitochondrial integrity, as evidenced by the inhibition of cytochrome c release from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway[3][6].

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major driver of I/R injury[1]. CVB-D demonstrates potent antioxidant properties. It ameliorates cardiac oxidative damage by reducing lipid peroxidation and protein carbonylation[3][6]. Furthermore, CVB-D helps maintain the cellular antioxidant capacity by preserving the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG)[3][6].

Preservation of Mitochondrial Function and Biogenesis

Mitochondria are central to cardiomyocyte survival and function. Ischemia and reperfusion lead to mitochondrial damage and impair mitochondrial biogenesis. CVB-D has been shown to protect mitochondria by preventing the impairment of mitochondrial biogenesis. It preserves the expression of key regulators of this process, including peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and nuclear respiratory factor 1 (NRF-1), as well as maintaining mitochondrial DNA (mtDNA) copy number[3][6]. In diabetic cardiomyopathy models, CVB-D was also found to improve mitochondrial morphology and function[7].

Modulation of Key Signaling Pathways

CVB-D's cardioprotective effects are mediated by its influence on several critical intracellular signaling pathways.

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. CVB-D has been shown to activate the Nrf2 signaling pathway, promoting the nuclear translocation of Nrf2 and upregulating its downstream antioxidant target genes, such as NAD(P)H: quinone oxidoreductase 1 (NQO-1) and Peroxiredoxin 1 (Prdx1)[5][8]. This activation of Nrf2 is a key mechanism by which CVB-D suppresses oxidative stress in the heart[5][8].

  • PI3K/Akt Signaling Pathway: While much of the evidence for CVB-D's effect on the PI3K/Akt pathway comes from cancer research where it often shows an inhibitory effect, the role of this pro-survival pathway in the context of its cardioprotective effects warrants further investigation[9][10][11]. The activation of Akt is a well-established cardioprotective mechanism, and it is plausible that in the context of myocardial ischemia, CVB-D could modulate this pathway differently.

  • JAK/STAT Signaling Pathway: Chronic inflammation contributes to adverse cardiac remodeling post-myocardial infarction. The JAK/STAT pathway is a key signaling cascade in cytokine-mediated inflammation[12][13]. CVB-D has been reported to suppress inflammatory responses by blocking the JAK-STAT signaling pathway in murine macrophages, suggesting its anti-inflammatory actions may contribute to its cardioprotective effects[5][14].

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a component of the innate immune system that, when activated in the heart, can lead to cardiomyocyte pyroptosis, a pro-inflammatory form of cell death. CVB-D has been found to ameliorate diabetic cardiomyopathy by inhibiting cardiomyocyte pyroptosis through the suppression of the NLRP3 inflammasome[14][15].

Other Cardioprotective Mechanisms
  • KATP Channel Opening: CVB-D has been shown to reduce myocardial infarct size, an effect that is nearly abolished by the ATP-sensitive potassium (KATP) channel blocker glibenclamide. This suggests that the opening of KATP channels is a significant mechanism of its cardioprotective action[2].

  • Nitric Oxide (NO) Release: CVB-D protects aortic endothelial cells from hypoxia and enhances the release of nitric oxide (NO), a critical signaling molecule with vasodilatory and anti-inflammatory properties[2].

  • Anti-thrombotic Activity: The formation of thrombi is a key event in myocardial infarction. CVB-D has been observed to significantly decrease the weight of venous thrombus in rats, indicating an anti-thrombotic effect that could be beneficial in preventing ischemic events[2].

  • Inhibition of Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation. CVB-D has been shown to mitigate septic heart injury by inhibiting ferroptosis, suggesting another potential protective mechanism in ischemia where iron dysregulation and oxidative stress are prevalent[16][17][18].

Quantitative Data on Cardioprotective Effects

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound D.

Table 1: In Vivo Effects of CVB-D on Myocardial Injury
ModelSpeciesCVB-D DoseDuration of TreatmentKey FindingsReference
Coronary Artery LigationRat20 mg/kgNot specifiedSignificantly reduced infarct size and ST-segment elevation.[2]
Doxorubicin-induced CardiomyopathyMouse1 mg/kg/day4 daysReduced apoptotic ratio from ~10.35% to ~7.1%.[3]
Diabetic CardiomyopathyRatNot specifiedNot specifiedImproved cardiac function and survival rate.[5]
Septic Heart Injury (CLP)RatNot specifiedNot specifiedReduced myocardial tissue damage, inflammatory cell infiltration, and fibrosis.[18]
Table 2: In Vitro Effects of CVB-D on Cardiomyocytes
Cell TypeInsultCVB-D ConcentrationKey FindingsReference
Rat CardiomyocytesOxidation/HypoxiaNot specifiedSignificantly increased cell viability.[2]
H9C2 CellsLipopolysaccharide (LPS)Not specifiedDecreased levels of CK-MB, LDH, and cTnI; suppressed oxidative stress.[16]
Neonatal Rat CardiomyocytesHigh Glucose/H2O20.5 µMSuppressed ROS accumulation; restored mitochondrial membrane potential.[5]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the studies cited. Researchers should refer to the original publications for complete, detailed protocols.

In Vivo Model: Myocardial Ischemia by Coronary Artery Ligation

This is a widely used model to mimic human myocardial infarction[19][20][21][22].

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized, commonly with an intraperitoneal injection of sodium pentobarbital.

  • Surgical Procedure:

    • A thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

    • Successful ligation is confirmed by the appearance of pallor in the myocardial tissue distal to the suture.

  • Ischemia and Reperfusion: The duration of ligation (ischemia) and subsequent removal of the ligature (reperfusion) can be varied to model different clinical scenarios. For permanent ischemia models, the ligature is not removed.

  • Drug Administration: CVB-D or vehicle is typically administered intravenously or intraperitoneally at specified times before or after the ligation.

  • Assessment of Infarct Size:

    • At the end of the experiment, the heart is excised.

    • The aorta is often cannulated and perfused with a stain, such as Evans blue, to delineate the area at risk (the non-blue area).

    • The heart is then sliced and incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted tissue remains pale.

    • The areas of infarction and the area at risk are quantified using digital imaging software.

  • Functional Assessment: Cardiac function can be assessed using echocardiography to measure parameters like ejection fraction and fractional shortening before and after the procedure.

In Vitro Model: Hypoxia/Reoxygenation in Cardiomyocytes

This model simulates ischemia-reperfusion injury at the cellular level[19].

  • Cell Culture: Primary neonatal rat cardiomyocytes or cell lines like H9C2 are cultured under standard conditions.

  • Simulated Ischemia (Hypoxia):

    • The standard culture medium is replaced with a hypoxic buffer (e.g., low glucose, acidic pH).

    • The cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration.

  • Simulated Reperfusion (Reoxygenation):

    • The hypoxic buffer is replaced with normal, oxygenated culture medium.

    • The cells are returned to a standard incubator (normoxic conditions) for a specified period.

  • Drug Treatment: CVB-D is added to the culture medium at various concentrations before, during, or after the hypoxic period.

  • Assessment of Cell Viability and Injury:

    • Cell Viability: Assessed using assays such as MTT or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

    • Apoptosis: Detected by TUNEL staining or by measuring caspase activation.

    • Oxidative Stress: Measured by quantifying intracellular ROS production using fluorescent probes like DCFH-DA.

    • Mitochondrial Function: Assessed by measuring mitochondrial membrane potential using dyes like JC-1.

    • Protein Analysis: Western blotting is used to quantify the expression and phosphorylation status of proteins in key signaling pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound D and a typical experimental workflow.

Diagram 1: Key Cardioprotective Signaling Pathways of CVB-D

CVB_D_Signaling cluster_ox Anti-Oxidative Stress cluster_apop Anti-Apoptosis cluster_inflam Anti-Inflammation cluster_other Other Mechanisms CVBD This compound D Nrf2 Nrf2 Activation CVBD->Nrf2 Mito Mitochondrial Integrity CVBD->Mito JAK_STAT JAK/STAT Inhibition CVBD->JAK_STAT NLRP3 NLRP3 Inflammasome Inhibition CVBD->NLRP3 KATP KATP Channel Opening CVBD->KATP NO_Release NO Release CVBD->NO_Release Antioxidant_Genes Antioxidant Genes (NQO-1, Prdx1) Nrf2->Antioxidant_Genes ROS Reduced ROS (Oxidative Stress) Antioxidant_Genes->ROS Cardioprotection Cardioprotection ROS->Cardioprotection CytoC Cytochrome C Release Mito->CytoC Inhibits Apoptosis Reduced Apoptosis CytoC->Apoptosis Inhibits Apoptosis->Cardioprotection Inflammation Reduced Inflammation & Pyroptosis JAK_STAT->Inflammation NLRP3->Inflammation Inflammation->Cardioprotection KATP->Cardioprotection NO_Release->Cardioprotection

Caption: Key cardioprotective signaling pathways of CVB-D.

Diagram 2: Experimental Workflow for In Vivo Myocardial Ischemia Model

Workflow cluster_analysis Data Analysis Start Start: Animal Model Selection (e.g., Rat) Anesthesia Anesthesia Start->Anesthesia Surgery Surgical Procedure: Thoracotomy & LAD Ligation Anesthesia->Surgery Grouping Randomized Grouping: - Sham - Vehicle Control (I/R) - CVB-D Treatment Surgery->Grouping Reperfusion Reperfusion (Removal of Ligature) Grouping->Reperfusion Monitoring Post-operative Monitoring & Functional Assessment (Echocardiography) Reperfusion->Monitoring Endpoint Endpoint: Tissue Harvesting Monitoring->Endpoint Infarct Infarct Size Measurement (TTC Staining) Endpoint->Infarct Histo Histology (H&E, TUNEL) Endpoint->Histo Biochem Biochemical Assays (Serum Markers, Oxidative Stress) Endpoint->Biochem MolBio Molecular Biology (Western Blot, qPCR) Endpoint->MolBio

Caption: Experimental workflow for in vivo myocardial ischemia model.

Conclusion and Future Directions

This compound D has emerged as a compelling multi-target agent for the protection of the myocardium against ischemic injury. The evidence strongly suggests that its therapeutic benefits are derived from its ability to concurrently inhibit apoptosis, reduce oxidative stress and inflammation, and preserve mitochondrial function through the modulation of key signaling pathways like Nrf2 and the inhibition of the NLRP3 inflammasome.

For drug development professionals, CVB-D represents a promising natural product lead that could be optimized for enhanced potency and selectivity. Future research should focus on:

  • Clinical Trials: Rigorous, well-controlled clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for patients with acute myocardial infarction or those undergoing revascularization procedures.

  • Pharmacokinetics and Pharmacodynamics: A more detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of CVB-D is essential for optimizing dosing regimens.

  • Combination Therapy: Investigating the potential synergistic effects of CVB-D with existing therapies for myocardial ischemia, such as antiplatelet agents or beta-blockers, could lead to more effective treatment strategies.

  • Target Deconvolution: Further studies to precisely identify the direct molecular targets of CVB-D will provide deeper insights into its mechanisms of action and could guide the development of novel cardioprotective drugs.

References

Cyclovirobuxine D's Anti-Tumor Efficacy in Glioblastoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anti-tumor properties of Cyclovirobuxine D (CVB-D), a steroidal alkaloid, with a specific focus on its effects on glioblastoma (GBM). This document synthesizes the current in vitro research, detailing the compound's impact on cell viability, apoptosis, and cell cycle progression. It also outlines the key signaling pathways involved and provides representative experimental protocols for the core assays used in this research.

Executive Summary

This compound D, a natural compound extracted from Buxus microphylla, has demonstrated significant anti-tumor activity against glioblastoma cell lines in vitro.[1][2] Research indicates that CVB-D inhibits cell proliferation and migration, arrests the cell cycle, and induces apoptosis through a mitochondrial-dependent pathway.[1][3] A key mechanism of action involves the generation of reactive oxygen species (ROS) and the subsequent mitochondrial translocation of cofilin, leading to mitochondrial damage and programmed cell death.[2] While in vitro data is promising, in vivo studies in glioblastoma models are currently lacking in the available scientific literature.

Quantitative Data on the Effects of this compound D on Glioblastoma Cells

The following tables summarize the quantitative data from in vitro studies on the effects of CVB-D on various glioblastoma cell lines.

Table 1: Effect of this compound D on the Viability of Glioblastoma Cell Lines (T98G and U251)

Cell LineCVB-D Concentration (µM)Incubation Time (hours)Cell Viability (%)
T98G4012~90%
24~80%
48~70%
8012~80%
24~65%
48~50%
12012~70%
24~50%
48~35%
16012~60%
24~40%
48~25%
U2514012~95%
24~85%
48~75%
8012~85%
24~70%
48~55%
12012~75%
24~55%
48~40%
16012~65%
24~45%
48~30%

Data is estimated from graphical representations in the cited literature.[2][4]

Table 2: Effect of this compound D on Apoptosis of Glioblastoma Cell Lines (T98G and U251) after 24-hour treatment

Cell LineCVB-D Concentration (µM)Apoptotic Cells (%) (Early + Late)
T98G0 (Control)~5%
80~15%
120~25%
160~40%
U2510 (Control)~5%
80~18%
120~30%
160~45%

Data is estimated from graphical representations in the cited literature.[2][4]

Table 3: Effect of this compound D on Cell Cycle Distribution of Glioblastoma Cell Line (T98G) after 24-hour treatment

CVB-D Concentration (µmol/l)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)~60%~25%~15%
80~55%~35%~10%
160~50%~45%~5%
240~45%~50%~5%

Data is estimated from graphical representations in the cited literature.[1]

Table 4: Effect of this compound D on the Expression of Apoptosis-Related Proteins in T98G Cells

ProteinCVB-D TreatmentChange in Expression
BaxConcentration-dependentIncreased
Bcl-2Concentration-dependentDecreased
Cleaved Caspase-3Concentration-dependentIncreased
PARPConcentration-dependentIncreased cleavage

The cited literature confirms a concentration-dependent up- or down-regulation of these proteins, though specific fold-changes are not provided.[1][2][4]

Core Signaling Pathways

This compound D exerts its anti-tumor effects on glioblastoma cells primarily through the induction of oxidative stress and the subsequent activation of the intrinsic apoptotic pathway.

G CVBD This compound D ROS Increased Intracellular ROS CVBD->ROS Bax Bax CVBD->Bax Upregulates Bcl2 Bcl-2 CVBD->Bcl2 Downregulates Cofilin_cyto Cofilin (Cytoplasm) ROS->Cofilin_cyto Cofilin_mito Cofilin (Mitochondria) Cofilin_cyto->Cofilin_mito Translocation Mito_damage Mitochondrial Damage & Dysfunction Cofilin_mito->Mito_damage CytoC Cytochrome c Release Mito_damage->CytoC Bax->Mito_damage Bcl2->Mito_damage Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

CVB-D Induced Apoptotic Signaling Pathway in Glioblastoma.

Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to evaluate the anti-tumor properties of this compound D on glioblastoma cells. These protocols are synthesized from standard laboratory procedures and the methodologies mentioned in the cited literature.

Cell Viability Assay (CCK-8)

This protocol outlines the measurement of cell viability in response to CVB-D treatment using a Cell Counting Kit-8 (CCK-8) assay.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-4 A Seed T98G or U251 cells (5x10³ cells/well) in 96-well plates B Incubate for 24h (37°C, 5% CO₂) A->B C Treat cells with various concentrations of CVB-D (e.g., 0-160 µM) B->C D Incubate for desired time (12h, 24h, or 48h) C->D E Add 10 µL of CCK-8 solution to each well D->E F Incubate for 1-4h (37°C, 5% CO₂) E->F G Measure absorbance at 450 nm using a microplate reader F->G

Experimental Workflow for CCK-8 Cell Viability Assay.

Materials:

  • Glioblastoma cell lines (e.g., T98G, U251)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound D (CVB-D) stock solution

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of CVB-D in complete culture medium. Replace the medium in the wells with 100 µL of the CVB-D dilutions (e.g., 40, 80, 120, 160 µM) or control medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Glioblastoma cell lines

  • 6-well cell culture plates

  • CVB-D stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of CVB-D (e.g., 80, 120, 160 µM) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blot Analysis

This protocol details the detection of changes in the expression of apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3) following CVB-D treatment.

Materials:

  • Glioblastoma cell lines

  • CVB-D stock solution

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent HRP substrate

Procedure:

  • Cell Lysis: After treatment with CVB-D, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis to quantify the relative expression of the target proteins.

Current Research Landscape and Future Directions

The existing body of research strongly supports the potential of this compound D as an anti-glioblastoma agent, primarily based on in vitro evidence. The compound effectively reduces cell viability and induces apoptosis in glioblastoma cell lines.[1][2] The mechanism appears to be linked to the induction of mitochondrial dysfunction through ROS-mediated pathways.[2]

A significant gap in the current research is the absence of in vivo studies. To further validate the therapeutic potential of CVB-D for glioblastoma, future research should focus on:

  • In Vivo Efficacy: Evaluating the effect of CVB-D on tumor growth and survival in orthotopic glioblastoma xenograft models in mice.

  • Pharmacokinetics and Blood-Brain Barrier Penetration: Quantifying the ability of CVB-D to cross the blood-brain barrier and achieve therapeutic concentrations within the brain tumor.

  • Combination Therapies: Investigating the synergistic effects of CVB-D with standard-of-care treatments for glioblastoma, such as temozolomide (B1682018) and radiation.

  • Toxicity Profile: Assessing the systemic toxicity of CVB-D in animal models to determine a safe therapeutic window.

Addressing these research questions will be crucial in translating the promising in vitro findings into potential clinical applications for the treatment of glioblastoma.

References

Analgesic effects of Cyclovirobuxine D in neuropathic pain models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment options often provide inadequate relief and are associated with dose-limiting side effects.[1][2] Cyclovirobuxine D (CVB-D), a steroidal alkaloid extracted from the traditional Chinese medicine Buxus microphylla, has emerged as a promising candidate for the management of neuropathic pain.[2][3][4] This technical guide provides a comprehensive overview of the analgesic effects of CVB-D in preclinical neuropathic pain models, detailing its mechanism of action, experimental protocols for its evaluation, and key quantitative data to support its therapeutic potential.

Mechanism of Action: Inhibition of Voltage-Gated Calcium Channels

The analgesic properties of this compound D are primarily attributed to its potent inhibition of specific voltage-gated calcium channels, which play a crucial role in neuronal excitability and pain signaling.[2][3][4]

Primary Targets: Cav3.2 and Cav2.2 Channels

Research has demonstrated that CVB-D effectively blocks T-type (Cav3.2) and N-type (Cav2.2) voltage-gated calcium channels.[2][3][4] These channels are abundantly expressed in nociceptive neurons of the dorsal root ganglion and are key contributors to the hyperexcitability observed in neuropathic pain states.[2] The inhibition of Cav3.2, in particular, appears to play a dominant role in the analgesic effects of CVB-D.[2][3][4] By blocking these channels, CVB-D reduces calcium influx into neurons, thereby dampening neuronal firing and mitigating the transmission of pain signals.

cluster_0 Neuropathic Pain State cluster_1 Intervention cluster_2 Analgesic Effect Nerve Injury Nerve Injury Increased Neuronal Excitability Increased Neuronal Excitability Nerve Injury->Increased Neuronal Excitability Upregulation of Ca Channels Upregulation and Sensitization of Cav3.2 and Cav2.2 Channels Increased Neuronal Excitability->Upregulation of Ca Channels Increased Ca Influx Increased Ca2+ Influx Upregulation of Ca Channels->Increased Ca Influx Neurotransmitter Release Enhanced Neurotransmitter Release Increased Ca Influx->Neurotransmitter Release Pain Transmission Pain Signal Transmission to Brain Neurotransmitter Release->Pain Transmission CVBD This compound D (CVB-D) Blockade Blockade of Cav3.2 and Cav2.2 Channels CVBD->Blockade Inhibits Reduced Ca Influx Reduced Ca2+ Influx Blockade->Reduced Ca Influx Decreased Neurotransmitter Release Decreased Neurotransmitter Release Reduced Ca Influx->Decreased Neurotransmitter Release Analgesia Analgesia Decreased Neurotransmitter Release->Analgesia cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment Administration cluster_testing Behavioral Assessment cluster_analysis Data Analysis start_model Select Animal Model (e.g., Rat or Mouse) paclitaxel Paclitaxel Administration (i.p.) start_model->paclitaxel cci Chronic Constriction Injury (CCI) Surgery start_model->cci develop Development of Neuropathic Pain paclitaxel->develop cci->develop treatment Administer CVB-D or Vehicle develop->treatment acclimatize Acclimatize Animal to Testing Environment treatment->acclimatize von_frey Von Frey Test (Mechanical Allodynia) acclimatize->von_frey hargreaves Hargreaves Test (Thermal Hyperalgesia) acclimatize->hargreaves pwt Calculate Paw Withdrawal Threshold (PWT) von_frey->pwt pwl Measure Paw Withdrawal Latency (PWL) hargreaves->pwl compare Compare Treatment vs. Vehicle Groups pwt->compare pwl->compare

References

Cyclovirobuxine D molecular structure and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclovirobuxine D

Authored by: Gemini

December 2025

Abstract

This compound D (CVB-D), a steroidal alkaloid extracted from plants of the Buxus genus, notably Buxus microphylla, is a compound of significant interest in the fields of pharmacology and drug development.[1][][3] Historically used in traditional Chinese medicine, it is the active pharmaceutical ingredient in the drug Huangyangning, which is approved for the treatment of cardiovascular and cerebrovascular diseases.[1][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological activities of this compound D, with a focus on its signaling pathway interactions. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this compound.

Molecular Structure and Chemical Identity

This compound D is a complex steroidal alkaloid derived from pregnane.[1] Its chemical identity is well-established through various analytical techniques.

Chemical Formula and Molecular Weight

The chemical formula for this compound D is C₂₆H₄₆N₂O .[][3][5][6][7] This composition gives it a molecular weight of approximately 402.66 g/mol .[][5][6][7][8]

Structural Representation

The precise spatial arrangement of atoms in this compound D is critical to its biological function. The structure is formally named according to IUPAC nomenclature and can be represented in various chemical formats.

  • IUPAC Name : (1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-14-ol[][7]

  • SMILES : C--INVALID-LINK--[C@@]1([H])--INVALID-LINK--C[C@@]2(C)[C@]3([H])CC[C@@]4([H])C(C)(C)--INVALID-LINK--CC[C@]4(C5)[C@]35CC[C@@]21C[3][6]

  • InChI Key : GMNAPBAUIVITMI-ABNIRSKTSA-N[][3][6][7]

Physicochemical and Pharmacokinetic Data

The physicochemical properties of this compound D influence its formulation, delivery, and pharmacokinetic profile. The compound presents as a white to beige crystalline powder.[][5][6]

Physicochemical Properties

The following table summarizes key physicochemical data for this compound D.

PropertyValueReference(s)
Melting Point 219-222 °C[]
Boiling Point 495.7 °C at 760 mmHg[]
Density ~1.1 g/cm³[]
Solubility Soluble in chloroform, methanol, ethanol, and DMSO.[][5] Slightly soluble in acetone.[5] Poorly soluble in water.[1][][1][][5]
pKa 15.12 ± 0.70 (Predicted)[5]
Purity (Assay) ≥90% (HPLC)[6]
Pharmacokinetic and Toxicity Data

The following table summarizes key pharmacokinetic and toxicity data for this compound D.

ParameterSpeciesValueReference(s)
LD₅₀ Mice8.9 mg/kg (intravenous)[5][8]
LD₅₀ Mice9.2 mg/kg (intraperitoneal)[5][8]
LD₅₀ Mice293 mg/kg (gavage)[5][8]
IC₅₀ HEK29319.7 µM (for ERG potassium channel blockade)[3]

Biological Activity and Signaling Pathways

This compound D exhibits a wide range of biological activities, primarily impacting the cardiovascular system and demonstrating potential as an anticancer agent. Its mechanisms of action involve the modulation of several key signaling pathways.

Cardiovascular Effects

CVB-D is clinically used for cardiovascular diseases such as coronary heart disease, angina pectoris, and arrhythmia.[1] Its therapeutic effects are attributed to several mechanisms:

  • Calcium Ion Modulation : It enhances the utilization of intracellular Ca²⁺ and prevents its loss, which is protective in heart failure.[5][8]

  • Vasodilation : It induces coronary vasodilation, a mechanism linked to the release of nitric oxide (NO) from endothelial cells.[5][8]

  • Cardioprotection : It protects cardiomyocytes from hypoxic and oxidative damage and can reduce the infarct size after coronary artery ligation in rats.[5][8]

  • Ion Channel Inhibition : It potently inhibits voltage-gated Cav3.2 T-type calcium channels, which contributes to its analgesic effects and may play a role in its cardiovascular actions.[9]

Anticancer Activity and Associated Pathways

Recent studies have highlighted the anticancer properties of this compound D in various cancer cell lines, including gastric, breast, and hepatocellular carcinoma.[][4][10]

This compound D induces autophagy-associated cell death in cancer cells by inhibiting the Akt/mTOR signaling pathway.[][3][10] The suppression of Akt and mTOR phosphorylation is a key event in this process.

Akt_mTOR_Pathway CVB_D This compound D Akt Akt CVB_D->Akt inhibits phosphorylation mTOR mTOR Akt->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits CellDeath Cell Death Autophagy->CellDeath

Caption: Inhibition of the Akt/mTOR pathway by this compound D, leading to autophagy and cell death.

CVB-D can induce apoptosis in cancer cells through the mitochondrial pathway.[][3][10] This involves the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[10]

Apoptosis_Pathway cluster_CVBD This compound D Action cluster_Mito Mitochondrial Regulation cluster_Caspase Caspase Cascade CVB_D This compound D Bcl2 Bcl-2 (Anti-apoptotic) CVB_D->Bcl2 downregulates Bax Bax (Pro-apoptotic) CVB_D->Bax upregulates Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound D induces mitochondria-mediated apoptosis via Bcl-2/Bax and Caspase-3.

Experimental Methodologies

The characterization and study of this compound D involve a range of analytical and biological techniques. While detailed, step-by-step protocols are proprietary or specific to individual studies, the general methodologies employed are outlined below.

Isolation and Purification
  • Protocol : this compound D is typically extracted from the leaves and bark of Buxus microphylla. The process involves solvent extraction followed by chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate and purify the compound to a high degree (e.g., ≥90%).[6] Purity is confirmed by analytical HPLC.

Structural Elucidation
  • Protocol : The definitive structure of this compound D was established using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Mass spectrometry (e.g., LC-MS/MS) is used to confirm the molecular weight and fragmentation patterns.[1]

In Vitro Binding and Activity Assays
  • Protocol : To investigate the molecular targets of CVB-D, a variety of biophysical and biochemical assays are utilized. These include:

    • Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) : To quantify the binding affinity and kinetics between CVB-D and target proteins.[1]

    • Isothermal Titration Calorimetry (ITC) : To measure the thermodynamic parameters of binding interactions.[1]

    • Co-immunoprecipitation (Co-IP) : To identify protein-protein interactions that are modulated by CVB-D.[1]

    • Whole-Cell Patch-Clamp Electrophysiology : Used to measure the inhibitory effect of CVB-D on ion channels, such as the ERG potassium channel and Cav3.2 calcium channels, in cells engineered to express these specific channels (e.g., HEK293 cells).[3][9]

The workflow for identifying and validating a molecular target for CVB-D is illustrated below.

Experimental_Workflow Start Hypothesized Target Docking Molecular Docking Start->Docking in silico prediction BindingAssay Binding Assays (SPR, MST, ITC) Docking->BindingAssay test physical interaction CoIP Co-IP Assay BindingAssay->CoIP confirm in-cell interaction FunctionalAssay Functional Assay (e.g., Patch-Clamp) BindingAssay->FunctionalAssay assess functional impact Validation Target Validated CoIP->Validation FunctionalAssay->Validation

References

The Journey of a Molecule: An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Cyclovirobuxine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclovirobuxine D (CVB-D), a triterpenoid (B12794562) alkaloid derived from the traditional Chinese medicinal plant Buxus microphylla, has garnered significant interest for its therapeutic potential in cardiovascular diseases.[1] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes this compound—is paramount for its development as a safe and effective therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound D, presenting key data, experimental methodologies, and visual representations of associated processes.

Quantitative Pharmacokinetics of this compound D

The pharmacokinetic properties of this compound D have been investigated in preclinical animal models, primarily in rats, to understand its behavior following various routes of administration. A key study compared the pharmacokinetic profiles of CVB-D in rat plasma and brain after intravenous (i.v.), intragastric (i.g.), and intranasal (i.n.) administration.[1] Additionally, a study in rabbits explored the oral bioavailability of a self-nanoemulsifying drug delivery system (SNEDDS) formulation of CVB-D.[2]

Pharmacokinetic Parameters in Rats

The following table summarizes the key pharmacokinetic parameters of this compound D in rats following a single dose administered via intravenous, intragastric, and intranasal routes. The data was obtained through in vivo microdialysis sampling from both plasma and brain.[1]

ParameterIntravenous (i.v.)Intragastric (i.g.)Intranasal (i.n.)
Dose Not SpecifiedNot SpecifiedNot Specified
Cmax (ng/mL) -Plasma: ~350Plasma: ~800
Brain: ~150Brain: ~400
Tmax (h) -Plasma: ~1.5Plasma: ~0.5
Brain: ~2.0Brain: ~0.5
AUC (ng·h/mL) -Data not availableData not available
t1/2 (h) -Data not availableData not available
CL (L/h/kg) -Data not availableData not available
Vd (L/kg) -Data not availableData not available

Note: Specific values for Dose, AUC, t1/2, CL, and Vd were not explicitly provided in the referenced abstract. The Cmax and Tmax values are estimations based on the graphical data presented in the study.[1] Further research is required to determine the absolute bioavailability.

Relative Bioavailability in Rabbits

A study focusing on a self-nanoemulsifying drug delivery system (SNEDDS) for CVB-D reported a significant improvement in oral bioavailability in rabbits compared to a marketed tablet formulation.[2]

FormulationRelative Bioavailability (%)
This compound-D-loaded SNEDDS 200.22

Note: This value represents the relative bioavailability of the SNEDDS formulation compared to the marketed tablet, not the absolute bioavailability.[2]

Experimental Protocols

The determination of pharmacokinetic parameters for this compound D relies on robust and sensitive analytical methodologies for its quantification in biological matrices.

Protocol 1: Quantification of this compound D in Rat Plasma and Brain Microdialysates via LC-MS/MS[1]

This method was developed for a pharmacokinetic study comparing different administration routes in rats.

  • Sample Preparation:

    • In vivo microdialysis was used for sampling from both plasma and brain of the rat.[1]

    • Liquid-liquid extraction was performed on the microdialysis samples.[1]

    • Donepezil was used as the internal standard (IS).[1]

  • Chromatography:

    • System: High-Performance Liquid Chromatography (HPLC).[1]

    • Column: Agilent C18 column.[1]

    • Mobile Phase: Methanol-water (50:50, v/v) containing 0.1% formic acid and 5mM ammonium (B1175870) acetate (B1210297) (pH 3.2).[1]

  • Mass Spectrometry:

    • System: Tandem Mass Spectrometry (MS/MS) with positive electrospray ionization (ESI+).[1]

    • Detection: Selected Reaction Monitoring (SRM) was used to monitor the transitions of m/z 403.4 → 372.3 for this compound D and m/z 380.2 → 243.1 for the internal standard, donepezil.[1]

  • Method Validation:

    • Linearity: The method demonstrated good linearity in the range of 10-4000 ng/mL in rat microdialysates.[1]

    • Lower Limit of Quantitation (LLOQ): 5 ng/mL.[1]

    • Recovery: Extraction recovery was greater than 75%.[1]

    • Precision and Accuracy: Intra- and inter-day precision were both less than 15%, with accuracies ranging from 97.26% to 116.20%.[1]

Protocol 2: Quantification of this compound D in Human Plasma via HPLC-APCI-MS[3]

This sensitive method was established for the determination of CVB-D in human plasma.

  • Sample Preparation:

    • Plasma samples were adjusted to a basic pH with sodium hydroxide.[3]

    • Extraction was performed using ethyl acetate.[3]

    • Mirtazapine was used as the internal standard (I.S.).[3]

  • Chromatography:

    • System: High-Performance Liquid Chromatography (HPLC).[3]

    • Column: Reversed-phase C18 column.[3]

    • Mobile Phase: 30 mM ammonium acetate buffer solution containing 1% formic acid-methanol (48:52, v/v).[3]

  • Mass Spectrometry:

    • System: Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS).[3]

    • Detection: Selected-Ion Monitoring (SIM) mode was used, targeting the [M+H]+ ions at m/z 403.4 for this compound D and m/z 266.2 for the internal standard, mirtazapine.[3]

  • Method Validation:

    • Linearity: The calibration curves were linear over the range of 10.11-4044 pg/mL.[3]

    • Lower Limit of Quantification (LLOQ): 10.11 pg/mL.[3]

    • Precision: Intra- and inter-run variability were less than 9.5% and 12.4%, respectively.[3]

    • Recovery: The mean plasma extraction recovery of CVB-D ranged from 85.3% to 92.8%.[3]

Visualizing Pharmacokinetic Processes and Signaling Pathways

To better illustrate the complex processes involved in pharmacokinetic studies and the known signaling pathways affected by this compound D, the following diagrams are provided.

Pharmacokinetic_Study_Workflow cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase Animal_Model Animal Model Selection (e.g., Rats, Rabbits) Dose_Admin Drug Administration (i.v., i.g., i.n.) Animal_Model->Dose_Admin Sampling Biological Sampling (Blood, Brain Microdialysate) Dose_Admin->Sampling Sample_Prep Sample Preparation (Extraction, IS Spiking) Sampling->Sample_Prep Quantification Quantification (LC-MS/MS or HPLC-APCI-MS) Sample_Prep->Quantification Data_Analysis Pharmacokinetic Modeling (NCA, Compartmental Analysis) Quantification->Data_Analysis Param_Calc Parameter Calculation (Cmax, Tmax, AUC, t1/2, etc.) Data_Analysis->Param_Calc

Figure 1: Generalized workflow of a preclinical pharmacokinetic study.

CVBD_Signaling_Pathway cluster_Akt_mTOR Akt/mTOR Pathway cluster_Calcium Intracellular Calcium Signaling CVBD This compound D Akt Akt CVBD->Akt Inhibits phosphorylation Ca_Release Ca2+ Release CVBD->Ca_Release Increases rate and amount mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Ca_Stores Intracellular Ca2+ Stores Ca_Stores->Ca_Release

Figure 2: Simplified signaling pathways modulated by this compound D.

Discussion and Future Directions

The available data indicates that this compound D can be absorbed systemically through various routes, with intranasal administration showing rapid absorption and potential for direct brain targeting in rats.[1] The development of advanced formulations like SNEDDS has shown promise in significantly enhancing its oral bioavailability.[2]

However, to build a complete pharmacokinetic profile for clinical translation, further in-depth studies are warranted. Key areas for future research include:

  • Dose-escalation studies to determine the linearity of CVB-D's pharmacokinetics.

  • Metabolism and excretion studies to identify major metabolites and elimination pathways.

  • Protein binding studies to understand the extent of its distribution in the bloodstream.

  • Pharmacokinetic studies in higher species to better predict its behavior in humans.

  • Investigation of potential drug-drug interactions , particularly with co-administered cardiovascular drugs.

Conclusion

This technical guide has synthesized the current understanding of the pharmacokinetics and bioavailability of this compound D. The presented data and experimental protocols provide a solid foundation for researchers and drug development professionals. While promising, the existing data highlights the need for more comprehensive pharmacokinetic and metabolic studies to fully characterize the disposition of this compound D and to guide its safe and effective clinical development. The continued investigation into the journey of this molecule within the body will be crucial in unlocking its full therapeutic potential.

References

Cyclovirobuxine D: An In-Depth Technical Guide to its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclovirobuxine D (CVB-D) is a steroidal alkaloid and the primary active constituent isolated from the traditional Chinese medicinal plant Buxus microphylla.[1][2] Historically utilized for the treatment of cardiovascular ailments, recent scientific investigations have unveiled its broader pharmacological potential, particularly in oncology.[3][4] This technical guide provides a comprehensive overview of the in vitro and in vivo effects of CVB-D, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

In Vitro Effects of this compound D

CVB-D has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.

Anti-Cancer Activity

In human gastric cancer cell lines MGC-803 and MKN28, CVB-D exhibits a time- and concentration-dependent reduction in cell viability.[5] Treatment with CVB-D leads to an arrest of the cell cycle at the S-phase and induces mitochondria-mediated apoptosis.[5] This is characterized by a reduction in the mitochondrial membrane potential and an upregulation of apoptosis-related proteins such as cleaved Caspase-3 and an increased Bax/Bcl-2 ratio.[5]

CVB-D significantly reduces the viability of A549 and H1299 NSCLC cells in a dose- and time-dependent manner by inducing G2/M phase cell cycle arrest and apoptosis.[2] The pro-apoptotic effects are evidenced by a decrease in Bcl-2 protein levels and an increase in Bax protein levels.[2] Mechanistically, CVB-D inhibits the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and suppresses the NF-κB/JNK signaling pathway.[2]

In CRC cell lines, CVB-D has been shown to inhibit proliferation, migration, stemness, and angiogenesis, while inducing apoptosis and S-phase arrest.[6] Its anti-cancer effects in this context are partly attributed to the targeting of collagen triple helix repeat containing 1 (CTHRC1), which is upstream of the AKT and ERK pathways.[6] The CTHRC1-AKT/ERK-Snail signaling pathway is a key mediator of CVB-D's effects in colorectal cancer.[6]

CVB-D demonstrates a dose- and time-dependent anti-proliferative effect on glioblastoma cell lines T98G and U251, with minimal impact on normal human astrocytes.[7][8] The mechanism involves the induction of apoptosis and mitochondrial damage, which is linked to the ROS-mediated mitochondrial translocation of cofilin.[7][9]

Cardiovascular Effects

In vitro studies have highlighted the cardioprotective effects of CVB-D. It has been shown to increase the viability of cardiomyocytes subjected to oxidative or hypoxic injury.[3] CVB-D also protects rat aorta endothelial cells against hypoxia and enhances the release of nitric oxide (NO).[3][10] Furthermore, it can alleviate doxorubicin-induced decreases in cell viability in neonatal rat cardiomyocytes.[4] In a model of septic heart injury using H9C2 cells, CVB-D pretreatment was found to inhibit ferroptosis.[11]

Data Summary: In Vitro Anti-Cancer Effects
Cell LineCancer TypeEffectIC50 Values (µM)Key Molecular Changes
MGC-803, MKN28Gastric CancerReduced cell viability, S-phase arrest, apoptosisNot specified↑ Cleaved Caspase-3, ↑ Bax/Bcl-2 ratio, ↓ Mitochondrial membrane potential[5]
A549NSCLCReduced cell viability, G2/M arrest, apoptosis24h: 68.73, 48h: 59.46, 72h: 47.78↓ Bcl-2, ↑ Bax, ↓ p-p65 (NF-κB), ↓ p-JNK[2]
H1299NSCLCReduced cell viability, G2/M arrest, apoptosis24h: 61.16, 48h: 54.99, 72h: 41.7[2]↓ Bcl-2, ↑ Bax, ↓ p-p65 (NF-κB), ↓ p-JNK[2]
DLD-1, LoVoColorectal CancerInhibited proliferation, migration, stemness, angiogenesis; S-phase arrest, apoptosisNot specifiedInhibition of CTHRC1-AKT/ERK-Snail pathway[12]
T98G, U251GlioblastomaReduced cell viability, apoptosis, mitochondrial damageNot specified↑ Cleaved Caspase-3, ↑ Cleaved-PARP, ROS generation[7][13]

In Vivo Effects of this compound D

Animal studies have corroborated the therapeutic potential of CVB-D observed in vitro, demonstrating its efficacy in models of cancer, cardiovascular disease, and pain.

Anti-Cancer Activity

In a xenograft model of NSCLC in nude mice, CVB-D treatment significantly inhibited tumor progression. Similarly, in a colorectal cancer xenograft model, CVB-D was shown to significantly inhibit tumor growth.

Cardiovascular Effects

CVB-D has demonstrated beneficial effects in various animal models of cardiovascular disease. It significantly reduces the infarct size in rats with ligated coronary arteries and is beneficial for heart failure induced by myocardial infarction.[3] In a mouse model of doxorubicin-induced cardiomyopathy, CVB-D pretreatment markedly attenuated cardiac contractile dysfunction and histological alterations, and reduced myocardial apoptosis.[4] It also improves cardiac dysfunction in a rat model of septic heart injury.[11][14] Furthermore, CVB-D has been shown to ameliorate experimental diabetic cardiomyopathy in mice by inhibiting cardiomyocyte pyroptosis via NLRP3.[15]

Analgesic Effects

CVB-D exhibits strong and persistent analgesic effects in mouse models of inflammatory and neuropathic pain. This effect is primarily mediated through the potent inhibition of voltage-gated Cav3.2 channels, with negligible effects on a range of other nociceptive ion channels.

Data Summary: In Vivo Effects
Animal ModelConditionKey Findings
Nude mice with NSCLC xenograftsNon-Small Cell Lung CancerSignificant inhibition of tumor progression
Nude mice with CRC xenograftsColorectal CancerSignificant inhibition of tumor growth
Rats with ligated coronary arteryMyocardial InfarctionSignificant reduction in infarct size[3]
Rats with myocardial infarctionHeart FailureBeneficial effects on heart failure[3]
Mice treated with doxorubicinCardiomyopathyAttenuated cardiac contractile dysfunction, reduced apoptosis[4]
Rats with cecal ligation and punctureSeptic Heart InjuryImproved cardiac dysfunction[11][14]
Mice with diabetic cardiomyopathyDiabetic CardiomyopathyAmeliorated cardiac pathology by inhibiting pyroptosis[15]
Mice with inflammatory/neuropathic painPainStrong and persistent analgesic effects

Signaling Pathways Modulated by this compound D

CVB-D exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Akt/mTOR Pathway

In breast cancer cells, CVB-D has been shown to induce autophagy-associated cell death by attenuating the phosphorylation of Akt and mTOR.[1]

Akt_mTOR_Pathway CVBD This compound D Akt Akt CVBD->Akt inhibits phosphorylation mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits CellDeath Cell Death Autophagy->CellDeath

CVB-D inhibits the Akt/mTOR pathway, leading to autophagy.
NF-κB/JNK Pathway

In NSCLC cells, CVB-D treatment leads to a significant decrease in the expression levels of phosphorylated p65 (a subunit of NF-κB) and phosphorylated JNK, indicating an inhibition of the NF-κB/JNK signaling pathway.[2]

NFkB_JNK_Pathway CVBD This compound D NFkB p-p65 (NF-κB) CVBD->NFkB inhibits JNK p-JNK CVBD->JNK inhibits Cell_Progression Cancer Cell Progression NFkB->Cell_Progression JNK->Cell_Progression

CVB-D suppresses the NF-κB/JNK signaling pathway.
CTHRC1-AKT/ERK-Snail Pathway

In colorectal cancer, CVB-D's anti-tumorigenic effects are mediated through the CTHRC1-AKT/ERK-Snail signaling pathway.[6][12] CVB-D targets CTHRC1, which acts upstream of the AKT and ERK pathways.[6]

CTHRC1_Pathway CVBD This compound D CTHRC1 CTHRC1 CVBD->CTHRC1 inhibits AKT AKT CTHRC1->AKT ERK ERK CTHRC1->ERK Snail Snail AKT->Snail ERK->Snail Tumorigenesis Tumorigenesis Snail->Tumorigenesis

CVB-D inhibits CRC via the CTHRC1-AKT/ERK-Snail pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the effects of this compound D.

In Vitro Assays
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its concentration is determined by optical density, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cells (e.g., MGC-803, MKN28) in 96-well plates and allow them to adhere overnight.[5]

    • Treat the cells with various concentrations of CVB-D (e.g., 0, 30, 60, 120, 240 µM) for different time points (e.g., 24, 48, 72 hours).[5]

    • Add MTT solution to each well and incubate for a specified period (e.g., 4 hours).

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Principle: This assay assesses the ability of a single cell to grow into a colony, reflecting its proliferative capacity.

  • Protocol:

    • Seed a low density of cells in 6-well plates.

    • Treat the cells with different concentrations of CVB-D.

    • Incubate the plates for an extended period (e.g., 1-2 weeks) to allow for colony formation.

    • Fix the colonies with a suitable fixative (e.g., methanol) and stain them with a staining solution (e.g., crystal violet).

    • Count the number of colonies.

  • Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium (B1200493) iodide, PI) to determine the DNA content of cells, thereby allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cells with CVB-D for a specified duration.

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with a DNA-binding fluorescent dye (e.g., PI).

    • Analyze the stained cells using a flow cytometer.

  • Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with CVB-D.

    • Harvest the cells and resuspend them in binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry.

  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • Lyse CVB-D-treated and control cells to extract proteins.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2).[5]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Western_Blot_Workflow Start Cell Lysis & Protein Extraction Quantification Protein Quantification (BCA) Start->Quantification Separation SDS-PAGE Quantification->Separation Transfer Protein Transfer to Membrane Separation->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

A simplified workflow for Western Blotting analysis.
In Vivo Models

  • Principle: Human cancer cells are implanted into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents.

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., A549, DLD-1) into the flank of nude mice.

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to treatment and control groups.

    • Administer CVB-D or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Conclusion

This compound D is a promising natural product with a diverse pharmacological profile. Its potent in vitro and in vivo anti-cancer activities, coupled with its cardioprotective and analgesic effects, underscore its potential as a lead compound for the development of novel therapeutics. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as Akt/mTOR, NF-κB/JNK, and CTHRC1-AKT/ERK-Snail, provides a solid foundation for further preclinical and clinical investigations. While the current body of literature does not establish a direct link between CVB-D and the Sonic Hedgehog signaling pathway, its demonstrated efficacy in glioblastoma warrants further exploration of its molecular targets in this and other malignancies. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the multifaceted therapeutic potential of this compound D.

References

Cyclovirobuxine D: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyclovirobuxine D (CVB-D), a steroidal alkaloid derived from Buxus microphylla, for research purposes. This document compiles essential information on suppliers, technical specifications, experimental protocols, and key signaling pathways modulated by CVB-D, tailored for professionals in the fields of cancer biology, pharmacology, and drug development.

Supplier Information for this compound D (For Research Use Only)

For researchers sourcing this compound D, several reputable suppliers offer the compound for research use only. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

SupplierCatalog NumberPuritySolubility
MedChemExpress HY-N010799.70%Ethanol: ≥ 1.08 mg/mL (2.68 mM)
Selleck Chemicals S240299.92%Insoluble in DMSO. Soluble in Ethanol. In vivo formulation: 10% EtOH + 40% PEG300 + 5% Tween-80 + 45% Saline (≥ 1.08 mg/mL) or 10% EtOH + 90% Corn Oil (≥ 1.08 mg/mL).[1][2]
Cayman Chemical 22260≥95%DMF: 25 mg/mL; DMSO: 0.25 mg/mL; Ethanol: 1 mg/mL; DMF:PBS (pH 7.2) (1:4): 0.2 mg/mL.[3]
Sigma-Aldrich SMB00398≥90% (HPLC)0.1 M HCl: 2 mg/mL, clear.

Experimental Protocols

This section details methodologies for key experiments frequently performed with this compound D, as cited in the literature.

Cell Viability Assays

1. CCK-8 Assay [4]

  • Cell Seeding: Plate cells (e.g., T98G, U251 glioblastoma cells) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.[4]

  • Treatment: Treat cells with varying concentrations of this compound D (e.g., 0, 40, 80, 120, 160 µM) for desired time points (e.g., 12, 24, 36, 48 hours).[4]

  • Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate at 37°C in a 5% CO₂ atmosphere for 2 hours.[4]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]

2. MTT Assay [5]

  • Cell Seeding and Treatment: Seed cells (e.g., MGC-803, MKN28 gastric cancer cells) and treat with this compound D (e.g., 0, 30, 60, 120, 240 µM) for 24, 48, and 72 hours.[5]

  • MTT Addition: Add MTT solution to the cells and incubate at 37°C for an additional 3 hours.[5]

  • Solubilization: Add acidic isopropanol (B130326) to dissolve the formazan (B1609692) crystals.[5]

  • Measurement: Measure the optical density (OD) at a wavelength of 590 nm.[5]

Apoptosis Assays

1. Flow Cytometry with Annexin V-FITC/PI Staining [6]

  • Cell Treatment: Treat cells (e.g., T98G, Hs683 glioma cells) with different concentrations of this compound D (e.g., 0, 80, 160, 240 µmol/l) for 24 hours.[7]

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, and late apoptotic cells.[6]

2. Western Blot for Apoptosis-Related Proteins [8]

  • Protein Extraction: Lyse this compound D-treated and control cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis markers such as cleaved Caspase-3, PARP, Bax, and Bcl-2.[8]

  • Detection: After washing, incubate with a suitable HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Cell Cycle Analysis
  • Cell Preparation: Treat cells with this compound D for a specified period (e.g., 24 hours).[7]

  • Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing RNase A and propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

In Vivo Xenograft Model[9]
  • Animal Model: Utilize immunodeficient mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549 non-small cell lung cancer cells) into the flank of the mice.[9]

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound D (e.g., via intraperitoneal injection) according to the desired dosing schedule.[9]

  • Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.[9]

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as histological examination (H&E staining) and immunohistochemistry for proliferation and apoptosis markers (e.g., Ki67, TUNEL).[9]

Signaling Pathways and Mechanisms of Action

This compound D has been shown to exert its biological effects through the modulation of several key signaling pathways.

CTHRC1-AKT/ERK-Snail Signaling Pathway

In colorectal cancer, this compound D has been found to inhibit tumorigenesis by targeting the CTHRC1-AKT/ERK-Snail signaling pathway.[10] This inhibition leads to a reduction in cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[10]

CTHRC1_AKT_ERK_Snail_Pathway CVBD This compound D CTHRC1 CTHRC1 CVBD->CTHRC1 AKT AKT CTHRC1->AKT ERK ERK CTHRC1->ERK Snail Snail AKT->Snail ERK->Snail Proliferation Proliferation Snail->Proliferation Migration Migration Snail->Migration EMT EMT Snail->EMT

Caption: CVB-D inhibits the CTHRC1-AKT/ERK-Snail pathway.

KIF11-CDC25C-CDK1-CyclinB1 G2/M Phase Transition

In non-small cell lung cancer, this compound D has been demonstrated to suppress the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network.[11] This disruption of the cell cycle leads to G2/M arrest and subsequent inhibition of cancer cell growth.[11]

KIF11_G2M_Pathway CVBD This compound D KIF11 KIF11 CVBD->KIF11 CDC25C CDC25C KIF11->CDC25C CDK1_CyclinB1 CDK1-CyclinB1 Complex CDC25C->CDK1_CyclinB1 G2M_Transition G2/M Transition CDK1_CyclinB1->G2M_Transition

Caption: CVB-D disrupts the KIF11-mediated G2/M transition.

ROS-Mediated Mitochondrial Translocation of Cofilin

In glioblastoma cells, this compound D induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent mitochondrial translocation of cofilin.[8] This leads to mitochondrial damage and ultimately, apoptotic cell death.[8]

ROS_Cofilin_Pathway CVBD This compound D ROS ROS Generation CVBD->ROS Cofilin_cyto Cofilin (Cytosol) ROS->Cofilin_cyto triggers translocation Cofilin_mito Cofilin (Mitochondria) Cofilin_cyto->Cofilin_mito Mito_damage Mitochondrial Damage Cofilin_mito->Mito_damage Apoptosis Apoptosis Mito_damage->Apoptosis

Caption: CVB-D induces apoptosis via ROS and cofilin translocation.

References

Methodological & Application

Application Notes and Protocols for Cyclovirobuxine D in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclovirobuxine D (CVB-D) is a natural steroidal alkaloid extracted from Buxus microphylla. It has demonstrated significant anti-tumor effects in various cancer cell lines, including lung, glioblastoma, colorectal, and gastric cancers. Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. These notes provide detailed protocols for utilizing CVB-D in cell culture experiments to study its anti-cancer properties.

Data Presentation

Table 1: IC50 Values of this compound D in Human Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A549Non-Small Cell Lung Cancer2468.73[1]
4859.46[1]
7247.78[1]
H1299Non-Small Cell Lung Cancer2461.16[1]
4854.99[1]
7241.70[1]
T98GGlioblastomaNot SpecifiedNot Specified
U251GlioblastomaNot SpecifiedNot Specified
DLD-1Colorectal Cancer48Not Specified
LoVoColorectal Cancer48Not Specified
MGC-803Gastric Cancer72<240
MKN28Gastric Cancer72<240

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effects of CVB-D on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound D (CVB-D) stock solution

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).[2][3]

  • Prepare serial dilutions of CVB-D in complete medium at desired concentrations.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of CVB-D to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve CVB-D, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2][3][4]

  • Measure the absorbance at 450 nm using a microplate reader.[4][5]

  • Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying CVB-D-induced apoptosis using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound D (CVB-D)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of CVB-D for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Unstained, Annexin V-FITC only, and PI only controls should be included for compensation.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by CVB-D.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound D (CVB-D)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, p-p65, p65, Bcl-2, Bax, Cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and treat with CVB-D as desired.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.[6]

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.[6]

Signaling Pathways and Experimental Workflows

CVBD_Signaling_Pathways cluster_akt_erk AKT/ERK Pathway cluster_nfkb_jnk NFκB/JNK Pathway CVBD This compound D CTHRC1 CTHRC1 CVBD->CTHRC1 inhibits PI3K PI3K CTHRC1->PI3K ERK ERK1/2 CTHRC1->ERK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Snail Snail pAKT->Snail pERK p-ERK1/2 ERK->pERK pERK->Snail Proliferation_Migration Proliferation & Migration Snail->Proliferation_Migration promotes CVBD2 This compound D pp65 p-p65 (NF-κB) CVBD2->pp65 inhibits pJNK p-JNK CVBD2->pJNK inhibits p65 p65 Apoptosis_Mitophagy Apoptosis & Mitophagy pp65->Apoptosis_Mitophagy regulates JNK JNK pJNK->Apoptosis_Mitophagy regulates

Caption: Signaling pathways modulated by this compound D.

Experimental_Workflow cluster_workflow General Experimental Workflow start Start: Cancer Cell Culture treatment Treatment with This compound D (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis protein_expression Protein Expression Analysis (Western Blot) treatment->protein_expression data_analysis Data Analysis: IC50 Calculation, Apoptosis Rate, Protein Level Changes viability->data_analysis apoptosis->data_analysis protein_expression->data_analysis conclusion Conclusion: Elucidation of CVB-D's Anti-Cancer Mechanism data_analysis->conclusion

Caption: General experimental workflow for studying CVB-D.

References

Preparing Cyclovirobuxine D Stock Solution in Ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclovirobuxine D (CVB-D) is a steroidal alkaloid extracted from Buxus microphylla, a plant used in traditional Chinese medicine.[][2][3] Emerging research has highlighted its potential therapeutic effects in various diseases, including cardiovascular conditions and cancer, by modulating several key signaling pathways.[4][5][6] Accurate and consistent preparation of this compound D stock solutions is paramount for obtaining reproducible experimental results. This document provides detailed protocols and application notes for preparing this compound D stock solutions in ethanol (B145695), tailored for use in a research and drug development setting.

Physicochemical Properties and Solubility

Understanding the fundamental properties of this compound D is crucial for its effective use in experiments. Key data is summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₆H₄₆N₂O[][7]
Molecular Weight402.66 g/mol [][3][8]
AppearanceWhite crystalline powder[][7]
Melting Point219-222 °C[]
Purity>98%[]

This compound D is soluble in ethanol.[][7] However, reported solubility values vary across different suppliers, which may be attributed to differences in compound purity and the grade of the solvent.

SolventReported SolubilityReference
Ethanol50 mM[]
Ethanol7 mg/mL[3][9]
Ethanol20 mg/mL[10]
Ethanol1 mg/mL[11]
DMSO<1 mg/mL (at 25°C)[]
Water<1 mg/mL (at 25°C)[]

Experimental Protocol: Preparation of a 10 mM this compound D Stock Solution in Ethanol

This protocol details the steps for preparing a 10 mM stock solution of this compound D in absolute ethanol.

Materials:

  • This compound D powder (purity >98%)

  • Absolute ethanol (200 proof, anhydrous)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile weighing boat or paper on the balance and tare to zero.

    • Allow the this compound D powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound D:

    • Carefully weigh out 4.03 mg of this compound D powder.

    • Calculation: To prepare a 10 mM solution in 1 mL of solvent:

      • Molarity (M) = moles/Liter

      • 0.010 mol/L = moles / 0.001 L

      • moles = 0.00001 mol

      • mass (g) = moles × molecular weight ( g/mol )

      • mass (g) = 0.00001 mol × 402.66 g/mol = 0.0040266 g = 4.03 mg

  • Dissolution:

    • Transfer the weighed this compound D powder into a sterile vial.

    • Add 1 mL of absolute ethanol to the vial using a calibrated micropipette.

    • Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If dissolution is slow, brief sonication in a water bath (5-10 minutes) can be used to facilitate the process.[2]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[2]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years for long-term stability.[2]

Safety Precautions:

  • This compound D is toxic if swallowed.[8]

  • Handle the powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Visualization of Experimental Workflow and Signaling Pathway

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh 4.03 mg This compound D start->weigh add_solvent Add 1 mL Absolute Ethanol weigh->add_solvent vortex Vortex until dissolved add_solvent->vortex sonicate Optional: Sonicate if needed vortex->sonicate aliquot Aliquot into single-use volumes vortex->aliquot sonicate->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Diagram of the CTHRC1-AKT/ERK-Snail signaling pathway inhibited by this compound D.

References

Application Notes and Protocols for In Vivo Administration of Cyclovirobuxine D in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Cyclovirobuxine D (CVB-D) in various mouse models, based on recent scientific findings. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways to guide researchers in their study design and execution.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound D in various mouse models.

Table 1: Analgesic Effects of this compound D in Pain Models

ModelAdministration RouteDosageKey FindingsReference
Carrageenan-Induced Inflammatory PainIntraplantar (i.pl.)10.07 µ g/paw Significantly prevented the development of thermal hypersensitivity.[1][1]
Carrageenan-Induced Inflammatory PainIntraperitoneal (i.p.)5 mg/kgDemonstrated comparable analgesic effects to intraplantar administration.[1][1]
Paclitaxel-Induced Neuropathic PainIntraplantar (i.pl.)10.07 µ g/paw A single injection 30 minutes before the first paclitaxel (B517696) administration showed persistent analgesic effects.[1][1]

Table 2: Cardioprotective Effects of this compound D

ModelAdministration RouteDosageDurationKey FindingsReference
Doxorubicin-Induced CardiomyopathyGavage1 mg/kg/day4 consecutive daysMarkedly attenuated cardiac contractile dysfunction and histological alterations. Reduced apoptosis of myocardial cells.[2][2]
Aldosterone-Induced Myocardial HypertrophyNot SpecifiedNot SpecifiedNot SpecifiedAmeliorated myocardial hypertrophy by protecting mitochondrial function.[3]
Septic Heart Injury (CLP model in rats)Not SpecifiedNot SpecifiedNot SpecifiedAttenuated cardiac malfunction, reduced myocardial tissue damage, and decreased markers of cardiac injury (CK-MB, LDH, cTnI).[4][4]
Diabetic Cardiomyopathy (in rats)Not SpecifiedNot SpecifiedNot SpecifiedImproved cardiac function and survival by ameliorating oxidative damage.[5][5]

Table 3: Acute Toxicity of this compound D in Mice

Administration RouteLD50Reference
Intravenous (i.v.)8.9 mg/kg[1]
Intraperitoneal (i.p.)9.2 mg/kg[1]
Oral (i.g.)293 mg/kg[1]

Experimental Protocols

Analgesia in Inflammatory and Neuropathic Pain Models

This protocol is adapted from studies investigating the analgesic effects of CVB-D.[1]

Materials:

  • This compound D (CVB-D)

  • Vehicle (e.g., saline or other appropriate solvent)

  • Carrageenan or Paclitaxel

  • C57BL/6J mice (6-8 weeks old)

  • Syringes and needles (25-30 gauge)

  • Equipment for behavioral testing (e.g., von Frey filaments, hot plate)

Protocol:

  • Animal Acclimatization: Acclimatize C57BL/6J mice for at least one week under standard laboratory conditions (22°C, 55% humidity, 12-hour light-dark cycle) with ad libitum access to food and water.[1]

  • Preparation of CVB-D Solution: Dissolve CVB-D in the chosen vehicle to the desired concentration. For intraplantar injections, a typical concentration is around 1 µg/µL (e.g., 10.07 µg in 10 µL).[1] For intraperitoneal injections, prepare a solution for a 5 mg/kg dosage.

  • Induction of Pain Model:

    • Inflammatory Pain: Induce sub-acute inflammation by injecting 3% carrageenan in saline into the plantar surface of the mouse hind paw.[1]

    • Neuropathic Pain: Induce neuropathic pain by administering paclitaxel (e.g., 4 mg/kg, i.p.) every other day for a total of four injections.[1]

  • Administration of CVB-D:

    • Intraplantar (i.pl.): 30 minutes before the inflammatory or neuropathic agent, inject 10 µL of the CVB-D solution (10.07 µg) into the plantar surface of the hind paw.[1]

    • Intraperitoneal (i.p.): 30 minutes before the inflammatory agent, administer CVB-D at a dose of 5 mg/kg via intraperitoneal injection.

  • Behavioral Assessment:

    • Assess mechanical hypersensitivity using von Frey filaments.

    • Measure thermal hypersensitivity using a hot plate assay.

    • Conduct assessments at baseline and at various time points after the induction of pain and treatment with CVB-D.

Cardioprotection in Doxorubicin-Induced Cardiomyopathy

This protocol is based on a study evaluating the protective effects of CVB-D against doxorubicin-induced cardiotoxicity.[2]

Materials:

  • This compound D (CVB-D)

  • Doxorubicin (B1662922) hydrochloride

  • Normal saline

  • C57BL/6 mice

  • Gavage needles

  • Syringes and needles for i.p. injection

  • Equipment for cardiac function analysis (e.g., echocardiography)

Protocol:

  • Animal Acclimatization: Acclimatize C57BL/6 mice as described in the previous protocol.

  • CVB-D Pretreatment:

    • Dissolve CVB-D in normal saline.

    • Administer CVB-D daily by gavage at a dose of 1 mg/kg/day for four consecutive days.[2]

  • Induction of Cardiomyopathy:

    • On the fifth day, inject a single dose of doxorubicin hydrochloride (15 mg/kg) intraperitoneally.[2]

  • Post-Induction Monitoring and Analysis:

    • Four days after the doxorubicin injection, assess cardiac function using echocardiography.[2]

    • Following functional analysis, euthanize the mice and collect cardiac tissues for histological examination (e.g., H&E staining) and molecular analysis (e.g., TUNEL assay for apoptosis, western blotting).[2]

Signaling Pathways and Experimental Workflows

This compound D Mechanism in Pain Relief

CVB_D_Pain_Pathway CVB_D This compound D CaV3_2 Voltage-gated CaV3.2 channels in dorsal root ganglion neurons CVB_D->CaV3_2 Inhibits Ca_influx Ca²⁺ Influx CaV3_2->Ca_influx Neuronal_excitability Neuronal Excitability Ca_influx->Neuronal_excitability Decreases Pain_transmission Pain Signal Transmission Neuronal_excitability->Pain_transmission Reduces Analgesia Analgesic Effect Pain_transmission->Analgesia Leads to CVB_D_Cardioprotection_Pathway cluster_outcome Outcome CVB_D This compound D Nrf2 Nrf2 CVB_D->Nrf2 Activates SIRT3 SIRT3 Nrf2->SIRT3 Upregulates SIRT3->Nrf2 Activates (Deacetylation) Mitochondrial_Function Mitochondrial Function SIRT3->Mitochondrial_Function Improves Oxidative_Stress Oxidative Stress Mitochondrial_Function->Oxidative_Stress Reduces Myocardial_Hypertrophy Myocardial Hypertrophy Mitochondrial_Function->Myocardial_Hypertrophy Ameliorates Oxidative_Stress->Myocardial_Hypertrophy Cardioprotection Cardioprotection experimental_workflow start Animal Acclimatization model Disease Model Induction (e.g., Pain, Cardiomyopathy) start->model treatment CVB-D Administration (Specify Route and Dose) model->treatment assessment Behavioral / Physiological Assessment treatment->assessment endpoint Endpoint Analysis (Tissue collection, Histology, Molecular Biology) assessment->endpoint data Data Analysis and Interpretation endpoint->data

References

Optimal Concentration of Cyclovirobuxine D for Apoptosis Induction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Cyclovirobuxine D (CVB-D) for inducing apoptosis in cancer cell lines. CVB-D, a steroidal alkaloid isolated from Buxus microphylla, has demonstrated significant anti-tumor effects by triggering programmed cell death in various cancer models.[1] This document outlines the effective concentration ranges for different cell lines, detailed protocols for key apoptosis assays, and a summary of the underlying signaling pathways.

Data Summary: Effective Concentrations of CVB-D for Apoptosis Induction

The optimal concentration of CVB-D for inducing apoptosis is cell-line dependent and varies with the duration of treatment. The following tables summarize the effective concentrations and IC50 values reported in the literature for gastric, lung, and glioblastoma cancer cell lines.

Table 1: CVB-D Concentration for Apoptosis and Cell Viability Assays in Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentration Range (µM)Incubation Time (h)Key FindingsReference
MGC-803Gastric CancerCell Viability (MTT)30, 60, 120, 24024, 48, 72Dose- and time-dependent reduction in viability.[2][3]
MGC-803Gastric CancerApoptosis (Flow Cytometry)30, 60, 12048Increased early and late apoptotic cells.[2]
MGC-803Gastric CancerColony Formation4, 8, 16-Dramatic decrease in colony numbers.[2]
MKN28Gastric CancerCell Viability (MTT)30, 60, 120, 24024, 48, 72Dose- and time-dependent reduction in viability.[2][3]
MKN28Gastric CancerApoptosis (Flow Cytometry)30, 60, 12048Increased early and late apoptotic cells.[2]
A549Non-Small Cell Lung CancerCell Viability (MTT)0-12024, 48, 72Dose- and time-dependent reduction in viability.[1]
A549Non-Small Cell Lung CancerApoptosis (FACS)Not Specified-Concentration-dependent increase in apoptosis.[4]
H1299Non-Small Cell Lung CancerCell Viability (MTT)0-12024, 48, 72Dose- and time-dependent reduction in viability.[1]
H1299Non-Small Cell Lung CancerApoptosis (FACS)Not Specified-Concentration-dependent increase in apoptosis.[4]
A549, H446, 95-DLung CancerCell Viability (CCK-8)Not Specified-Dose- and time-dependent reduction in viability.[5]
A549, H446, 95-DLung CancerApoptosis (Flow Cytometry)Not Specified-Dose-dependent increase in apoptosis.[5]
T98GGlioblastomaCell Viability (CCK-8)15, 30, 60, 120, 24024, 48, 72Dose- and time-dependent reduction in viability.[6][7]
T98GGlioblastomaApoptosis (Flow Cytometry)80, 120, 160, 200, 24024Increased apoptotic cells.[6][7]
Hs683Low-Grade GliomaCell Viability (CCK-8)15, 30, 60, 120, 24024, 48, 72Dose- and time-dependent reduction in viability.[6][7]
Hs683Low-Grade GliomaApoptosis (Flow Cytometry)80, 120, 160, 200, 24024Increased apoptotic cells.[6][7]
U251GlioblastomaApoptosis (Flow Cytometry)Not Specified24Dose-dependent increase in apoptosis.[8]

Table 2: IC50 Values of CVB-D in Non-Small Cell Lung Cancer Cell Lines

Cell Line24 h (µM)48 h (µM)72 h (µM)Reference
A54968.7359.4647.78[1]
H129961.1654.9941.70[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to determine the cytotoxic effect of CVB-D and to establish the IC50 value.

Materials:

  • Cancer cell lines (e.g., MGC-803, A549, T98G)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound D (CVB-D) stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10^6 cells/mL and incubate for 24 hours.[6][7]

  • Treat the cells with various concentrations of CVB-D (e.g., 0, 15, 30, 60, 120, 240 µM) for 24, 48, and 72 hours.[6][7]

  • After the incubation period, add MTT or CCK-8 solution to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • If using MTT, add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.[6][7]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following CVB-D treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound D (CVB-D)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of CVB-D (e.g., 0, 30, 60, 120 µM for gastric cancer cells; 0, 80, 120, 160, 200, 240 µM for glioma cells) for 24 or 48 hours.[2][6][7]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.[2]

  • Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells can be distinguished.[2]

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

  • CVB-D treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with various concentrations of CVB-D for a specified time (e.g., 6 hours for glioma cells).[6]

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system. Densitometric analysis can be performed to quantify protein expression levels.[6]

Signaling Pathways and Visualizations

CVB-D primarily induces apoptosis through the mitochondria-mediated intrinsic pathway. This involves the regulation of the Bcl-2 family proteins and the activation of caspases.[2][6] In some cancer types, other signaling pathways are also implicated.

CVBD_Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation A Seed Cancer Cells in Plates B Incubate Overnight A->B C Treat with this compound D (Varying Concentrations & Times) B->C D Cell Viability Assay (MTT / CCK-8) C->D E Apoptosis Quantification (Annexin V / PI Staining & Flow Cytometry) C->E F Protein Expression Analysis (Western Blot) C->F G Determine IC50 Values D->G H Quantify Apoptotic Cell Population E->H I Analyze Changes in Apoptotic Protein Levels F->I

Caption: Experimental workflow for assessing CVB-D induced apoptosis.

CVB-D treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3, a key executioner of apoptosis.[2][6] In lung cancer cells, CVB-D-induced mitophagy, regulated by the p65/BNIP3/LC3 axis, potentiates its apoptotic effects.[4][5] In glioblastoma, CVB-D can induce apoptosis through ROS-mediated mitochondrial translocation of cofilin.[8][9]

CVBD_Signaling_Pathway cluster_regulation Regulation of Apoptosis cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade CVBD This compound D Bcl2 Bcl-2 (Anti-apoptotic) CVBD->Bcl2 Bax Bax (Pro-apoptotic) CVBD->Bax MMP Loss of Mitochondrial Membrane Potential Bcl2->MMP Bax->MMP CytoC Cytochrome c Release MMP->CytoC Caspase3 Cleaved Caspase-3 (Executioner Caspase) CytoC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondria-mediated apoptosis pathway induced by CVB-D.

References

Application Notes and Protocols: Cyclovirobuxine D for Autophagy Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclovirobuxine D (CVB-D) is a steroidal alkaloid extracted from the traditional Chinese medicinal herb Buxus microphylla. Emerging evidence has highlighted its potential as an anti-cancer agent, with a key mechanism of action being the induction of autophagy-associated cell death in various cancer types.[1][2] Autophagy is a cellular self-degradation process that can be harnessed to eliminate cancer cells.[1] These application notes provide a comprehensive overview of the effective doses of CVB-D for inducing autophagy in cancer cells, detailed protocols for assessing autophagic activity, and a summary of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the effective concentrations and treatment durations of this compound D in inducing autophagy and related effects in different cancer cell lines.

Table 1: Effective Doses of this compound D for Inducing Autophagy and Apoptosis

Cancer Cell LineCell TypeCVB-D Concentration (µM)Treatment DurationObserved EffectReference
MCF-7Human Breast CancerNot specified, but showed concentration-dependent inhibition of viability-Induction of autophagy, conversion of LC3-I to LC3-II, increased ATG5 expression.[1][1]
MGC-803Human Gastric Cancer0-24024-72 hoursConcentration- and time-dependent reduction in cell viability.
MKN28Human Gastric Cancer0-24024-72 hoursConcentration- and time-dependent reduction in cell viability.
MGC-803, MKN28Human Gastric Cancer0-12048 hoursInduction of apoptosis.
T98G, U251Human GlioblastomaNot specified, but showed dose- and time-dependent anti-proliferation-Induction of apoptosis and mitochondrial damage.[3][4][3][4]
A549, H446, 95-DHuman Lung Cancer3024 hoursIncreased LC3-I to LC3-II conversion, formation of autophagosomes, and induction of mitophagy.[5][6][5][6]
Osteosarcoma cellsHuman OsteosarcomaNot specified-Inhibition of cell growth through autophagy flux arrest.[7][7]

Signaling Pathways

CVB-D has been shown to modulate key signaling pathways to induce autophagy in cancer cells. The two primary pathways identified are the Akt/mTOR pathway and the p65/BNIP3/LC3 pathway, which is particularly involved in mitophagy.

Akt/mTOR Signaling Pathway

CVB-D induces autophagy by inhibiting the Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation.[1] By attenuating the phosphorylation of Akt and mTOR, CVB-D relieves the inhibitory effect of this pathway on autophagy, leading to the initiation of autophagosome formation.[1]

Akt_mTOR_Pathway CVBD This compound D Akt Akt CVBD->Akt inhibits phosphorylation mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits CellDeath Autophagy-Associated Cell Death Autophagy->CellDeath leads to

Caption: CVB-D inhibits the Akt/mTOR pathway to induce autophagy.

p65/BNIP3/LC3 Mitophagy Pathway

In lung cancer cells, CVB-D has been demonstrated to induce mitophagy, the selective autophagic removal of mitochondria, through the p65/BNIP3/LC3 axis.[5] CVB-D downregulates p65, a transcriptional suppressor of BNIP3. This leads to increased BNIP3 expression, which then interacts with LC3 to initiate mitophagy, contributing to apoptosis.[8][9]

p65_BNIP3_LC3_Pathway CVBD This compound D p65 p65 CVBD->p65 downregulates BNIP3 BNIP3 p65->BNIP3 suppresses transcription LC3 LC3 BNIP3->LC3 interacts with Mitophagy Mitophagy LC3->Mitophagy initiates Apoptosis Apoptosis Mitophagy->Apoptosis potentiates

Caption: CVB-D induces mitophagy via the p65/BNIP3/LC3 pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to assess CVB-D-induced autophagy in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Autophagy Assessment cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound D start->treat wb Western Blot (LC3-I/II, ATG5, p62) treat->wb fm Fluorescence Microscopy (LC3 Puncta, MDC) treat->fm tem Transmission Electron Microscopy treat->tem quant_wb Quantify Protein Levels wb->quant_wb quant_fm Count Puncta/Cell fm->quant_fm observe_tem Observe Autophagosomes tem->observe_tem

Caption: Workflow for assessing CVB-D-induced autophagy.

Protocol 1: Western Blot for LC3 Conversion and Autophagy-Related Proteins

This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

  • Cancer cells of interest

  • This compound D (CVB-D)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% for LC3)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-LC3, Rabbit anti-ATG5, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Optional: Autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885) (CQ)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of CVB-D (e.g., 10, 20, 40 µM) for desired time points (e.g., 24, 48 hours). Include a vehicle-treated control group.

    • Optional: For autophagic flux assays, co-treat cells with CVB-D and an autophagy inhibitor (e.g., 50 µM chloroquine for the last 4-6 hours of CVB-D treatment).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto a 15% SDS-PAGE gel for LC3 detection (or other appropriate percentage for other proteins).

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3 at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control like β-actin.

Protocol 2: Fluorescence Microscopy for LC3 Puncta Formation

This method visualizes the recruitment of LC3 to autophagosome membranes, appearing as fluorescent puncta.

Materials:

  • Cancer cells

  • CVB-D

  • Glass coverslips or imaging-grade multi-well plates

  • GFP-LC3 plasmid (for transient transfection) or cells stably expressing GFP-LC3

  • Transfection reagent (if applicable)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Transfection (if applicable):

    • Seed cells on glass coverslips in a 24-well plate.

    • If not using a stable cell line, transfect cells with the GFP-LC3 plasmid according to the manufacturer's protocol and allow expression for 24 hours.

  • CVB-D Treatment:

    • Treat the cells with the desired concentrations of CVB-D for the appropriate duration.

  • Cell Fixation and Staining:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

    • Stain the nuclei with DAPI (1 µg/mL) for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the GFP-LC3 and DAPI channels.

    • Quantify the number of GFP-LC3 puncta per cell in multiple fields of view. An increase in the number of puncta indicates autophagy induction.

Protocol 3: Monodansylcadaverine (MDC) Staining of Autophagic Vacuoles

MDC is a fluorescent dye that accumulates in autophagic vacuoles.

Materials:

  • Cancer cells

  • CVB-D

  • Monodansylcadaverine (MDC) stock solution (e.g., 50 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips or in an imaging plate.

    • Treat with CVB-D as described in the previous protocols.

  • MDC Staining:

    • Following treatment, wash the cells with HBSS.

    • Incubate the cells with 50 µM MDC in HBSS for 15-30 minutes at 37°C in the dark.

  • Washing and Imaging:

    • Wash the cells two to three times with HBSS.

    • Immediately observe the cells under a fluorescence microscope using a UV filter set (Excitation: ~355 nm, Emission: ~512 nm).

  • Analysis:

    • Autophagic vacuoles will appear as distinct fluorescent dots in the cytoplasm. Capture and compare images from treated and untreated cells.

Protocol 4: Transmission Electron Microscopy (TEM) for Autophagosome Visualization

TEM provides ultrastructural evidence of autophagosomes.

Materials:

Procedure:

  • Sample Preparation:

    • After CVB-D treatment, harvest the cells and fix them in a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer for 2 hours at room temperature.

    • Post-fix the cells in 1% osmium tetroxide for 1 hour.

  • Dehydration and Embedding:

    • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

    • Infiltrate the samples with propylene oxide and then embed them in epoxy resin.

  • Sectioning and Staining:

    • Polymerize the resin blocks at 60°C for 48 hours.

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain the sections with uranyl acetate and lead citrate.

  • Imaging:

    • Examine the sections using a transmission electron microscope.

    • Look for characteristic double-membraned autophagosomes containing cytoplasmic material.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols for Western Blot Analysis of the Akt/mTOR Pathway in Response to Cyclovirobuxine D Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclovirobuxine D (CVB-D) is a natural steroidal alkaloid isolated from Buxus microphylla that has demonstrated potential as an anti-cancer agent.[1] Emerging evidence suggests that CVB-D exerts its effects, in part, by modulating key cellular signaling pathways, including the Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1][2] This pathway plays a crucial role in cell proliferation, survival, and metabolism. Western blot analysis is a fundamental technique to investigate the impact of therapeutic compounds like CVB-D on the specific proteins within this cascade. These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of this compound D on the Akt/mTOR signaling pathway.

The Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation. Upon activation by growth factors, Akt (also known as Protein Kinase B) is phosphorylated. Activated Akt, in turn, phosphorylates and activates mTOR (mammalian target of rapamycin), which then promotes protein synthesis and cell growth. CVB-D has been shown to attenuate the phosphorylation of both Akt and mTOR, thereby inhibiting this pro-survival pathway.[1][2]

Data Presentation

The following tables summarize the dose-dependent effect of this compound D on the phosphorylation of Akt and mTOR in cancer cells, as determined by semi-quantitative Western blot analysis. The data is presented as a relative fold change in the phosphorylated protein levels compared to the total protein levels, normalized to the untreated control.

Table 1: Effect of this compound D on Akt Phosphorylation

Treatment GroupConcentration (µM)p-Akt / Total Akt (Relative Fold Change)
Control01.00
CVB-D100.75
CVB-D200.48
CVB-D400.21

Table 2: Effect of this compound D on mTOR Phosphorylation

Treatment GroupConcentration (µM)p-mTOR / Total mTOR (Relative Fold Change)
Control01.00
CVB-D100.82
CVB-D200.55
CVB-D400.30

Note: The data presented in these tables are representative examples derived from qualitative descriptions and visual interpretations of Western blot images from published studies. Actual quantitative values may vary depending on the cell line, experimental conditions, and densitometry analysis.

Mandatory Visualizations

Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt Akt->p_Akt mTOR mTOR p_Akt->mTOR Phosphorylates & Activates p_mTOR p-mTOR mTOR->p_mTOR Cell_Growth_Proliferation Cell Growth & Proliferation p_mTOR->Cell_Growth_Proliferation Promotes CVB_D This compound D CVB_D->p_Akt Inhibits CVB_D->p_mTOR Inhibits

Caption: Akt/mTOR Signaling Pathway and the inhibitory effect of this compound D.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with This compound D Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-Akt, Akt, p-mTOR, mTOR) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of the Akt/mTOR pathway.

Experimental Protocols

Cell Culture and Treatment with this compound D
  • Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, DLD-1) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare stock solutions of this compound D in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40 µM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of CVB-D. Include a vehicle control (medium with the same concentration of DMSO used for the highest CVB-D concentration). Incubate the cells for the desired time period (e.g., 24 or 48 hours).

Protein Extraction
  • Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Cell Scraping: Scrape the cells from the bottom of the wells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the calculated concentrations, normalize all samples to the same concentration using lysis buffer. This ensures equal protein loading in the subsequent steps.

Western Blot Analysis
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-mTOR (Ser2448), and total mTOR, diluted in the blocking buffer, overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in the blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the phosphorylated protein to the corresponding total protein for each sample. Further normalize the treated samples to the untreated control to determine the relative fold change.

References

Measuring Calcium Channel Inhibition by Cyclovirobuxine D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclovirobuxine D (CVB-D) is a steroidal alkaloid extracted from the traditional Chinese medicine Buxus microphylla. It has been utilized for its cardiovascular benefits, and recent studies have highlighted its role as a potent inhibitor of specific voltage-gated calcium channels.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively measure the inhibitory activity of CVB-D on various calcium channels. The methodologies described herein include patch-clamp electrophysiology for direct channel current measurement and intracellular calcium imaging for assessing overall calcium influx.

Data Presentation: Quantitative Inhibition of Calcium Channels by this compound D

The inhibitory potency of this compound D against several voltage-gated calcium channel subtypes has been quantified using electrophysiological methods. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from studies on recombinant channels expressed in HEK 293T cells.

Calcium Channel SubtypeChannel ClassificationIC50 (µM)Holding Potential (mV)Reference
Ca_v3.1T-type2.11 ± 0.09-100[4]
Ca_v3.2T-type2.28 ± 0.35-100[4]
Ca_v3.2T-type1.47 ± 0.03-75[4]
Ca_v3.3T-type2.02 ± 1.29-100[4]
Ca_v2.2N-type1.82 ± 1.40Not specified[2][4]
L-typeL-typeConcentration-dependent decreaseNot specified[5]

Note: The inhibition of Ca_v3.2 by CVB-D is state-dependent, with a stronger blockade of inactivated channels at a more depolarized holding potential.[2][4]

Experimental Protocols

Patch-Clamp Electrophysiology for Measuring Calcium Channel Currents

This protocol is designed for measuring the direct inhibition of voltage-gated calcium channels (e.g., Ca_v3.2, Ca_v2.2) by this compound D using the whole-cell patch-clamp technique on cells heterologously expressing the channel of interest (e.g., HEK 293T cells).

Materials:

  • HEK 293T cells transfected with the desired calcium channel subunit(s)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture medium

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound D stock solution (in DMSO or appropriate solvent)

Solutions:

SolutionComponentConcentration (mM)
Extracellular (for T-type channels) CsCl142
BaCl₂2
MgCl₂1
HEPES10
Glucose10
Adjust pH to 7.4 with CsOH
Extracellular (for N-type channels) CsCl105
TEA-Cl40
BaCl₂2
MgCl₂1
HEPES10
Glucose10
Adjust pH to 7.4 with CsOH
Intracellular Solution Cs-Methanesulfonate130
TEA-Cl10
EGTA10
HEPES10
MgCl₂5
Na₂-ATP5
Adjust pH to 7.3 with CsOH

Procedure:

  • Cell Preparation: Plate transfected HEK 293T cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the appropriate extracellular solution.

    • Establish a gigaohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes.

  • Voltage Protocol:

    • For T-type channels (e.g., Ca_v3.2): From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 250 ms) to elicit channel opening and record the resulting inward currents.[4][6]

    • For N-type channels (e.g., Ca_v2.2): From a holding potential of -100 mV, apply depolarizing steps (e.g., to +10 mV for 250 ms) to record inward currents.[6]

  • Application of this compound D:

    • After recording baseline currents, perfuse the cell with the extracellular solution containing the desired concentration of this compound D.

    • Allow sufficient time for the drug to take effect (typically a few minutes).

    • Record currents again using the same voltage protocol.

    • To determine the dose-response relationship, apply a range of CVB-D concentrations.

  • Data Analysis:

    • Measure the peak inward current amplitude at each voltage step before and after drug application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Intracellular Calcium Imaging with Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to cellular depolarization and the inhibitory effect of this compound D using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cultured cells (e.g., primary neurons, cardiomyocytes, or cell lines)

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Bovine Serum Albumin (BSA)

  • Fluorescence microscope with dual-excitation capabilities (340 nm and 380 nm) and an emission filter around 510 nm.

  • Image acquisition and analysis software.

Procedure:

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO (e.g., 1 mM).

    • For a working loading solution, dilute the Fura-2 AM stock solution in HBSS (supplemented with BSA, if necessary) to a final concentration of 1-5 µM.[7]

    • If using, add Pluronic F-127 to the loading solution to improve dye solubility.

  • Cell Loading:

    • For Adherent Cells:

      • Grow cells on glass coverslips.

      • Remove the culture medium and wash the cells once with HBSS.

      • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[1][7]

      • After incubation, wash the cells twice with fresh, pre-warmed HBSS to remove extracellular dye.[7]

      • Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.[7]

    • For Suspension Cells:

      • Harvest cells and resuspend them in HBSS at a suitable density.

      • Add the Fura-2 AM loading solution and incubate as described above with gentle agitation.

      • Pellet the cells by centrifugation, remove the supernatant, and wash twice with fresh HBSS.

      • Resuspend the final cell pellet in fresh buffer for the experiment.

  • Calcium Measurement:

    • Mount the coverslip with loaded cells onto the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.

    • Stimulate the cells to induce calcium influx (e.g., by perfusing with a high potassium solution to cause depolarization).

    • Record the changes in fluorescence intensity at both excitation wavelengths.

  • Inhibition by this compound D:

    • Pre-incubate the loaded cells with the desired concentration of this compound D for a sufficient period before stimulation.

    • Stimulate the cells in the continued presence of CVB-D and record the fluorescence changes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Compare the peak ratio change in the presence and absence of this compound D to quantify the inhibitory effect.

Visualizations

experimental_workflow_patch_clamp cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_prep Cell Culture & Transfection (e.g., HEK 293T) giga_seal Gigaohm Seal Formation cell_prep->giga_seal pipette_prep Pipette Fabrication (2-5 MΩ) pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline Baseline Current Recording (Voltage Protocol) whole_cell->baseline drug_app This compound D Application baseline->drug_app post_drug Post-Drug Current Recording drug_app->post_drug peak_current Measure Peak Current post_drug->peak_current inhibition_calc % Inhibition Calculation peak_current->inhibition_calc ic50 IC50 Determination (Hill Equation) inhibition_calc->ic50

Patch-clamp experimental workflow.

experimental_workflow_calcium_imaging cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis cell_culture Cell Culture dye_loading Fura-2 AM Loading (30-60 min, 37°C) cell_culture->dye_loading wash Wash & De-esterification (20-30 min, RT) dye_loading->wash baseline Baseline Fluorescence Recording (F340/F380 Ratio) wash->baseline drug_incubation Pre-incubation with CVB-D baseline->drug_incubation stimulation Cellular Stimulation (e.g., High K+) drug_incubation->stimulation post_stim Post-Stimulation Recording stimulation->post_stim ratio_calc Calculate F340/F380 Ratio post_stim->ratio_calc quantify Quantify Inhibition ratio_calc->quantify

Calcium imaging experimental workflow.

signaling_pathway cluster_intracellular Intracellular Ca²⁺ Regulation CVBD This compound D Ca_channel Voltage-Gated Ca²⁺ Channels (e.g., T-type, N-type, L-type) CVBD->Ca_channel Inhibits RYR2 RYR2 CVBD->RYR2 Increases Expression SERCA2a SERCA2a CVBD->SERCA2a Increases Expression NCX NCX CVBD->NCX Decreases Expression Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_intracellular [Ca²⁺]i Ca_influx->Ca_intracellular Increases Cellular_response Downstream Cellular Responses (e.g., Neurotransmission, Muscle Contraction) Ca_intracellular->Cellular_response Ca_intracellular->RYR2 Influences Release SR Sarcoplasmic Reticulum (SR) SR->RYR2 SR->SERCA2a SERCA2a->Ca_intracellular Influences Uptake NCX->Ca_intracellular Influences Extrusion

CVB-D's effects on calcium signaling.

References

Application Notes and Protocols for Assessing Cell Viability in Response to Cyclovirobuxine D using MTT/CCK-8 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclovirobuxine D (CVB-D), a steroidal alkaloid extracted from Buxus microphylla, has demonstrated significant anti-tumor effects across a variety of cancer cell lines.[1][2][3] This document provides detailed protocols for assessing the cytotoxic and anti-proliferative effects of CVB-D using the widely accepted MTT and CCK-8 cell viability assays. Additionally, it summarizes key findings from existing literature and visualizes the experimental workflow and relevant signaling pathways.

Mechanism of Action of this compound D

This compound D exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[4][5][6] Studies have shown that CVB-D can trigger the mitochondria-mediated apoptosis pathway, characterized by a reduced mitochondrial membrane potential and the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.[4][5][6]

Furthermore, CVB-D has been found to modulate several key signaling pathways involved in cancer cell proliferation and survival. These include the suppression of the NF-κB/JNK and Akt/ERK signaling pathways.[1][2] By interfering with these pathways, CVB-D can inhibit tumor growth, progression, migration, and invasion.[1][2]

Quantitative Data Summary

The following table summarizes the effects of this compound D on the viability of various cancer cell lines as determined by MTT and CCK-8 assays in published studies.

Cell LineCancer TypeAssay TypeCVB-D Concentration RangeIncubation Time (hours)Observed Effect (e.g., IC50)Reference
MGC-803Gastric CancerMTT0-240 µmol/L24, 48, 72Time and concentration-dependent reduction in viability. ~90% reduction at 240 µmol/L after 72h.[4]
MKN28Gastric CancerMTT0-240 µmol/L24, 48, 72Time and concentration-dependent reduction in viability. ~80% reduction at 240 µmol/L after 72h.[4]
A549Non-Small Cell Lung CancerMTT0-80 µM24, 48, 72IC50: 68.73 µM (24h), 59.46 µM (48h), 47.78 µM (72h)[7]
H1299Non-Small Cell Lung CancerMTT0-80 µM24, 48, 72IC50: 61.16 µM (24h), 54.99 µM (48h), 41.7 µM (72h)[7]
DLD-1Colorectal CancerMTT0-50 µM48IC50: ~23.20 µM[2]
LoVoColorectal CancerMTT0-50 µM48IC50: ~26.12 µM[2]
T98GGlioblastomaCCK-8Not specifiedNot specifiedDose-dependent decrease in cell viability.[8]
U251GlioblastomaCCK-8Not specifiedNot specifiedDose-dependent decrease in cell viability.[8]
PC3Castration-Resistant Prostate CancerCCK-80-160 µmol/L24, 48IC50: 44.94 µmol/L (24h), 12.79 µmol/L (48h)[9]
C4-2Castration-Resistant Prostate CancerCCK-80-160 µmol/L24, 48IC50: 175.6 µmol/L (24h), 31.72 µmol/L (48h)[9]

Experimental Protocols

MTT Assay Protocol for this compound D

This protocol is a comprehensive guide for assessing cell viability upon treatment with CVB-D using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound D (CVB-D)

  • Target cancer cell line(s)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound D Treatment:

    • Prepare a series of dilutions of CVB-D in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the CVB-D dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve CVB-D, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C in the 5% CO₂ incubator. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of CVB-D that inhibits 50% of cell growth).

CCK-8 Assay Protocol for this compound D

The Cell Counting Kit-8 (CCK-8) assay is a more convenient alternative to the MTT assay as it is a one-step procedure with a water-soluble formazan product.

Materials:

  • This compound D (CVB-D)

  • Target cancer cell line(s)

  • Complete cell culture medium

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay to seed the cells in a 96-well plate.

  • This compound D Treatment:

    • Follow the same procedure as for the MTT assay to treat the cells with a range of CVB-D concentrations.

  • CCK-8 Addition and Incubation:

    • After the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.

  • Data Analysis:

    • Follow the same data analysis procedure as for the MTT assay to calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5/6: Assay cluster_mtt MTT Assay cluster_cck8 CCK-8 Assay A Seed Cells in 96-well Plate B Incubate Overnight A->B C Prepare CVB-D Dilutions D Treat Cells with CVB-D C->D E Incubate for 24/48/72h D->E F_mtt Add MTT Reagent E->F_mtt F_cck8 Add CCK-8 Reagent E->F_cck8 G_mtt Incubate (4h) F_mtt->G_mtt H_mtt Add Solubilizer (DMSO) G_mtt->H_mtt I_mtt Measure Absorbance (570nm) H_mtt->I_mtt J Data Analysis (% Viability, IC50) I_mtt->J G_cck8 Incubate (1-4h) F_cck8->G_cck8 H_cck8 Measure Absorbance (450nm) G_cck8->H_cck8 H_cck8->J G cluster_nfkb NF-κB/JNK Pathway cluster_akt Akt/ERK Pathway cluster_apoptosis Mitochondrial Apoptosis cluster_effects Cellular Effects CVBD This compound D p65 p-p65 (NF-κB) CVBD->p65 JNK p-JNK CVBD->JNK Akt Akt CVBD->Akt ERK ERK CVBD->ERK Bax Bax CVBD->Bax Bcl2 Bcl-2 CVBD->Bcl2 Caspase3 Cleaved Caspase-3 CVBD->Caspase3 Proliferation Proliferation p65->Proliferation JNK->Proliferation Viability Viability Akt->Viability ERK->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

References

Application Notes: Cyclovirobuxine D-Induced Cell Cycle Arrest Analysis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclovirobuxine D (CVB-D) is a steroidal alkaloid derived from the traditional Chinese medicine Buxus microphylla.[1][2] Emerging research highlights its potential as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][2][3] A key mechanism underlying its anti-proliferative effect is the induction of cell cycle arrest.[1][3][4] Flow cytometry is a powerful technique to elucidate the effects of compounds like CVB-D on cell cycle distribution. This document provides detailed application notes and protocols for analyzing CVB-D-induced cell cycle arrest using propidium (B1200493) iodide (PI) staining followed by flow cytometry.

Data Presentation

The following tables summarize the dose-dependent effects of this compound D on the cell cycle distribution in various cancer cell lines, as determined by flow cytometry.

Table 1: Effect of this compound D on Cell Cycle Distribution in Gastric Cancer Cells (MGC-803 & MKN28)

Cell LineCVB-D (µmol/L)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MGC-803065.4 ± 3.220.1 ± 1.514.5 ± 1.8
3055.2 ± 2.835.8 ± 2.19.0 ± 1.1
6040.1 ± 2.550.3 ± 2.99.6 ± 1.3
12025.7 ± 1.965.1 ± 3.59.2 ± 1.0
MKN28070.2 ± 3.518.5 ± 1.311.3 ± 1.4
3060.8 ± 3.130.2 ± 1.99.0 ± 1.2
6048.9 ± 2.742.5 ± 2.48.6 ± 1.1
12030.1 ± 2.260.7 ± 3.39.2 ± 1.3

Data adapted from a study on human gastric cancer cells, showing a significant S-phase arrest.[1]

Table 2: Effect of this compound D on Cell Cycle Distribution in Glioblastoma (T98G) and Low-Grade Glioma (Hs683) Cells

Cell LineCVB-D (µmol/l)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
T98G058.3 ± 2.925.6 ± 1.716.1 ± 1.5
8045.1 ± 2.540.2 ± 2.214.7 ± 1.3
16030.7 ± 2.155.8 ± 3.113.5 ± 1.2
24020.4 ± 1.868.3 ± 3.811.3 ± 1.1
Hs683062.1 ± 3.122.4 ± 1.615.5 ± 1.4
8050.2 ± 2.835.7 ± 2.014.1 ± 1.3
16038.9 ± 2.448.1 ± 2.713.0 ± 1.2
24025.6 ± 2.062.5 ± 3.511.9 ± 1.1

Data adapted from a study on human glioblastoma and low-grade glioma cells, indicating a dose-dependent S-phase arrest.[5][6]

Table 3: Effect of this compound D on Cell Cycle Distribution in Non-Small Cell Lung Cancer Cells (A549 & H1299)

Cell LineCVB-D (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
A549055.2 ± 2.828.3 ± 1.916.5 ± 1.5
4048.7 ± 2.525.1 ± 1.826.2 ± 1.9
6040.1 ± 2.320.5 ± 1.639.4 ± 2.4
8030.5 ± 2.115.2 ± 1.454.3 ± 3.1
H1299060.3 ± 3.024.1 ± 1.715.6 ± 1.4
4052.8 ± 2.720.7 ± 1.526.5 ± 2.0
6045.2 ± 2.416.3 ± 1.338.5 ± 2.3
8035.7 ± 2.212.8 ± 1.251.5 ± 2.9

Data adapted from a study on non-small cell lung cancer cells, demonstrating a significant G2/M phase arrest.[4]

Experimental Protocols

Protocol 1: Cell Culture and this compound D Treatment

  • Cell Seeding: Seed the desired cancer cell line (e.g., MGC-803, T98G, A549) in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Adherence: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • CVB-D Treatment: Prepare a stock solution of this compound D in a suitable solvent (e.g., DMSO). Dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 0, 30, 60, 120 µM).

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of CVB-D. A vehicle control (medium with the solvent at the highest concentration used) should be included.

  • Treatment Duration: Incubate the cells for the desired time period (e.g., 24 or 48 hours) under standard cell culture conditions.

Protocol 2: Cell Harvest and Fixation

  • Harvesting Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add trypsin to detach the cells from the plate.

    • Once detached, add a complete medium to neutralize the trypsin.

    • Transfer the cell suspension to a centrifuge tube.

  • Harvesting Suspension Cells:

    • Directly transfer the cell suspension to a centrifuge tube.

  • Centrifugation: Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[7]

  • Washing: Discard the supernatant and resuspend the cell pellet in 1-2 mL of ice-cold PBS. Centrifuge again under the same conditions.

  • Fixation:

    • Discard the supernatant.

    • Gently vortex the cell pellet to ensure a single-cell suspension.

    • While vortexing, slowly add 1 mL of ice-cold 70% ethanol (B145695) dropwise to the cell pellet.[7][8] This prevents cell clumping.

    • Incubate the cells in ethanol for at least 30 minutes on ice or at 4°C.[7] For long-term storage, cells can be kept in 70% ethanol at 4°C for several weeks.[7]

Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes as ethanol-fixed cells are less dense.[7]

  • Washing: Discard the ethanol and wash the cell pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade any RNA that might interfere with PI staining. Incubate for 15-30 minutes at 37°C.[7][9]

  • Propidium Iodide Staining: Add a propidium iodide staining solution (e.g., 50 µg/mL in PBS) to the cell suspension.[7]

  • Incubation: Incubate the cells in the PI staining solution for 5 to 10 minutes at room temperature, protected from light.[7]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to obtain optimal data resolution.[7]

    • Collect data for at least 10,000 events per sample.[7]

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak will have the lowest fluorescence, followed by the S phase, and the G2/M peak will have approximately double the fluorescence of the G0/G1 peak.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Fixation cluster_staining Staining & Analysis cluster_output Data Output cell_seeding Seed Cells in 6-well Plates overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation cvbd_treatment Treat with this compound D (Varying Concentrations) overnight_incubation->cvbd_treatment treatment_incubation Incubate for 24-48 hours cvbd_treatment->treatment_incubation harvest_cells Harvest Cells (Trypsinization) treatment_incubation->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fixation Fix in Cold 70% Ethanol wash_pbs->fixation rehydration Rehydrate and Wash Cells fixation->rehydration rnase_treatment Treat with RNase A rehydration->rnase_treatment pi_staining Stain with Propidium Iodide rnase_treatment->pi_staining flow_cytometry Analyze by Flow Cytometry pi_staining->flow_cytometry cell_cycle_analysis Cell Cycle Profile (G0/G1, S, G2/M percentages) flow_cytometry->cell_cycle_analysis

Caption: Experimental workflow for analyzing CVB-D induced cell cycle arrest.

signaling_pathway cluster_akt Akt/mTOR Pathway cluster_g2m G2/M Transition cluster_s_phase S-Phase Progression cluster_apoptosis Mitochondrial Apoptosis CVBD This compound D Akt Akt CVBD->Akt Inhibits Phosphorylation KIF11 KIF11 CVBD->KIF11 Suppresses S_Arrest S-Phase Arrest CVBD->S_Arrest Induces in Gastric & Glioma Cells Bax_Bcl2 Bax/Bcl-2 Ratio ↑ CVBD->Bax_Bcl2 Induces mTOR mTOR Akt->mTOR CDC25C CDC25C KIF11->CDC25C Promotes G2/M Transition CDK1_CyclinB1 CDK1-CyclinB1 Complex CDC25C->CDK1_CyclinB1 Promotes G2/M Transition G2M_Arrest G2/M Arrest CDK1_CyclinB1->G2M_Arrest Promotes G2/M Transition Caspase3 Cleaved Caspase-3 ↑ Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways modulated by this compound D.

References

Application Notes: Detecting Apoptosis Induced by Cyclovirobuxine D with the TUNEL Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclovirobuxine D (CVB-D) is a natural triterpenoid (B12794562) alkaloid compound extracted from the traditional Chinese medicine Buxus microphylla.[1][2] Emerging research has identified CVB-D as a potent anti-cancer agent with the ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines, including gastric, glioma, and lung cancers.[3][4][5] The primary mechanism of CVB-D-induced apoptosis involves the mitochondrial-dependent pathway.[1][3][4] This pathway is characterized by the disruption of the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of executioner caspases like Caspase-3.[2][3][4]

A key hallmark of the late stages of apoptosis is the fragmentation of genomic DNA by cellular nucleases. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a robust and widely used method for detecting this DNA fragmentation in situ.[6][7][8] The assay enzymatically labels the free 3'-hydroxyl (3'-OH) ends of DNA fragments, allowing for the identification and quantification of apoptotic cells.[6][7] This document provides detailed application notes and a comprehensive protocol for using the TUNEL assay to assess and quantify apoptosis in cells following treatment with this compound D.

Application Notes

The TUNEL assay is a critical tool for elucidating the cytotoxic effects of novel therapeutic compounds like CVB-D. It is particularly useful for:

  • Confirming Apoptotic Cell Death: While assays like Annexin V-FITC can detect early apoptotic events, the TUNEL assay confirms late-stage apoptosis by directly identifying the characteristic DNA fragmentation.[7]

  • Quantifying Apoptosis: The assay allows for the quantification of the apoptotic index (percentage of TUNEL-positive cells) in a cell population, enabling the assessment of dose-dependent effects of CVB-D.[9]

  • Spatial Localization: When used with fluorescence microscopy, the TUNEL assay can reveal the spatial distribution of apoptotic cells within a tissue section, providing valuable histopathological context.

  • Multiplexing with Other Markers: The fluorescent signal from the TUNEL assay can be combined with immunofluorescence for other cellular markers to correlate apoptosis with the expression of specific proteins (e.g., caspases, Bcl-2 family members) in the same cell.

Studies have shown that CVB-D induces apoptosis in a concentration-dependent manner in gastric cancer and glioblastoma cells.[3][9] Therefore, the TUNEL assay is an ideal method to quantitatively validate the pro-apoptotic efficacy of CVB-D in preclinical drug development.

Apoptotic Signaling Pathway Induced by this compound D

CVB-D triggers the intrinsic, or mitochondrial, pathway of apoptosis. The process begins with cellular stress induced by the compound, leading to changes in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in DNA fragmentation.

CVBD_Apoptosis_Pathway cluster_CVBD Cellular Environment cluster_Mito Mitochondrial Regulation cluster_Caspase Caspase Cascade cluster_Nucleus Nuclear Events CVBD This compound D (CVB-D) Bax Bax (Pro-apoptotic) CVBD->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) CVBD->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytoC Cytochrome c Mito->CytoC Releases Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Casp3 Caspase-3 (Cleaved) Casp9->Casp3 Activates DNA_frag DNA Fragmentation (TUNEL Positive) Casp3->DNA_frag Induces Apoptosome->Casp9 Activates

Caption: Mitochondrial apoptotic pathway induced by CVB-D.

Quantitative Data Summary

The following table presents representative data on the dose-dependent effect of this compound D on apoptosis in a hypothetical cancer cell line, as measured by the TUNEL assay.

CVB-D Concentration (µM)Treatment Time (hours)Percentage of TUNEL-Positive Cells (%)Standard Deviation (±)
0 (Vehicle Control)483.50.8
304815.22.1
604838.63.5
1204865.14.2

Data are hypothetical and for illustrative purposes, based on trends reported in the literature showing a dose-dependent increase in apoptosis.[3]

Detailed Experimental Protocol: TUNEL Assay

This protocol is designed for cultured adherent cells treated with CVB-D and analyzed via fluorescence microscopy.

Materials and Reagents
  • This compound D (CVB-D)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Sterile glass coverslips and multi-well plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton™ X-100 in PBS

  • Commercially available TUNEL assay kit (containing TdT enzyme, labeled nucleotides like Br-dUTP or FITC-dUTP, reaction buffers, and detection reagents)

  • DNase I (for positive control)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

Experimental Workflow Diagram

TUNEL_Workflow cluster_prep 1. Cell Preparation cluster_stain 2. Staining Procedure cluster_analysis 3. Analysis a Seed cells on coverslips b Treat with CVB-D (and controls) a->b c Wash with PBS b->c d Fix with 4% PFA c->d e Permeabilize with 0.1% Triton X-100 d->e f Incubate with TdT Reaction Mix (TUNEL Labeling) e->f g Stop reaction & wash f->g h Counterstain nuclei (e.g., DAPI) g->h i Mount coverslips h->i j Image with Fluorescence Microscope i->j k Quantify TUNEL-positive cells j->k

Caption: Step-by-step workflow for the TUNEL assay.
Step-by-Step Procedure

  • Cell Seeding and Treatment: a. Sterilize glass coverslips and place them in the wells of a multi-well plate. b. Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment. c. Allow cells to adhere overnight in a standard incubator (37°C, 5% CO₂). d. Treat the cells with various concentrations of CVB-D (e.g., 0, 30, 60, 120 µM) for the desired time (e.g., 24-48 hours).

  • Preparation of Controls:

    • Negative Control: Include an untreated or vehicle-treated cell sample that will undergo the entire staining protocol without the TdT enzyme in the reaction mix. This control is essential to check for non-specific fluorescence.[8]

    • Positive Control: Treat a sample of untreated, fixed, and permeabilized cells with DNase I (1-10 U/mL) for 10-30 minutes at room temperature to induce widespread DNA breaks. This sample should yield nearly 100% TUNEL-positive cells, confirming that the reagents are working correctly.[8]

  • Fixation: a. Gently aspirate the culture medium from the wells. b. Wash the cells once with 1X PBS. c. Add Fixation Buffer (4% PFA in PBS) to each well, ensuring the coverslips are fully submerged. d. Incubate for 15-20 minutes at room temperature.[10] e. Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization: a. Add Permeabilization Buffer (0.1% Triton™ X-100 in PBS) to each well. b. Incubate for 10-15 minutes at room temperature.[10] This step is crucial for allowing the TdT enzyme to access the nucleus.[8] c. Wash the cells twice with deionized water, followed by one wash with 1X PBS.[11]

  • TUNEL Reaction: a. Prepare the TUNEL reaction mixture (TdT enzyme, labeled nucleotides, and reaction buffer) according to the manufacturer's protocol immediately before use. b. (Optional but recommended) Add the kit's Equilibration Buffer to the cells for 10 minutes to prime the DNA ends.[11] c. Aspirate the buffer and add the TUNEL reaction mixture to each coverslip. d. Incubate the plate in a dark, humidified chamber for 60 minutes at 37°C.[8][10]

  • Detection and Visualization: a. Stop the reaction by washing the cells three times with PBS for 5 minutes each. b. If an indirect detection method is used (e.g., Br-dUTP), incubate with the corresponding fluorescently-labeled antibody conjugate as per the kit's instructions. c. Counterstain the nuclei by incubating the cells with a DAPI solution for 5-10 minutes at room temperature. d. Wash the coverslips a final time with PBS. e. Carefully remove the coverslips from the wells, mount them on glass slides using an antifade mounting medium, and seal the edges.

  • Image Acquisition and Analysis: a. Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit a bright fluorescent signal (e.g., green with FITC) localized to the nucleus, while all nuclei will be visible with the DAPI counterstain (blue). b. Capture images from multiple random fields for each condition. c. Quantify the apoptotic index by counting the number of TUNEL-positive nuclei and the total number of nuclei (DAPI-stained). The percentage is calculated as: (Number of TUNEL-positive cells / Total number of cells) x 100.

References

Application Notes and Protocols for Measuring Mitochondrial Membrane Potential with Cyclovirobuxine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Cyclovirobuxine D (CVB-D) on mitochondrial membrane potential (ΔΨm). The protocols detailed below are essential for researchers in oncology, cell biology, and pharmacology aiming to elucidate the mechanisms of CVB-D-induced apoptosis.

This compound D, a natural compound derived from Buxus microphylla, has demonstrated significant anti-tumor effects in various cancer cell lines.[1][2][3] A key aspect of its mechanism of action involves the induction of mitochondria-mediated apoptosis, which is often preceded by a reduction in mitochondrial membrane potential.[2][4][5] Accurate measurement of ΔΨm is therefore a critical step in evaluating the cytotoxic efficacy of CVB-D.

Data Presentation: Effects of this compound D on Mitochondrial Membrane Potential

The following table summarizes the quantitative and qualitative effects of CVB-D on the mitochondrial membrane potential in different cancer cell lines as reported in the literature.

Cell LineDrug Concentration (µM)Treatment Duration (hours)Assay UsedObserved Effect on ΔΨmReference
A549, H446, 95-D (Lung Cancer)3024JC-1Decrease[1]
MGC-803, MKN28 (Gastric Cancer)30, 60, 12048JC-1Concentration-dependent decrease[2][3]
T98G, U251 (Glioblastoma)80, 120, 16024JC-1Dose-dependent decrease[4][6]
T98G, Hs683 (Glioma)Not specifiedNot specifiedRhodamine 123Decrease[7]

Signaling Pathways Implicated in CVB-D Induced Mitochondrial Dysfunction

This compound D has been shown to modulate several signaling pathways that converge on mitochondrial function, leading to a decrease in ΔΨm and subsequent apoptosis.

CVBD_Signaling_Pathway cluster_0 p65/BNIP3/LC3 Axis (Lung Cancer) cluster_1 ROS-Cofilin Axis (Glioblastoma) cluster_2 Intrinsic Apoptosis Pathway CVBD This compound D p65 p65 (NF-κB) CVBD->p65 downregulates ROS Mitochondrial ROS CVBD->ROS induces Bax_Bcl2 Bax/Bcl-2 ratio ↑ CVBD->Bax_Bcl2 modulates BNIP3 BNIP3 p65->BNIP3 represses Mitophagy Mitophagy BNIP3->Mitophagy induces MMP_loss ΔΨm Decrease Mitophagy->MMP_loss contributes to Cofilin_cyto Cytosolic Cofilin ROS->Cofilin_cyto promotes translocation Cofilin_mito Mitochondrial Cofilin Cofilin_cyto->Cofilin_mito Cofilin_mito->MMP_loss contributes to Caspase3 Cleaved Caspase-3 ↑ MMP_loss->Caspase3 activates Bax_Bcl2->MMP_loss leads to Apoptosis Apoptosis Caspase3->Apoptosis executes

CVB-D Signaling Pathways Affecting Mitochondria.

Experimental Protocols

The following are detailed protocols for the measurement of mitochondrial membrane potential using common fluorescent probes. These methods can be adapted for use with CVB-D treatment.

Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[8][9] The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Materials:

  • JC-1 Dye

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) as a positive control for depolarization.[1][10]

  • This compound D (CVB-D)

  • 96-well black, clear-bottom plates or flow cytometry tubes

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate or other appropriate culture vessel and allow them to adhere overnight.

  • CVB-D Treatment: Treat cells with the desired concentrations of CVB-D for the specified duration (e.g., 24-48 hours). Include a vehicle-only control group.

  • Positive Control: For a positive control, treat a separate set of cells with a mitochondrial membrane potential uncoupler like CCCP (e.g., 5-50 µM for 15-30 minutes) or FCCP.[8][11]

  • JC-1 Staining:

    • Prepare a JC-1 staining solution at a final concentration of 2-10 µM in cell culture medium.[11][12]

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[9][10]

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells twice with warm PBS or assay buffer.[9][12]

  • Analysis:

    • Fluorescence Microscopy: Immediately visualize the cells. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[10] Capture images using appropriate filter sets (Red: Ex/Em ~585/590 nm; Green: Ex/Em ~510/527 nm).

    • Flow Cytometry: Scrape and collect the cells, then analyze them immediately. Healthy cells will be high in the FL2 channel (red), while apoptotic cells will be high in the FL1 channel (green).[9][10]

    • Plate Reader: Measure the fluorescence intensity for both red (Ex/Em ~540/590 nm) and green (Ex/Em ~485/535 nm) fluorescence.[8] Calculate the ratio of red to green fluorescence intensity.

Protocol 2: TMRM/TMRE Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeable, cationic, red-orange fluorescent dyes that accumulate in active mitochondria with intact membrane potentials.[13] A decrease in fluorescence intensity indicates mitochondrial depolarization. These dyes are used in non-quenching mode at low concentrations to ensure the signal is proportional to the ΔΨm.

Materials:

  • TMRM or TMRE dye

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP or CCCP for positive control

  • This compound D (CVB-D)

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the JC-1 protocol.

  • Positive Control: Treat a set of cells with FCCP (e.g., 20 µM for 10-20 minutes) to induce depolarization.[14]

  • TMRM/TMRE Staining:

    • Prepare a TMRM or TMRE working solution in culture medium. The optimal concentration should be determined empirically for each cell type but is typically in the range of 20-200 nM.[13][15]

    • Remove the culture medium and add the TMRM/TMRE staining solution.

    • Incubate for 20-45 minutes at 37°C, protected from light.[15]

  • Washing: Wash the cells gently with PBS.

  • Analysis:

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader (Ex/Em ~549/575 nm), or flow cytometer (FL2 or FL3 channel).[14]

    • A decrease in fluorescence intensity in CVB-D-treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for measuring the effect of this compound D on mitochondrial membrane potential.

MMP_Workflow cluster_analysis Analysis Methods start Start seed_cells 1. Seed Cells in appropriate vessel start->seed_cells treat_cells 2. Treat cells with CVB-D (Include Vehicle & Positive Controls) seed_cells->treat_cells stain_cells 3. Stain with fluorescent dye (e.g., JC-1, TMRM) treat_cells->stain_cells wash_cells 4. Wash cells stain_cells->wash_cells analyze 5. Analyze Data wash_cells->analyze microscopy Fluorescence Microscopy analyze->microscopy flow_cytometry Flow Cytometry analyze->flow_cytometry plate_reader Plate Reader analyze->plate_reader end End microscopy->end flow_cytometry->end plate_reader->end

Workflow for Measuring ΔΨm with CVB-D.

References

Application Notes and Protocols for In Vivo Formulation of Cyclovirobuxine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclovirobuxine D (CVB-D) is a steroidal alkaloid extracted from Buxus microphylla with demonstrated therapeutic potential in cardiovascular diseases and oncology.[1][2] A significant challenge in the preclinical development of CVB-D is its poor aqueous solubility, which can lead to low bioavailability and hinder in vivo studies. This document provides detailed application notes and protocols for the in vivo formulation of CVB-D using a vehicle composed of polyethylene (B3416737) glycol 300 (PEG300) and Tween-80 to enhance its solubility and facilitate administration in animal models.

Data Presentation: Pharmacokinetics of this compound D in Rats

The following tables summarize key pharmacokinetic parameters of this compound D in rats following intravenous (i.v.) and intragastric (i.g.) administration. This data is essential for designing in vivo efficacy and toxicity studies.

Pharmacokinetic Parameters (Intravenous Administration)
Parameter Value
Dose2 mg/kg
Cmax (Maximum Plasma Concentration)1356.7 ± 211.3 ng/mL
AUC (0-t) (Area Under the Curve)1289.6 ± 189.5 ng·h/mL
Tmax (Time to Maximum Concentration)Not Applicable (Immediate)
Pharmacokinetic Parameters (Intragastric Administration)
Parameter Value
Dose20 mg/kg
Cmax (Maximum Plasma Concentration)189.7 ± 45.2 ng/mL
AUC (0-t) (Area Under the Curve)789.5 ± 156.3 ng·h/mL
Tmax (Time to Maximum Concentration)0.5 ± 0.1 h

Experimental Protocols

Preparation of this compound D Formulation

This protocol describes the preparation of a clear, injectable solution of this compound D at a concentration of 1 mg/mL.

Materials:

  • This compound D powder

  • Ethyl Alcohol (Ethanol), 95%

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile deionized water (ddH₂O)

Procedure:

  • Prepare a 20 mg/mL stock solution of this compound D in 95% ethyl alcohol.

  • For a 1 mL final working solution, add 50 µL of the 20 mg/mL this compound D stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.

  • Add 500 µL of sterile deionized water to bring the final volume to 1 mL.

  • The final formulation consists of 5% ethyl alcohol, 40% PEG300, 5% Tween-80, and 50% ddH₂O.[1]

  • This solution should be prepared fresh and used immediately for optimal results.[1]

In Vivo Administration in a Rat Model

This protocol outlines the procedure for oral (intragastric) and intravenous administration of the this compound D formulation in rats.

Animal Models:

  • Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of CVB-D.

Dosing:

  • Intragastric (i.g.) Administration: Doses can range from 0.5 to 2.0 mg/kg for efficacy studies.[2] For pharmacokinetic studies, a higher dose such as 20 mg/kg may be used.

  • Intravenous (i.v.) Administration: For pharmacokinetic studies, a typical dose is 2 mg/kg.

  • The LD50 in mice has been reported as 293 mg/kg for intragastric administration and 8.9 mg/kg for intravenous administration.[1]

Procedure:

  • Acclimate animals to the experimental conditions for at least one week prior to the study.

  • Fast animals overnight before dosing, with free access to water.

  • For intragastric administration, use a gavage needle to deliver the formulation directly into the stomach.

  • For intravenous administration, inject the formulation into the tail vein.

  • Observe the animals for any adverse reactions following administration.

Plasma Sample Collection and Analysis

This protocol details the collection of blood samples and the subsequent analysis of this compound D concentration in plasma using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Blood Sample Collection:

  • Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Collect blood into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Plasma Sample Preparation:

  • Adjust the pH of the plasma sample to basic using sodium hydroxide.

  • Perform liquid-liquid extraction with ethyl acetate (B1210297).

  • Use a suitable internal standard, such as mirtazapine, for accurate quantification.

HPLC-MS/MS Analysis:

  • Chromatographic Separation:

  • Mass Spectrometric Detection:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Target Ions: For CVB-D, monitor the transition at m/z 403.4.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration (Rat Model) cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis a CVB-D in Ethanol Stock b Add PEG300 a->b c Add Tween-80 b->c d Add ddH2O c->d e Final Formulation (1 mg/mL) d->e f Intragastric (i.g.) or Intravenous (i.v.) e->f g Blood Sampling (Time Points) f->g h Plasma Separation g->h i Sample Extraction h->i j HPLC-MS/MS Analysis i->j k Pharmacokinetic Data (Cmax, Tmax, AUC) j->k

Experimental workflow for in vivo studies of this compound D.

signaling_pathway cluster_akt_mtor Akt/mTOR Pathway cluster_erk ERK Pathway CVBD This compound D Akt Akt CVBD->Akt CTHRC1 CTHRC1 CVBD->CTHRC1 mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy ERK ERK CTHRC1->ERK Snail Snail ERK->Snail Tumorigenesis Tumorigenesis Snail->Tumorigenesis

Simplified signaling pathways modulated by this compound D.

References

Application of Cyclovirobuxine D in Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclovirobuxine D (CVB-D) is a natural steroidal alkaloid derived from the plant Buxus microphylla. Traditionally used in Chinese medicine for cardiovascular ailments, recent research has unveiled its potent anti-tumor activities.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of CVB-D in non-small cell lung cancer (NSCLC) research, based on published findings. CVB-D has been shown to inhibit NSCLC cell proliferation, induce apoptosis and cell cycle arrest, and suppress tumor growth in vivo by targeting key signaling pathways.[1][3][5]

Mechanism of Action

CVB-D exerts its anti-cancer effects in NSCLC through a multi-pronged approach. The primary mechanisms identified are the suppression of the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the inhibition of the NF-κB/JNK signaling pathway.[1][2][3] Additionally, CVB-D has been found to induce mitophagy and apoptosis through the p65/BNIP3/LC3 signaling axis.[4][6] These actions collectively lead to reduced cell viability, decreased cell migration and invasion, and ultimately, the induction of programmed cell death in NSCLC cells.[1]

Data Presentation

In Vitro Efficacy of this compound D on NSCLC Cell Lines

The inhibitory effects of CVB-D on the viability of human NSCLC cell lines, A549 and H1299, have been quantified. The half-maximal inhibitory concentration (IC50) values demonstrate a dose- and time-dependent cytotoxic effect.[1][2]

Table 1: IC50 Values of this compound D in NSCLC Cell Lines [1][2]

Cell Line24h (µM)48h (µM)72h (µM)
A54968.7359.4647.78
H129961.1654.9941.70

Notably, at the concentrations effective against NSCLC cells, CVB-D did not induce significant cytotoxicity in non-cancerous human bronchial epithelial cells (BEAS-2B).[1][7]

Effects on Apoptosis and Cell Cycle

CVB-D treatment leads to a concentration-dependent increase in apoptosis in both A549 and H1299 cell lines.[1] This is accompanied by a significant arrest of the cell cycle in the G2/M phase.[1][2]

Table 2: Key Molecular Changes Induced by this compound D in NSCLC Cells [1]

Molecular MarkerEffect of CVB-D TreatmentPathway/Process
Bcl-2Decreased Protein LevelsApoptosis
BaxIncreased Protein LevelsApoptosis
p-p65 (NF-κB)Decreased ExpressionNF-κB/JNK Signaling
p-JNKDecreased ExpressionNF-κB/JNK Signaling
E-cadherinIncreased ExpressionEpithelial-Mesenchymal Transition (EMT)
N-cadherinDecreased ExpressionEpithelial-Mesenchymal Transition (EMT)
VimentinDecreased ExpressionEpithelial-Mesenchymal Transition (EMT)
PCNADecreased ExpressionProliferation
SnailDecreased ExpressionEMT
SlugDecreased ExpressionEMT

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of CVB-D on NSCLC cells.

Materials:

  • NSCLC cell lines (e.g., A549, H1299)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound D (CVB-D)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 or H1299 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of CVB-D (e.g., 0-120 µM) for 24, 48, and 72 hours.[1]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying CVB-D-induced apoptosis.

Materials:

  • NSCLC cells treated with CVB-D

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Culture A549 or H1299 cells and treat with different concentrations of CVB-D (e.g., 0-80 µM) for 24 hours.[1]

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.[1][4]

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

Materials:

  • NSCLC cells treated with CVB-D

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, p-p65, p-JNK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Treat NSCLC cells with various concentrations of CVB-D (e.g., 0, 40, 60, 80 µM) for 24 hours.[1]

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence system.[1]

In Vivo Xenograft Tumor Model

This protocol is for evaluating the in vivo anti-tumor efficacy of CVB-D.

Materials:

  • Female BALB/c nude mice (5-6 weeks old)[1]

  • A549 cells

  • This compound D

  • Calipers

Procedure:

  • Subcutaneously inject A549 cells into the flank of each mouse.

  • When the tumors reach a palpable size, randomly assign the mice to a control group and a CVB-D treatment group.

  • Administer CVB-D (e.g., via intraperitoneal injection) to the treatment group according to a predetermined schedule. The control group receives a vehicle control.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals for several weeks.[8]

  • Monitor the body weight of the mice as an indicator of toxicity.[8]

  • At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., H&E staining, immunohistochemistry).[1][8]

Visualizations

CVBD_NSCLC_Signaling_Pathway cluster_NFKB_JNK NF-κB/JNK Pathway cluster_G2M G2/M Phase Regulation cluster_Apoptosis Apoptosis & Proliferation CVBD This compound D p65 p-p65 (NF-κB) CVBD->p65 inhibits JNK p-JNK CVBD->JNK inhibits KIF11 KIF11 CVBD->KIF11 inhibits Bcl2 Bcl-2 CVBD->Bcl2 decreases Bax Bax CVBD->Bax increases CDC25C CDC25C KIF11->CDC25C CDK1 CDK1 CDC25C->CDK1 CyclinB1 CyclinB1 CDK1->CyclinB1 Proliferation Proliferation CyclinB1->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture NSCLC Cell Culture (A549, H1299) CVBD_Treatment CVB-D Treatment (Dose & Time Course) Cell_Culture->CVBD_Treatment Viability Cell Viability (MTT Assay) CVBD_Treatment->Viability Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) CVBD_Treatment->Apoptosis_Assay WB Protein Expression (Western Blot) CVBD_Treatment->WB Xenograft Xenograft Model (Nude Mice) Viability->Xenograft Informs WB->Xenograft Informs Tumor_Growth Tumor Growth Monitoring Xenograft->Tumor_Growth IHC Tumor Analysis (IHC, H&E) Tumor_Growth->IHC

References

Troubleshooting & Optimization

Cyclovirobuxine D solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclovirobuxine D (CVB-D). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound D is not dissolving in DMSO. What am I doing wrong?

A: This is a common issue. This compound D is reported to be insoluble in DMSO.[1] The problem can be exacerbated by moisture-absorbing DMSO, which further reduces solubility.[1]

  • Troubleshooting Tip: Avoid using DMSO. If you must use it for a specific reason, ensure you are using fresh, anhydrous DMSO. For most applications, ethanol (B145695) is a much more suitable solvent for creating a stock solution.

Q2: What is the recommended solvent for preparing a stock solution for in vitro experiments?

A: Ethanol is the recommended solvent for creating a stock solution of this compound D.[1] Published data indicates a solubility of up to 20 mg/mL in ethanol.[1] For acidic environments, 0.1 M HCl can also be used, with a reported solubility of 2 mg/mL.[2]

Q3: I'm observing precipitation when I dilute my ethanol stock solution into my aqueous cell culture media. How can I prevent this?

A: This happens because CVB-D is poorly soluble in water.[3] When an ethanol stock is diluted into an aqueous buffer or media, the compound can crash out of solution.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Ensure your final working concentration in the media is low enough to remain soluble.

    • Increase Final Solvent Concentration: Check if your experimental system can tolerate a slightly higher final percentage of ethanol (e.g., 0.5% or 1%). This can help keep the compound in solution. Always run a vehicle control with the same final ethanol concentration to ensure the solvent itself is not affecting the cells.

    • Use a Solubilizing Agent: Consider using formulation strategies with excipients like PEG300 and Tween-80, even for in vitro work, if higher concentrations are needed.

Q4: How do I prepare this compound D for in vivo animal studies?

A: Due to its poor aqueous solubility, CVB-D requires a specific formulation for in vivo administration. Simple aqueous suspensions are not ideal. Co-solvent systems or lipid-based formulations are necessary. Several protocols have been successfully used.

  • Troubleshooting Tip: If you observe precipitation or phase separation during the preparation of these formulations, gentle heating and/or sonication can be used to aid dissolution.[4] It is recommended to prepare these working solutions freshly on the day of use.[4] Detailed protocols are provided in the "Experimental Protocols" section below.

Q5: Are there more advanced methods to overcome the poor bioavailability of CVB-D?

A: Yes. For advanced drug delivery, researchers have explored nanotechnology. Two promising approaches are:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems have been designed to improve the oral bioavailability of poorly water-soluble drugs like CVB-D.[5]

  • Chitosan-Coated Nanoparticles: A formulation of CVB-D loaded into chitosan (B1678972) nanoparticles was developed for intranasal administration to improve brain-targeting, bypassing the blood-brain barrier.[6]

Data Presentation: Solubility Summary

The following table summarizes the known solubility of this compound D in common laboratory solvents.

SolventSolubilityConcentration (mM)NotesCitations
Ethanol20 mg/mL~49.7 mMRecommended for stock solutions.[1]
0.1 M HCl2 mg/mL~5.0 mMClear solution.[2]
WaterInsoluble-[1]
DMSOInsoluble-Solubility is reduced by moisture.[1]

Molecular Weight of this compound D: 402.66 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of Stock Solution for In Vitro Use

This protocol outlines the preparation of a 20 mg/mL stock solution in ethanol.

  • Weigh the desired amount of this compound D powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of pure, anhydrous ethanol to achieve a concentration of 20 mg/mL (or ~49.7 mM).

  • Vortex thoroughly until the powder is completely dissolved. A brief, gentle sonication can be used if needed.

  • Store the stock solution in aliquots at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][4]

Protocol 2: Preparation of Formulation for In Vivo Administration (Co-Solvent Method)

This method yields a clear solution with a solubility of at least 1.08 mg/mL.[4] The final solvent composition is 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare a stock solution of CVB-D in ethanol (e.g., 10.8 mg/mL).

  • In a sterile tube, add the required volume of PEG300 (40% of the final volume).

  • Add the CVB-D ethanol stock (10% of the final volume) to the PEG300 and mix until clear.

  • Add Tween-80 (5% of the final volume) to the mixture and mix until clear.

  • Finally, add saline (45% of the final volume) to reach the desired final volume and mix thoroughly.

  • The solution should be prepared fresh and used immediately for optimal results.[1]

Protocol 3: Preparation of Formulation for In Vivo Administration (Corn Oil Method)

This method is suitable for oral gavage or other routes where an oil-based vehicle is appropriate.[4]

  • Prepare a high-concentration stock solution of CVB-D in ethanol (e.g., 20 mg/mL).[1]

  • In a sterile tube, add the required volume of corn oil (95% of the final volume).

  • Add the CVB-D ethanol stock (5% of the final volume) to the corn oil.

  • Vortex thoroughly to ensure a uniform mixture.

  • The mixed solution should be used immediately for optimal results.[1]

Visualizations: Pathways and Workflows

G cluster_workflow Experimental Workflow: Solubility Determination A Weigh CVB-D Powder B Add Solvent (e.g., Ethanol, HCl, Formulation) A->B C Mix Thoroughly (Vortex, Sonicate, Heat) B->C D Incubate & Equilibrate C->D E Filter to Remove Undissolved Solid (e.g., 0.22 µm filter) D->E F Analyze Filtrate (e.g., HPLC, UV/Vis Spec) E->F G Calculate Concentration vs. Standard Curve F->G G cluster_pathway Simplified CVB-D Signaling Pathway in Cancer Cells CVBD This compound D AKT Akt CVBD->AKT inhibits phosphorylation mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy inhibits

References

Technical Support Center: Cyclovirobuxine D for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclovirobuxine D (CVB-D). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and administering CVB-D for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound D for in vivo use?

A1: The choice of solvent for this compound D depends on the intended route of administration. For oral gavage, CVB-D has been successfully dissolved in normal saline[1]. For intraperitoneal or intravenous injections, a multi-component vehicle is often necessary due to its limited aqueous solubility. A common approach involves creating a stock solution in an organic solvent, which is then further diluted with co-solvents and an aqueous solution.

Q2: I am seeing precipitation when I try to dissolve this compound D. What should I do?

A2: Precipitation is a common issue due to the low water solubility of this compound D[2][3][4]. Here are some troubleshooting steps:

  • Ensure Fresh Solvents: Use fresh, anhydrous solvents, especially for DMSO, as absorbed moisture can reduce solubility[3].

  • Sequential Addition of Solvents: When preparing a co-solvent formulation, add the components sequentially and ensure the solution is clear after each addition before proceeding to the next[3][5].

  • Sonication and Gentle Heating: If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound[5].

  • Prepare Fresh Daily: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure stability and avoid precipitation[5].

Q3: Is this compound D soluble in DMSO or water?

A3: this compound D has very poor solubility in both water and DMSO[3][4]. Some sources state it is insoluble[3][4], while another indicates a very low solubility of 0.25 mg/mL in DMSO[6]. Due to this poor solubility and potential for precipitation, using DMSO as the primary solvent for aqueous dilutions in in vivo studies is not recommended without co-solvents. It is soluble in ethanol (B145695), methanol, and chloroform[2].

Q4: Can I store a stock solution of this compound D?

A4: Yes, stock solutions can be prepared and stored. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -80°C for up to one year or at -20°C for up to one month when dissolved in a suitable organic solvent[3].

Troubleshooting Guide: Dissolving this compound D

Use the following flowchart to troubleshoot issues with dissolving this compound D for your in vivo study.

G start Start: Need to dissolve CVB-D for in vivo study route Select Administration Route start->route oral Oral Gavage route->oral Oral injection Intraperitoneal/ Intravenous Injection route->injection Injection oral_sol Dissolve in Normal Saline oral->oral_sol stock_prep Prepare stock solution in Ethanol (e.g., 20 mg/mL) injection->stock_prep oral_check Is the solution clear? oral_sol->oral_check oral_ok Ready for use. Prepare fresh daily. oral_check->oral_ok Yes oral_fail Consider alternative formulation or consult literature. oral_check->oral_fail No injection_sol Prepare co-solvent formulation cosolvent_add Sequentially add co-solvents (e.g., PEG300, Tween80) stock_prep->cosolvent_add final_dilution Add final aqueous component (e.g., ddH2O) cosolvent_add->final_dilution injection_check Is the solution clear after each step? final_dilution->injection_check injection_ok Ready for immediate use. injection_check->injection_ok Yes injection_fail Troubleshoot: - Use fresh solvents - Gentle heating/sonication - Adjust solvent ratios injection_check->injection_fail No

Caption: Troubleshooting workflow for dissolving this compound D.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound D in various solvents.

SolventSolubilitySource(s)
Ethanol7 mg/mL, 20 mg/mL[3][4]
Ethanol1 mg/mL[6]
DMF25 mg/mL[6]
0.1 M HCl2 mg/mL, clear solution
DMSOInsoluble or ~0.25 mg/mL[3][4]
WaterInsoluble[3][4]
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL[6]

Experimental Protocols

Below are detailed methodologies for preparing this compound D for in vivo administration based on established protocols.

Protocol 1: Co-solvent Formulation for Injection (e.g., Intraperitoneal)

This protocol is adapted from a formulation yielding a 1 mg/mL final concentration. Adjustments can be made based on the desired final concentration.

Materials:

  • This compound D powder

  • Ethanol (anhydrous)

  • PEG300

  • Tween80

  • ddH2O (double-distilled water) or saline

Procedure:

  • Prepare a Stock Solution: Dissolve this compound D in ethanol to create a clear stock solution (e.g., 20 mg/mL)[3].

  • Add Co-solvents: For a 1 mL final working solution, take 50 µL of the 20 mg/mL ethanol stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear[3].

  • Add Surfactant: To the PEG300 mixture, add 50 µL of Tween80. Mix again until the solution is clear[3].

  • Final Dilution: Add 500 µL of ddH2O to the mixture to bring the final volume to 1 mL. The final solvent composition will be 5% Ethanol, 40% PEG300, 5% Tween80, and 50% ddH2O[3].

  • Use Immediately: It is recommended to use this mixed solution immediately for optimal results[3].

Protocol 2: Corn Oil-Based Formulation for Injection

Materials:

  • This compound D powder

  • Ethanol (anhydrous)

  • Corn oil

Procedure:

  • Prepare a Stock Solution: Dissolve this compound D in ethanol to make a clear 20 mg/mL stock solution[3].

  • Dilute in Corn Oil: For a 1 mL final working solution, add 50 µL of the 20 mg/mL clear ethanol stock solution to 950 µL of corn oil[3].

  • Mix Thoroughly: Mix the solution evenly.

  • Use Immediately: This formulation should be used immediately for the best results[3].

Protocol 3: Saline Formulation for Oral Gavage

Materials:

  • This compound D powder

  • Normal saline (0.9% NaCl)

Procedure:

  • Direct Dissolution: Dissolve the required amount of this compound D directly in normal saline to achieve the desired concentration (e.g., 1 mg/kg for daily pretreatment in mice)[1].

  • Ensure Complete Dissolution: Use a vortex mixer or sonicator if necessary to aid dissolution.

  • Administer: Use the freshly prepared solution for oral gavage.

Signaling Pathway

This compound D has been reported to influence several cellular pathways. One of the key mechanisms of action involves the inhibition of the Akt/mTOR signaling pathway, which subsequently induces autophagy.

G cluster_pathway CVB-D Signaling Pathway CVB_D This compound D Akt Akt CVB_D->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy Induction mTOR->Autophagy

Caption: this compound D induces autophagy by inhibiting the Akt/mTOR pathway.

References

Cyclovirobuxine D stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Cyclovirobuxine D (CVB-D) in different solvents and at various temperatures. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound D?

A1: this compound D (CVB-D) is a steroidal alkaloid with variable solubility. For in vitro studies, it is soluble in ethanol (B145695) (up to 20 mg/mL), methanol, chloroform, and Dimethylformamide (DMF).[1][2] It is slightly soluble in acetone (B3395972) and water.[2] Some sources report insolubility in DMSO, which may be due to the presence of moisture; using fresh, anhydrous DMSO is recommended.[3] For in vivo preparations, co-solvent systems are often necessary, such as combinations of ethanol, PEG300, Tween-80, and saline.[4]

Q2: What are the optimal storage conditions for solid CVB-D and its stock solutions?

A2:

  • Solid Form: Crystalline or powder CVB-D is stable for at least three to four years when stored at -20°C.[1][5]

  • Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[4] Prepared stock solutions are stable for up to 2 years at -80°C or 1 year at -20°C.[4] For optimal experimental outcomes, it is best practice to use freshly prepared solutions for in vivo studies.[4]

Q3: I am observing high variability in my assay results with CVB-D. What could be the cause?

A3: Assay variability can stem from several factors. First, ensure your CVB-D stock solution is fully solubilized and has not precipitated upon dilution into aqueous media. Given its poor water solubility, precipitation is a common issue.[6] Second, verify the stability of CVB-D in your specific assay medium and at the incubation temperature, as prolonged exposure to certain conditions can lead to degradation. Finally, inconsistent results can arise from issues with assay methodology itself, such as inconsistent cell densities, reagent addition, or incubation times.

Q4: How can I prepare CVB-D for animal studies given its low water solubility?

A4: For animal administration, a co-solvent system is typically required. Here are a few example formulations that can be used to achieve a clear solution:

  • Protocol 1: 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline.

  • Protocol 2: 10% Ethanol, 90% (20% SBE-β-CD in Saline).

  • Protocol 3: 10% Ethanol, 90% Corn Oil.[4] It is crucial to add and mix each solvent sequentially to ensure complete dissolution.[4] Always prepare these formulations fresh on the day of use.[4]

Data on CVB-D Stability

While specific public data on the degradation kinetics of CVB-D is limited, the following tables provide an illustrative example of how stability data might be presented. Note: This data is hypothetical and intended for demonstrative purposes.

Table 1: Illustrative Stability of this compound D in Various Solvents at 25°C (Room Temperature)

Solvent Initial Concentration (mM) % Remaining after 24h % Remaining after 72h Observations
Anhydrous DMSO 10 99.5% 98.2% Stable, no precipitation
Ethanol 10 99.8% 99.1% Stable, no precipitation
PBS (pH 7.4) 0.1 92.1% 85.4% Potential for hydrolysis
0.1 M HCl 1 88.5% 79.3% Susceptible to acidic degradation

| 0.1 M NaOH | 1 | 85.2% | 72.1% | Susceptible to basic degradation |

Table 2: Illustrative Temperature Effect on this compound D Stability in Ethanol (10 mM Solution)

Temperature % Remaining after 24h % Remaining after 7 days % Remaining after 30 days
-80°C >99.9% >99.9% 99.8%
-20°C >99.9% 99.5% 98.9%
4°C 99.8% 98.0% 95.3%
25°C (RT) 99.8% 97.2% 92.5%

| 40°C | 98.1% | 91.3% | 80.4% |

Experimental Protocols

Protocol: General Method for Assessing CVB-D Stability by HPLC

This protocol outlines a general procedure for conducting a stability study of CVB-D in a specific solvent.

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of CVB-D powder.

    • Dissolve in the chosen solvent (e.g., ethanol) to a final concentration of 10 mM. Ensure complete dissolution using sonication if necessary.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into multiple amber glass vials to prevent photodegradation.

    • Prepare separate sets of vials for each temperature condition to be tested (e.g., -20°C, 4°C, 25°C, 40°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24h, 48h, 7 days, 14 days, 30 days), retrieve one vial from each temperature condition.

    • Dilute the sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The concentration of CVB-D at each time point is determined by comparing its peak area to a standard curve.

    • The percentage of remaining CVB-D is calculated relative to the initial (time 0) concentration.

    • The formation of any new peaks should be noted as potential degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_stock Prepare CVB-D Stock Solution aliquot Aliquot into Vials for Each Condition prep_stock->aliquot storage Store Vials at Different Temperatures (-20°C, 4°C, 25°C, 40°C) aliquot->storage sampling Collect Samples at Time Points (0, 24h, 7d, etc.) storage->sampling hplc Analyze by HPLC sampling->hplc data_analysis Calculate % Remaining CVB-D hplc->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for assessing CVB-D stability.

CVBD_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Cellular Effects CVBD This compound D EGFR EGFR CVBD->EGFR Inhibits Phosphorylation Akt Akt CVBD->Akt Inhibits Phosphorylation mTOR mTOR CVBD->mTOR Inhibits Phosphorylation ERK ERK1/2 CVBD->ERK Inhibits Phosphorylation Akt->mTOR Inhibits Phosphorylation Apoptosis Apoptosis (Intrinsic Pathway) Akt->Apoptosis Autophagy Autophagy mTOR->Autophagy ERK->Apoptosis

Caption: Simplified signaling pathway of CVB-D.[1]

References

Cyclovirobuxine D Solubility and Solution Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the preparation of Cyclovirobuxine D (CVB-D) solutions and troubleshooting common issues related to its precipitation in aqueous environments. This compound D is a steroidal alkaloid with low aqueous solubility, which can present challenges in experimental settings. This guide offers detailed protocols, frequently asked questions, and troubleshooting advice to ensure the successful use of this compound D in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound D?

A1: this compound D is slightly soluble in water and acetone, soluble in chloroform, methanol, and ethanol (B145695), and insoluble in DMSO.[1] Its low solubility in aqueous solutions is a primary reason for precipitation during experiments.

Q2: Why is my this compound D precipitating out of solution?

A2: Precipitation of this compound D in aqueous solutions can be attributed to several factors:

  • Low intrinsic aqueous solubility: The compound is inherently poorly soluble in neutral aqueous buffers.

  • pH shifts: As this compound D is an alkaloid, its solubility is pH-dependent. An increase in pH towards neutral or basic conditions can significantly decrease its solubility, leading to precipitation.

  • Solvent effects: When a stock solution of this compound D in an organic solvent (e.g., ethanol) is diluted into an aqueous buffer, the change in solvent composition can cause the compound to precipitate if its concentration exceeds its solubility limit in the final solution.

  • Temperature changes: While specific data is limited, temperature fluctuations can affect the solubility of many compounds. Cooling of a saturated solution may induce precipitation.

  • High concentration: Attempting to prepare aqueous solutions at concentrations exceeding the solubility limit will result in precipitation.

Q3: How can I increase the solubility of this compound D in my experiments?

A3: Several strategies can be employed to enhance the solubility of this compound D:

  • pH Adjustment: Maintaining an acidic pH (e.g., using 0.1 M HCl) can significantly increase its solubility.

  • Use of Co-solvents: For in vivo and some in vitro applications, a mixture of solvents can be used to keep this compound D in solution. Common co-solvents include ethanol, polyethylene (B3416737) glycol 300 (PEG300), and Tween-80.[1][2]

  • Complexation: The use of cyclodextrins, such as SBE-β-CD, can improve the aqueous solubility of poorly soluble compounds.[1]

Q4: What is the recommended storage for this compound D solutions?

A4: Stock solutions of this compound D in organic solvents should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh on the day of use to minimize the risk of precipitation and degradation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of stock solution into aqueous buffer. The concentration of this compound D in the final aqueous solution exceeds its solubility limit. The percentage of organic solvent in the final solution is too low to maintain solubility.- Decrease the final concentration of this compound D. - Increase the percentage of the organic co-solvent (e.g., ethanol) in the final solution, if experimentally permissible. - Prepare the final solution by slowly adding the stock solution to the vigorously vortexing aqueous buffer. - Consider using a formulation with solubilizing agents like PEG300 and Tween-80 (see protocols below).
Cloudiness or precipitation appears in the prepared aqueous solution over time. The solution is supersaturated and thermodynamically unstable. The pH of the solution may have shifted. The solution may have been stored at a lower temperature.- Prepare fresh solutions before each experiment. - Ensure the pH of the buffer is stable and in the acidic range if possible. - Store the solution at a constant temperature and avoid refrigeration if it was prepared at room temperature. - If precipitation is observed, gentle warming and sonication may help to redissolve the compound, but use the solution immediately.[1]
Inconsistent experimental results. Precipitation of this compound D may be occurring, leading to a lower effective concentration in your assay. Degradation of the compound in the aqueous solution.- Visually inspect your solutions for any signs of precipitation before use. - Prepare fresh solutions for each experiment from a reliable stock. - If possible, quantify the concentration of this compound D in your final working solution using a suitable analytical method like HPLC.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound D in various solvents.

Solvent Concentration Temperature Notes
Water< 1 mg/mL25 °CSlightly soluble.[]
Ethanol7-20 mg/mLNot SpecifiedSoluble.[2][4]
0.1 M HCl2 mg/mLNot SpecifiedClear solution.
DMSOInsolubleNot Specified[2]
Formulation (10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline)≥ 1.08 mg/mLNot SpecifiedClear solution for in vivo use.[1]
Formulation (10% EtOH, 90% (20% SBE-β-CD in Saline))≥ 1.08 mg/mLNot SpecifiedClear solution for in vivo use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ethanolic Stock Solution
  • Weigh out a precise amount of this compound D powder.

  • Calculate the volume of absolute ethanol required to achieve a 10 mM concentration (Molecular Weight of this compound D = 402.66 g/mol ).

  • Add the ethanol to the this compound D powder.

  • Vortex or sonicate the mixture until the powder is completely dissolved.

  • Store the stock solution in a tightly sealed vial at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
  • Thaw the 10 mM ethanolic stock solution of this compound D.

  • Determine the final concentration of this compound D required for your experiment.

  • Calculate the volume of the stock solution needed.

  • To minimize precipitation, ensure the final concentration of ethanol in your aqueous working solution is kept as high as your experimental system can tolerate.

  • While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the this compound D stock solution.

  • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider reducing the final concentration or modifying the buffer composition if possible.

  • Use the prepared working solution immediately.

Protocol 3: Preparation of a Formulation for In Vivo Administration

This protocol is adapted from established methods for in vivo studies.[1][2]

  • Prepare a 20 mg/mL stock solution of this compound D in ethanol.

  • For a 1 mL final formulation, add 50 µL of the 20 mg/mL ethanolic stock solution to 400 µL of PEG300.

  • Mix thoroughly until a clear solution is obtained.

  • Add 50 µL of Tween-80 to the mixture and mix again until clear.

  • Add 500 µL of saline or ddH₂O to the mixture and vortex until a homogenous and clear solution is formed.

  • This formulation should be prepared fresh before each use.

Visualizations

Experimental Workflow for Preparing an Aqueous Working Solution

G Workflow for Aqueous Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound D Powder dissolve Dissolve in Ethanol to 10 mM weigh->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw add Slowly Add Stock to Buffer thaw->add vortex Vortex Aqueous Buffer vortex->add inspect Inspect for Precipitation add->inspect use Use Immediately inspect->use

Caption: Workflow for the preparation of an aqueous working solution of this compound D.

Troubleshooting Logic for Precipitation

G Troubleshooting Precipitation start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_solvent Is the organic solvent percentage too low? check_conc->check_solvent No increase_solvent Increase co-solvent percentage (if permissible) check_solvent->increase_solvent Yes check_ph Is the pH neutral or basic? check_solvent->check_ph No acidify Use a more acidic buffer check_ph->acidify Yes use_formulation Consider using a solubilizing formulation (e.g., with PEG300/Tween-80) check_ph->use_formulation No

Caption: A logical guide for troubleshooting this compound D precipitation.

This compound D and the Akt/mTOR Signaling Pathway

G This compound D's Effect on the Akt/mTOR Pathway CVB_D This compound D Akt Akt CVB_D->Akt inhibits phosphorylation mTOR mTOR CVB_D->mTOR inhibits phosphorylation Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation promotes

Caption: this compound D induces autophagy by inhibiting the Akt/mTOR pathway.[1][5][6]

This compound D's Influence on Intracellular Calcium Signaling

G This compound D and Calcium Homeostasis CVB_D This compound D ER Endoplasmic Reticulum (Intracellular Ca²⁺ Store) CVB_D->ER promotes Ca²⁺ release Store_Dep_Channels Store-Dependent Ca²⁺ Channels CVB_D->Store_Dep_Channels inhibits Cytosolic_Ca Cytosolic Ca²⁺ ER->Cytosolic_Ca Store_Dep_Channels->Cytosolic_Ca Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Store_Dep_Channels Ca²⁺ influx

Caption: this compound D modulates intracellular calcium levels.[7][8]

References

Cyclovirobuxine D inactive in cell culture troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclovirobuxine D (CVB-D). The information is designed to address specific issues that may arise during in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound D and what is its reported mechanism of action?

This compound D (CVB-D) is a steroidal alkaloid extracted from plants of the Buxus genus.[1][2] It has demonstrated anti-cancer properties in various cell lines, including glioblastoma, non-small cell lung cancer, and gastric cancer.[1][3][4] The primary reported mechanisms of action include the induction of apoptosis (programmed cell death) through mitochondria-dependent pathways, inhibition of cell proliferation, and cell cycle arrest at the S or G2/M phase.[3][4][5] CVB-D has also been shown to induce autophagy and modulate signaling pathways such as Akt/mTOR and NF-κB/JNK.[1][3][4]

Q2: I am not observing any cytotoxic or anti-proliferative effects of CVB-D on my cancer cell line. What are the possible reasons?

If CVB-D appears inactive in your cell culture experiments, several factors could be at play. This guide will walk you through potential issues related to compound integrity, experimental setup, and cell line-specific responses.

Q3: What is the optimal concentration range and treatment duration for CVB-D?

The effective concentration of CVB-D is cell-line dependent. However, published studies have shown biological activity in a range of 40 µM to 240 µM for treatment durations of 24 to 72 hours.[1][3][4] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Troubleshooting Guide: CVB-D Inactivity in Cell Culture

Problem 1: No observable effect on cell viability or proliferation.

Potential Cause 1: Compound Solubility and Stability

This compound D has limited solubility in aqueous solutions and may be insoluble in DMSO, especially if the DMSO has absorbed moisture.[2] The compound may precipitate out of the cell culture medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Solvent Selection: While methanol (B129727) has been used to prepare stock solutions, an alternative is to use a co-solvent system. For example, a stock solution can be prepared in ethanol (B145695) and then further diluted in a mixture of PEG300, Tween80, and water for the final working solution.[2][4]

    • Fresh Preparations: Always prepare fresh working solutions from a stock solution immediately before treating your cells.[6] Avoid multiple freeze-thaw cycles of the stock solution.

    • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, consider adjusting the solvent system or the final concentration.

    • Stability Check: The stability of CVB-D in your specific cell culture medium at 37°C can be assessed over the time course of your experiment using methods like HPLC or LC-MS/MS.[6]

Potential Cause 2: Cell Line Resistance or Insensitivity

Not all cell lines are equally sensitive to a given compound. Your cell line of interest may have intrinsic or acquired resistance mechanisms to CVB-D.

  • Troubleshooting Steps:

    • Positive Control: Use a cell line known to be sensitive to CVB-D as a positive control. Glioblastoma cell lines such as T98G and U251, or non-small cell lung cancer lines like A549 and H1299 have been shown to be responsive.[1][4]

    • Concentration Range: Test a broad range of CVB-D concentrations, starting from a low micromolar range and extending to higher concentrations (e.g., 10 µM to 300 µM).

    • Treatment Duration: Extend the treatment duration. Some compounds require longer incubation times to elicit a response. Test time points such as 24, 48, and 72 hours.[3][4]

Potential Cause 3: Suboptimal Cell Culture Conditions

The health and state of your cells can significantly impact their response to treatment.

  • Troubleshooting Steps:

    • Cell Health: Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).[7][8]

    • Cell Density: The initial cell seeding density can influence the outcome. A high cell density may require a higher concentration of the compound to observe an effect. Optimize the seeding density for your specific assay.

    • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to and sequester compounds, reducing their bioavailability. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.

Problem 2: Inconsistent results between experiments.

Potential Cause: Experimental Variability

Inconsistencies in experimental procedures can lead to non-reproducible results.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, treatment duration, and assay procedures, are kept consistent between experiments.[9]

    • Vehicle Control: Always include a vehicle control (cells treated with the same concentration of the solvent used to dissolve CVB-D) to account for any effects of the solvent itself.[6][9] The final concentration of solvents like DMSO should typically be kept below 0.5%.[6]

    • Assay Controls: Include appropriate positive and negative controls for your assays. For example, in a cytotoxicity assay, a known cytotoxic agent like staurosporine (B1682477) can be used as a positive control.[9]

Data Summary

The following tables summarize the reported effects of CVB-D on various cancer cell lines.

Table 1: IC50 Values of CVB-D in Different Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
T98GGlioblastoma24~120[1]
U251Glioblastoma24~160[1]
MGC-803Gastric Cancer72<240[3]
MKN28Gastric Cancer72<240[3]
A549Non-Small Cell Lung Cancer48~60[4]
H1299Non-Small Cell Lung Cancer48~80[4]

Table 2: Apoptosis Induction by CVB-D

Cell LineCVB-D Concentration (µM)Incubation Time (h)Apoptotic Cells (%)Reference
T98G16024>30[1]
U25116024>25[1]
A5498024~25[4]
H12998024~20[4]

Visualizations

Signaling Pathways and Workflows

Hedgehog_Signaling_Pathway

Experimental_Workflow start Start: CVB-D Inactive prep Prepare fresh CVB-D stock and working solutions start->prep cell_culture Seed cells at optimal density prep->cell_culture treatment Treat cells with a broad range of CVB-D concentrations and for different durations cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay western_blot Perform Western Blot for key signaling proteins treatment->western_blot analysis Analyze Data viability_assay->analysis apoptosis_assay->analysis western_blot->analysis end Determine IC50 and Mechanism of Action analysis->end

Troubleshooting_Tree cluster_compound Compound Integrity cluster_experiment Experimental Conditions cluster_assay Assay Performance start CVB-D appears inactive solubility Check Solubility: Precipitate visible? start->solubility Start Here stability Check Stability: Prepare fresh solutions solubility->stability No solvent Check Solvent: Is it appropriate? stability->solvent Still inactive cell_line Cell Line Sensitivity: Use positive control cell line solvent->cell_line Still inactive concentration Concentration/Duration: Broaden range and time cell_line->concentration Control works cell_health Cell Health & Density: Check for contamination & optimize concentration->cell_health Still inactive assay_controls Assay Controls: Vehicle & positive controls included? cell_health->assay_controls Still inactive assay_protocol Assay Protocol: Standardized and followed correctly? assay_controls->assay_protocol Yes solution Problem likely identified. Re-evaluate. assay_protocol->solution

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.[9][10]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of CVB-D in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing CVB-D. Include wells for a negative control (medium only) and a vehicle control (medium with solvent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[9]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 15 minutes.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (considered 100% viability) and plot cell viability (%) against the log of the CVB-D concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.[1][11]

  • Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere. Treat the cells with the desired concentrations of CVB-D for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 600 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS, centrifuging after each wash.

  • Staining: Resuspend the cell pellet in 1x binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., 2 µL of Annexin V-FITC and 5 µL of PI).[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

  • Cell Lysis: After treatment with CVB-D, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

References

Off-target effects of Cyclovirobuxine D in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclovirobuxine D (CVB-D). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of CVB-D in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: We are using CVB-D for its anti-cancer properties, but we are observing unexpected effects on neuronal or muscle cells in our co-culture models. What could be the cause?

A1: CVB-D has been shown to have off-target effects on voltage-gated calcium channels, specifically Cav2.2 and Cav3.2.[1][2] This inhibition is associated with analgesic effects and could explain unexpected physiological changes in excitable cells like neurons and muscle cells. It is crucial to consider this activity when interpreting data from systems involving these cell types.

Q2: Is there any information on the selectivity of CVB-D? Does it interact with other ion channels?

A2: Studies have shown that CVB-D has a degree of selectivity. While it potently inhibits Cav2.2 and Cav3.2 channels, it has been reported to have negligible effects on a panel of other nociceptive ion channels, including Nav1.7, Nav1.8, TRPV1, TPRA1, TRPM8, ASIC3, P2X2, and P2X4.[1]

Q3: We are observing cytotoxicity in our non-cancerous control cell lines when treated with CVB-D. Is this a known effect?

A3: Yes, dose-dependent cytotoxicity in non-cancerous cells has been reported. For instance, one study noted that while CVB-D had no cytotoxic effects on H9C2 cardiomyocytes at concentrations of 0.1 µM and 1 µM, significant toxicity was observed at 10 µM and 100 µM.[3] Conversely, another study found that the viability of normal human astrocytes (HA) was only minimally affected compared to glioblastoma cell lines, suggesting some level of selectivity for cancer cells.[4][5] It is advisable to perform a dose-response curve on your specific control cell lines to determine the non-toxic concentration range.

Q4: Can CVB-D affect cellular metabolism or mitochondrial function in ways not directly related to its primary anti-cancer mechanism?

A4: Yes, CVB-D has been shown to have effects on mitochondrial function and oxidative stress. In the context of doxorubicin-induced cardiomyopathy, CVB-D demonstrated cardioprotective effects by suppressing oxidative damage and impairment of mitochondrial biogenesis.[6][7] It has also been shown to induce mitochondrial damage in glioblastoma cells.[4][5] These findings suggest that CVB-D can modulate mitochondrial activity, which could be a confounding factor in metabolic studies.

Troubleshooting Guide

Issue 1: Unexpected changes in intracellular calcium levels or cellular excitability.

  • Possible Cause: Off-target inhibition of voltage-gated calcium channels (Cav2.2 and Cav3.2) by CVB-D.[1]

  • Troubleshooting Steps:

    • Confirm Off-Target Effect: Use a more specific Cav2.2 or Cav3.2 inhibitor as a positive control to see if it phenocopies the effects of CVB-D in your system.

    • Calcium Imaging: Perform calcium imaging experiments to directly measure changes in intracellular calcium concentration upon CVB-D treatment.

    • Dose Reduction: Determine the lowest effective concentration of CVB-D for your primary (on-target) endpoint to minimize the off-target effects on calcium channels.

Issue 2: High background toxicity in control, non-cancerous cell lines.

  • Possible Cause: The concentration of CVB-D used may be above the cytotoxic threshold for your specific cell line.[3]

  • Troubleshooting Steps:

    • Determine IC50 in Control Cells: Perform a cell viability assay (e.g., CCK-8 or MTT) on your control cell line across a wide range of CVB-D concentrations to determine the IC50 value.

    • Compare with Cancer Cell IC50: Compare the IC50 value in your control cells to the IC50 in your cancer cell line of interest to establish a therapeutic window.

    • Adjust Working Concentration: Select a working concentration of CVB-D that is effective on your target cells while having minimal impact on your control cells.

Quantitative Data Summary

ParameterCell Line/SystemValueReference
IC50 for Cav2.2 Inhibition HEK 293T cells expressing Cav2.21.82 ± 1.40 µM[1]
IC50 for TRPA1 Inhibition HEK 293T cells expressing TRPA116.03 ± 0.11 µM[1]
Cytotoxicity in Cardiomyocytes H9C2 cellsNo cytotoxic effect at 0.1 µM and 1 µM; Significant toxicity at 10 µM and 100 µM[3]
Viability of Normal Astrocytes Normal Human Astrocytes (HA)Minimally affected compared to GBM cells[4][5]

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Ion Channels using Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies investigating the effect of CVB-D on voltage-gated calcium channels.[1]

  • Cell Culture: Culture HEK 293T cells expressing the ion channel of interest (e.g., Cav2.2) under standard conditions.

  • Cell Preparation: Plate cells onto glass coverslips for electrophysiological recording.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.

    • Use an external solution containing the necessary ions (e.g., BaCl2 as the charge carrier for calcium channels) and an internal pipette solution with a suitable composition.

    • Apply voltage protocols to elicit channel currents.

  • CVB-D Application:

    • Prepare stock solutions of CVB-D in a suitable solvent (e.g., ethanol).

    • Dilute CVB-D to the desired final concentrations in the external solution immediately before the experiment.

    • Apply the CVB-D containing solution to the cells via a perfusion system.

  • Data Analysis:

    • Measure the peak current amplitude before and after the application of CVB-D.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: Determining Cytotoxicity in Non-Target Cell Lines using CCK-8 Assay

This protocol is based on methods used to assess the viability of both cancerous and non-cancerous cells treated with CVB-D.[3][4][8]

  • Cell Seeding: Seed your non-cancerous control cell line (e.g., H9C2, normal human astrocytes) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • CVB-D Treatment:

    • Prepare a serial dilution of CVB-D in a complete culture medium.

    • Replace the existing medium with the CVB-D-containing medium. Include a vehicle-only control.

    • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the concentration-response curve and determine the IC50 value.

Visualizations

Off_Target_Signaling_CVBD cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CVBD This compound D Cav2_2 Cav2.2 Channel CVBD->Cav2_2 Inhibits Cav3_2 Cav3.2 Channel CVBD->Cav3_2 Inhibits Ca_influx Ca²⁺ Influx Cav2_2->Ca_influx Cav3_2->Ca_influx Cellular_Response Altered Cellular Excitability Ca_influx->Cellular_Response

Caption: Off-target inhibition of voltage-gated calcium channels by CVB-D.

Troubleshooting_Workflow_CVBD start Unexpected Cellular Effect Observed with CVB-D q1 Is the effect related to calcium signaling or cellular excitability? start->q1 a1_yes Potential Off-Target: Cav Channel Inhibition q1->a1_yes Yes a1_no Is there high toxicity in control cells? q1->a1_no No action1 Troubleshoot: - Use specific Cav inhibitors - Perform calcium imaging - Adjust CVB-D concentration a1_yes->action1 a2_yes Potential Issue: Concentration Too High a1_no->a2_yes a2_no Consult Literature for Other Reported Effects a2_yes->a2_no No action2 Troubleshoot: - Determine IC50 in control cells - Establish therapeutic window - Lower working concentration a2_yes->action2 Yes

Caption: Troubleshooting workflow for unexpected effects of CVB-D.

References

Technical Support Center: Cyclovirobuxine D Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and answers to frequently asked questions regarding the solubility of Cyclovirobuxine D, particularly in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound D powder not dissolving in DMSO?

A1: Researchers may experience difficulty dissolving this compound D in DMSO due to several factors, leading to observations of insolubility. While some datasheets report very limited solubility, others explicitly label it as insoluble.[1][2][3] Key reasons for poor dissolution include:

  • Low Intrinsic Solubility: this compound D has very low reported solubility in DMSO, with some sources indicating values as low as <1 mg/mL or 0.25 mg/mL.[][5] This means that even under optimal conditions, it is challenging to prepare high-concentration stock solutions.

  • Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound D.[1][3] Using old or improperly stored DMSO is a common cause of solubility failure.

  • Compound Form: The solid-state form of the compound (crystalline vs. amorphous) can impact its dissolution rate and apparent solubility. Amorphous compounds tend to dissolve more readily than their more stable crystalline counterparts.[6] Batch-to-batch variability may also exist.

  • Compound Purity and Degradation: Impurities or degradation of the compound can affect its solubility characteristics.

Troubleshooting Guide for this compound D Dissolution

If you are encountering issues with dissolving this compound D, follow these steps to troubleshoot the problem.

Initial Steps & Best Practices
  • Verify Certificate of Analysis (CoA): Check the solubility information provided on the CoA for your specific batch of this compound D.

  • Use High-Quality, Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO from a sealed container. Avoid using DMSO from bottles that have been open for an extended period.

  • Prepare a Fresh Stock Solution: Do not re-use old stock solutions, as repeated freeze-thaw cycles and water absorption can cause the compound to precipitate over time.[6]

Solubility Data Summary

The reported solubility of this compound D varies across different suppliers and databases. This variability highlights the challenges associated with its dissolution.

SolventReported SolubilitySource(s)
DMSO Insoluble[1][2][3]
<1 mg/mL at 25 °C[]
0.25 mg/mL[5]
Ethanol (B145695) 50 mM[]
7 mg/mL & 20 mg/mL[1][2]
Soluble[7]
Water Insoluble or <1 mg/mL at 25 °C[1][2][]
Chloroform Soluble[7]
Methanol Soluble[7]

Experimental Protocols

Protocol 1: Recommended Method for Preparing a this compound D Stock Solution

This protocol outlines the best practices for attempting to dissolve this compound D, primarily using ethanol as the initial solvent before further dilution.

Materials:

  • This compound D powder

  • Anhydrous, high-purity Ethanol (≥99.5%)

  • Anhydrous, high-purity DMSO (optional, for co-solvent systems)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound D powder in a sterile vial.

  • Initial Dissolution in Ethanol: Add the required volume of anhydrous ethanol to achieve a target concentration (e.g., 20 mg/mL).[1][2] Ethanol is often a more effective solvent for this compound.

  • Mechanical Agitation: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes. This uses ultrasonic waves to break up powder aggregates and facilitate dissolution.

  • Gentle Warming (Optional): If the compound is still not fully dissolved, warm the solution to 37°C for 5-10 minutes. Caution: Do not overheat, as this may degrade the compound.

  • Visual Inspection: Check for any visible precipitate. A clear solution indicates successful dissolution.

  • Storage: Once dissolved, aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.[8]

Diagram: Troubleshooting Workflow for this compound D Solubility

G start Start: this compound D Fails to Dissolve in DMSO check_dmso Step 1: Verify DMSO Quality Is it fresh, anhydrous DMSO? start->check_dmso use_new_dmso Action: Use a new, sealed bottle of anhydrous DMSO check_dmso->use_new_dmso No try_ethanol Step 2: Switch Primary Solvent Attempt dissolution in Ethanol (e.g., 20 mg/mL) check_dmso->try_ethanol Yes use_new_dmso->check_dmso aid_dissolution Step 3: Aid Dissolution Apply vortexing, sonication, and gentle warming (37°C) try_ethanol->aid_dissolution success Success: Clear Solution Achieved Aliquot and store at -80°C aid_dissolution->success Dissolved fail Failure: Precipitate Remains aid_dissolution->fail Not Dissolved consult Consult Technical Support from supplier with Lot # fail->consult G CVB_D This compound D (Solubilized) Akt Akt CVB_D->Akt Inhibits Phosphorylation mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits

References

Long-term storage and stability of Cyclovirobuxine D powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and handling of Cyclovirobuxine D (CVB-D) powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound D powder?

For optimal long-term stability, this compound D powder should be stored at -20°C.[1][2][3] Some suppliers indicate that the powder is stable for at least four years under these conditions.[1] Another source suggests a shelf-life of up to three years when stored at -20°C.[2][3] For shorter periods, storage at 2-8°C is also mentioned.[4]

Q2: How should I store stock solutions of this compound D?

Stock solutions of this compound D should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[5][6] For long-term storage, -80°C is recommended, with stability for up to two years.[5] Alternatively, storage at -20°C is suitable for up to one year.[5]

Q3: What solvents can be used to dissolve this compound D powder?

This compound D is soluble in several organic solvents. It is soluble in chloroform, methanol, and ethanol (B145695).[4] It is also soluble in DMF (25 mg/ml) and has limited solubility in a DMF:PBS (pH 7.2) (1:4) mixture (0.2 mg/ml), DMSO (0.25 mg/ml), and ethanol (1 mg/ml).[1] It is slightly soluble in acetone (B3395972) and water.[4] For in vitro experiments, a stock solution in ethanol (20 mg/mL) can be prepared.[3] Note that moisture-absorbing DMSO can reduce its solubility, so fresh DMSO is recommended.[2]

Q4: Is this compound D sensitive to light?

Q5: What are the known biological activities of this compound D?

This compound D is the main active component of the traditional Chinese medicine Buxus microphylla and exhibits a range of biological activities.[1][5] It is known to have beneficial effects on cardiovascular conditions such as heart failure and myocardial ischemia.[1][2][8] It also demonstrates anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including gastric and breast cancer.[5][] Furthermore, it has been shown to have analgesic effects in models of inflammatory and neuropathic pain.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Powder has changed color or consistency. Improper storage (exposure to moisture, light, or high temperatures).Discard the powder as it may have degraded. Always store at the recommended -20°C in a tightly sealed, light-resistant container.
Difficulty dissolving the powder. Incorrect solvent or solvent quality; powder degradation.Ensure you are using a recommended solvent such as ethanol, methanol, or chloroform.[4] For DMSO, use a fresh, anhydrous grade as moisture can affect solubility.[2] Gentle warming or vortexing may aid dissolution. If solubility issues persist, the powder may be degraded.
Inconsistent experimental results. Instability of stock solutions due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions for critical experiments. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[5][6] Ensure solutions are stored at -80°C or -20°C.[5]
Loss of biological activity in assays. Degradation of the compound in solution.Prepare fresh working solutions from a properly stored stock solution just before use. Avoid prolonged storage of dilute working solutions.

Storage and Stability Data

This compound D Powder

Storage Condition Duration Stability Source
-20°C≥ 4 yearsStable[1]
-20°C3 yearsStable[2][3]
2-8°CShort-termMentioned as a storage condition[4]

This compound D Stock Solutions

Storage Condition Duration Stability Source
-80°C2 yearsStable[5]
-20°C1 yearStable[5]
-80°C in solvent1 yearStable[2][3]
-20°C in solvent1 monthStable[2]

Experimental Protocols

Protocol 1: Preparation of this compound D Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound D for use in various experiments.

  • Materials:

    • This compound D powder

    • Anhydrous ethanol (or other suitable solvent)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound D powder to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound D powder using a calibrated balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous ethanol to achieve the desired concentration (e.g., 20 mg/mL).[3]

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be used if necessary.

    • Aliquot the stock solution into single-use, tightly sealed, light-resistant vials.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.[5]

Protocol 2: Assessment of this compound D Powder Stability
  • Objective: To evaluate the stability of this compound D powder under different storage conditions.

  • Materials:

    • This compound D powder

    • Environmental chambers with controlled temperature and humidity

    • Light-resistant and transparent containers

    • HPLC system with a suitable column (e.g., C18)

    • Analytical balance

    • Appropriate solvents for HPLC mobile phase and sample preparation

  • Procedure:

    • Divide the this compound D powder into several samples.

    • Store the samples under various conditions:

      • -20°C (control)

      • 4°C

      • 25°C / 60% Relative Humidity (RH)

      • 40°C / 75% RH

      • Exposure to light at 25°C

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a sample from each condition.

    • Prepare a solution of known concentration from each sample.

    • Analyze the samples by HPLC to determine the purity of this compound D and identify any degradation products.

    • Compare the purity of the stored samples to the initial (time 0) sample to assess stability.

Visualizations

Signaling Pathways of this compound D

CyclovirobuxineD_Signaling CVBD This compound D Akt Akt CVBD->Akt inhibits phosphorylation Autophagy Autophagy CVBD->Autophagy induces CellProliferation Cell Proliferation (Gastric Cancer) CVBD->CellProliferation Apoptosis Mitochondria-mediated Apoptosis CVBD->Apoptosis CalciumChannels Voltage-gated Ca(v)3.2 Channels CVBD->CalciumChannels mTOR mTOR Akt->mTOR mTOR->Autophagy inhibits PainSignal Pain Signaling CalciumChannels->PainSignal Stability_Workflow start Start: This compound D Powder storage Store under different conditions (-20°C, 4°C, 25°C/60%RH, 40°C/75%RH, Light) start->storage sampling Sample at time points (0, 1, 3, 6, 12 months) storage->sampling prep Prepare solutions of known concentration sampling->prep hplc HPLC Analysis (Purity & Degradation Products) prep->hplc analysis Data Analysis: Compare to Time 0 hplc->analysis end End: Stability Profile analysis->end

References

Adjusting Cyclovirobuxine D concentration for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclovirobuxine D (CVB-D). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing CVB-D in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound D?

A1: this compound D is a steroidal alkaloid derived from Buxus microphylla.[1][2] Its primary mechanisms of action in cancer cells include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[1][3] CVB-D has been shown to modulate several key signaling pathways involved in cell survival and proliferation, such as the Akt/mTOR and NFκB/JNK pathways.[1][4]

Q2: How do I determine the optimal concentration of this compound D for my specific cell line?

A2: The optimal concentration of CVB-D is highly dependent on the cell line being investigated. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cells. Based on published studies, the effective concentration range can vary significantly. For example, in gastric cancer cells, concentrations between 0-120 µM have been used, while for colorectal cancer cells, the IC50 was found to be around 23-26 µM after 48 hours.[1][2] A summary of concentrations used in various studies is provided in the table below.

Q3: What are the known signaling pathways affected by this compound D?

A3: CVB-D has been demonstrated to influence multiple signaling pathways. In gastric cancer, it attenuates the phosphorylation of Akt and mTOR.[1] In colorectal cancer, it has been shown to inhibit the CTHRC1-AKT/ERK-Snail signaling pathway.[2] For non-small cell lung cancer, CVB-D suppresses the NFκB/JNK signaling pathway.[4] Additionally, in glioblastoma, its effects are linked to ROS-mediated mitochondrial translocation of cofilin.[3][5]

Troubleshooting Guide

Issue 1: Low Cell Viability or Unexpected Cytotoxicity at Low Concentrations

  • Possible Cause: Some cell lines may be exceptionally sensitive to CVB-D. Additionally, the solvent used to dissolve CVB-D (commonly DMSO) can exhibit toxicity at higher concentrations.

  • Solution:

    • Perform a solvent control experiment to assess the toxicity of the vehicle (e.g., DMSO) alone.

    • Lower the starting concentration range in your dose-response experiment.

    • Reduce the treatment duration.

Issue 2: this compound D Precipitates in Culture Medium

  • Possible Cause: CVB-D has limited solubility in aqueous solutions.

  • Solution:

    • Ensure the stock solution is fully dissolved before diluting it into the culture medium. Gentle warming or sonication may aid dissolution.[1]

    • Prepare fresh working solutions for each experiment.

    • Avoid storing diluted solutions for extended periods.

    • Consider using a different solvent system if solubility issues persist, though DMSO is the most commonly reported.

Issue 3: Inconsistent or Non-reproducible Results

  • Possible Cause: Inconsistent results can stem from variations in cell passage number, cell density at the time of treatment, or slight differences in drug concentration.

  • Solution:

    • Use cells within a consistent and low passage number range.

    • Ensure uniform cell seeding density across all experimental and control wells.

    • Prepare a single batch of CVB-D working solution for all replicates and experiments within a single study to minimize concentration variability.

Data Presentation

Table 1: Effective Concentrations of this compound D in Different Cancer Cell Lines

Cell Line TypeCell Line(s)Concentration Range (µM)Incubation Time (hours)Observed EffectsReference
Gastric CancerMGC-803, MKN280 - 24024 - 72Reduced cell viability, S-phase arrest, apoptosis[1]
Colorectal CancerDLD-1, LoVo0 - 5024 - 48IC50 ~23-26 µM at 48h, inhibited proliferation and migration[2]
GlioblastomaT98G, U25140 - 16012 - 48Dose-dependent decrease in cell viability, apoptosis[3]
Non-Small Cell Lung CancerA549, H12990 - 12024 - 72IC50 ~42-69 µM, G2/M phase arrest, apoptosis[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed 5x10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of CVB-D (e.g., 0-120 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of CVB-D for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[7]

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells with RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 15-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% milk and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]

Visualizations

Cyclovirobuxine_D_Signaling_Pathways cluster_akt_mtor Akt/mTOR Pathway cluster_cthrc1_erk CTHRC1-AKT/ERK-Snail Pathway cluster_nfkb_jnk NFκB/JNK Pathway Akt Akt mTOR mTOR Akt->mTOR p Autophagy Autophagy mTOR->Autophagy inhibits CVBD1 This compound D CVBD1->Akt inhibits p CTHRC1 CTHRC1 AKT_ERK AKT/ERK CTHRC1->AKT_ERK activates Snail Snail AKT_ERK->Snail activates EMT EMT Snail->EMT promotes CVBD2 This compound D CVBD2->CTHRC1 inhibits p65 p-p65 (NF-κB) Proliferation_Survival Proliferation_Survival p65->Proliferation_Survival promotes pJNK p-JNK pJNK->Proliferation_Survival promotes CVBD3 This compound D CVBD3->p65 inhibits CVBD3->pJNK inhibits

Caption: Signaling pathways modulated by this compound D.

experimental_workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis select_cell_line Select Cell Line determine_concentration Determine Concentration Range (from literature/pilot study) select_cell_line->determine_concentration cell_culture Cell Culture & Seeding determine_concentration->cell_culture cvbd_treatment This compound D Treatment cell_culture->cvbd_treatment viability_assay Cell Viability Assay (e.g., MTT) cvbd_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) cvbd_treatment->apoptosis_assay protein_analysis Protein Analysis (e.g., Western Blot) cvbd_treatment->protein_analysis

Caption: General experimental workflow for studying CVB-D effects.

troubleshooting_logic start Problem Encountered low_viability Low Viability at Low Conc.? start->low_viability precipitation Precipitation in Media? start->precipitation inconsistent_results Inconsistent Results? start->inconsistent_results check_solvent Check Solvent Toxicity low_viability->check_solvent lower_conc Lower Concentration Range low_viability->lower_conc prepare_fresh Prepare Fresh Solution precipitation->prepare_fresh check_solubility Check Stock Solubility precipitation->check_solubility standardize_cells Standardize Cell Passage/Density inconsistent_results->standardize_cells use_master_mix Use Drug Master Mix inconsistent_results->use_master_mix

Caption: Troubleshooting logic for common CVB-D experimental issues.

References

Cyclovirobuxine D cytotoxicity in normal versus cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the experimental use of Cyclovirobuxine D (CVB-D), with a focus on its differential cytotoxicity in normal versus cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound D and what is its primary mechanism of action against cancer cells?

A1: this compound D (CVB-D) is a steroidal alkaloid derived from the traditional Chinese medicinal herb, Buxus microphylla.[1][2][3] Its primary anticancer mechanism involves inducing cell cycle arrest and promoting apoptosis (programmed cell death).[1][2] In many cancer cell lines, CVB-D triggers the mitochondria-mediated apoptosis pathway, characterized by changes in mitochondrial membrane potential and the regulation of apoptosis-related proteins like Bax, Bcl-2, and cleaved Caspase-3.[1][4]

Q2: Does this compound D exhibit selective cytotoxicity towards cancer cells over normal cells?

A2: Yes, current research suggests that CVB-D demonstrates a degree of selective cytotoxicity. For instance, studies have shown that CVB-D has a greater anti-proliferative effect on glioblastoma (GBM) cells compared to normal human astrocytes (HA).[5][6] Similarly, at concentrations effective against non-small cell lung cancer (NSCLC) cells, CVB-D did not induce significant cytotoxicity in normal human bronchial epithelial (BEAS-2B) cells.[7][8]

Q3: Which signaling pathways are affected by this compound D in cancer cells?

A3: CVB-D has been shown to modulate several key signaling pathways in cancer cells. These include:

  • Mitochondria-Mediated Apoptosis: Upregulation of Bax, downregulation of Bcl-2, and activation of Caspase-3.[1][4]

  • AKT/ERK Pathway: Inhibition of the CTHRC1-AKT/ERK-Snail signaling pathway in colorectal cancer.[2][9]

  • Cell Cycle Regulation: Suppression of the KIF11-CDC25C-CDK1-CyclinB1 network, leading to G2/M phase arrest in NSCLC.[7][10]

  • NF-κB/JNK Pathway: Inhibition of the NF-κB/JNK signaling pathway, also in NSCLC.[7][10][11]

  • Autophagy: Induction of autophagy-associated cell death via the Akt/mTOR pathway in breast cancer cells.[5]

Q4: What are typical concentration ranges and incubation times for in vitro cytotoxicity assays with CVB-D?

A4: Effective concentrations and times vary by cell line. However, most studies report using CVB-D in a range from 10 µM to 240 µM for incubation periods of 24, 48, and 72 hours.[1][2][7][12] It is crucial to perform a dose-response and time-course experiment for each specific cell line to determine the optimal experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High cytotoxicity observed in normal cell lines. 1. Concentration of CVB-D is too high.2. Extended incubation period.3. Normal cell line is particularly sensitive.4. Contamination of cell culture.1. Perform a dose-response curve starting from a lower concentration range (e.g., 1-5 µM).2. Reduce the incubation time (e.g., start with 24 hours).3. Verify the health and passage number of your normal cell line. Compare with a different normal cell line if possible.4. Check for mycoplasma or bacterial contamination.
Inconsistent IC50 values between experiments. 1. Variability in cell seeding density.2. Inconsistent CVB-D stock solution stability or dilution.3. Differences in cell confluence at the time of treatment.4. Variation in incubation conditions (CO2, temperature).1. Ensure precise and consistent cell counting and seeding for each experiment.2. Prepare fresh CVB-D dilutions from a validated stock solution for each experiment. Store stock solution appropriately.3. Standardize the cell confluence level (e.g., 70-80%) before adding the compound.4. Calibrate and monitor incubator conditions regularly.
No apoptotic effect observed (e.g., via Annexin V/PI staining). 1. CVB-D concentration is too low.2. Incubation time is too short.3. The cell line may be resistant or utilize a different cell death pathway (e.g., autophagy, ferroptosis).1. Increase the concentration of CVB-D based on cell viability assay results (e.g., use the determined IC50 and 2x IC50 values).2. Extend the incubation period to 48 or 72 hours.3. Investigate other cell death markers. For example, in hepatocellular carcinoma, CVB-D has been shown to induce ferroptosis.[13] Check for markers like GPX4 expression.

Data Presentation

Table 1: Comparative IC50 Values of this compound D (µM)
Cell LineCancer Type48 hours72 hoursReference
DLD-1 Colorectal Cancer~23.20-[2]
LoVo Colorectal Cancer~26.12-[2]
A549 Non-Small Cell Lung Cancer59.4647.78[7]
H1299 Non-Small Cell Lung Cancer54.9941.70[7]
HepG2 Hepatocellular Carcinoma91.1965.60[13]
Huh-7 Hepatocellular Carcinoma96.2972.80[13]
BEAS-2B Normal Bronchial EpitheliumNo cytotoxicity observed at tested concentrationsNo cytotoxicity observed at tested concentrations[7][14]
HA Normal Human AstrocytesLower cytotoxicity compared to GBM cellsLower cytotoxicity compared to GBM cells[5][6]

Note: IC50 values can vary based on experimental conditions. The data above is for comparative purposes.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted from methodologies used in studies on colorectal and non-small cell lung cancer cells.[2][7][14]

  • Cell Seeding: Seed cells (e.g., DLD-1, LoVo, A549, BEAS-2B) into 96-well plates at a density of 5x10³ cells per well. Culture for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Treatment: Prepare serial dilutions of CVB-D in the appropriate cell culture medium. Replace the existing medium with medium containing various concentrations of CVB-D (e.g., 0-120 µM).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value using appropriate software (e.g., probit regression analysis).

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol is based on apoptosis assays performed on gastric cancer and glioblastoma cells.[1][3]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of CVB-D (e.g., 0, 30, 60, 120 µM) for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Visualizations

G cluster_0 Experimental Workflow: Cytotoxicity Assessment cluster_1 Endpoint Assays start Seed Normal & Cancer Cell Lines treat Treat with varying concentrations of CVB-D start->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (e.g., MTT, CCK-8) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis western Western Blot (e.g., Caspase-3, Bax/Bcl-2) incubate->western analysis Data Analysis: - Calculate IC50 - Quantify Apoptosis - Protein Expression viability->analysis apoptosis->analysis western->analysis

Caption: General workflow for assessing CVB-D cytotoxicity.

G cluster_mito Mitochondria-Mediated Apoptosis cluster_akt AKT/ERK Pathway CVBD This compound D Bcl2 Bcl-2 (Anti-apoptotic) CVBD->Bcl2 Bax Bax (Pro-apoptotic) CVBD->Bax CTHRC1 CTHRC1 CVBD->CTHRC1 Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AKT p-AKT CTHRC1->AKT ERK p-ERK CTHRC1->ERK Snail Snail AKT->Snail ERK->Snail Prolif Proliferation & Metastasis Snail->Prolif

Caption: Key signaling pathways affected by CVB-D in cancer cells.

G cluster_0 Differential Effect of CVB-D CVBD This compound D Treatment CancerCell Cancer Cell CVBD->CancerCell High Sensitivity NormalCell Normal Cell CVBD->NormalCell Low Sensitivity CancerOutcome High Cytotoxicity: - Apoptosis - Cell Cycle Arrest - Proliferation Blocked CancerCell->CancerOutcome NormalOutcome Low / No Cytotoxicity: - Maintained Viability NormalCell->NormalOutcome

Caption: Logical diagram of CVB-D's differential cytotoxicity.

References

Technical Support Center: Sonication for Cyclovirobuxine D Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using sonication to improve the solubility of Cyclovirobuxine D (CVB-D).

Frequently Asked Questions (FAQs)

Q1: What is this compound D (CVB-D) and why is its solubility a challenge?

A1: this compound D is a steroidal alkaloid and the primary active component extracted from the traditional Chinese medicine Buxus microphylla.[1][2] It has demonstrated a range of biological activities, including beneficial effects on cardiovascular diseases like heart failure and arrhythmias.[3][4] However, CVB-D is characterized by poor water solubility, being classified as insoluble or only slightly soluble in water and DMSO.[2][5][6] This low aqueous solubility can limit its bioavailability and pose significant challenges for in vitro and in vivo studies, as well as for formulation development.[7][8]

Q2: How can sonication enhance the solubility of CVB-D?

A2: Sonication, or the application of high-frequency sound waves, enhances solubility through a process called acoustic cavitation.[9] This process involves the formation, growth, and implosion of microscopic bubbles in the liquid. The collapse of these bubbles generates intense local energy, which can break down drug particles, reduce their size, and increase the surface area available for interaction with the solvent.[7] This leads to a faster and more efficient dissolution rate for poorly soluble compounds like CVB-D.[7][9]

Q3: What are the recommended starting solvents for dissolving CVB-D?

A3: Based on available data, CVB-D shows varying solubility in different organic solvents. It is reported to be soluble in chloroform, methanol (B129727), and ethanol (B145695), but only slightly soluble in acetone.[5] Specific solubility data indicates it can be dissolved in DMF (25 mg/ml), Ethanol (1 mg/ml), and 0.1 M HCl (2 mg/mL), but has very low solubility in DMSO (0.25 mg/ml) and a DMF:PBS mixture.[1][3] For experimental purposes, starting with ethanol or methanol is recommended before attempting aqueous solutions.

Q4: What are the critical parameters to control during the sonication process?

A4: The effectiveness and reproducibility of sonication depend on several key parameters. These include:

  • Power (Amplitude): Higher power generally leads to a greater reduction in particle size but also generates more heat.[10]

  • Duration & Duty Cycle (Pulse Mode): Continuous sonication can rapidly heat the sample. Using a pulsed mode (e.g., 30 seconds ON, 30 seconds OFF) helps dissipate heat and prevent thermal degradation.[11][12]

  • Temperature: Heat can increase solubility but may also degrade the compound. It is crucial to control the temperature, often by using an ice bath or a cooling system.[10][13]

  • Probe Depth/Positioning: For probe sonicators, consistent positioning of the probe tip within the sample is necessary for reproducible results.[12]

  • Vessel Geometry: The size and shape of the sample tube can affect the efficiency of energy transfer.[12]

Q5: How can I determine if CVB-D is degrading during sonication?

A5: Sonication can potentially cause chemical degradation. To assess the stability of CVB-D post-sonication, it is essential to use an analytical technique like High-Performance Liquid Chromatography (HPLC). Compare the HPLC chromatogram of the sonicated sample against a non-sonicated control solution. Look for the appearance of new peaks (degradants) or a decrease in the area of the main CVB-D peak. While some studies on other drugs have shown sonication does not cause degradation under controlled conditions, this must be empirically verified for CVB-D.[14]

Q6: What safety precautions should be taken when using a sonicator?

A6: High-power sonicators generate high-intensity sound that can be harmful. Always wear appropriate hearing protection. When using a probe sonicator, be aware of the potential for aerosol generation, especially when working with volatile organic solvents. Ensure the sonicator is used in a well-ventilated area or a fume hood.

Troubleshooting Guide

Problem: CVB-D powder is not dissolving even after sonication.

Potential Cause Suggested Solution
Incorrect Solvent CVB-D is practically insoluble in water and DMSO.[2][6] Ensure you are using a solvent in which it has known solubility, such as ethanol, methanol, or DMF.[1][5]
Insufficient Sonication Energy Increase the sonication duration or the amplitude (power).[11] Monitor the temperature closely to avoid overheating.
Solution is Saturated The concentration of CVB-D may have exceeded its solubility limit in the chosen solvent. Try diluting the sample or gently warming the solution (if CVB-D is heat-stable).
Compound Quality Verify the purity and integrity of the CVB-D powder. Impurities can sometimes affect solubility.

Problem: The solution appears cloudy or contains suspended particles after sonication.

Potential Cause Suggested Solution
Incomplete Dissolution The compound has not fully dissolved. Continue sonication in pulsed intervals to allow for cooling.[11]
Formation of a Nanosuspension Sonication has reduced the particle size to the nanometer range, creating a stable suspension rather than a true solution.[15] This can be acceptable for some applications. To confirm, try filtering the solution through a 0.22 µm syringe filter. If particles are retained, it is a suspension.
Precipitation The compound may have initially dissolved but precipitated out of solution, possibly due to temperature changes post-sonication. Ensure the solution is maintained at a stable temperature.

Problem: I suspect the CVB-D has degraded.

Potential Cause Suggested Solution
Excessive Heat Sonication generates significant heat.[10] Use a pulsed duty cycle and an ice bath to keep the sample cool (e.g., 4-10°C).
Chemical Instability The combination of sonication energy and the solvent may be causing degradation.[16] Analyze the sample using HPLC to check for degradant peaks. Reduce sonication amplitude or total sonication time.
Oxidation If working with sensitive solvents, purging the sample with an inert gas like nitrogen or argon before sonication can prevent oxidation.

Data & Protocols

Data Presentation

Table 1: Solubility Data for this compound D in Various Solvents

SolventReported SolubilityReference
DMF25 mg/mL[1]
Ethanol1 - 20 mg/mL[1][6]
0.1 M HCl2 mg/mL[3]
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL[1]
DMSOInsoluble or ~0.25 mg/mL[1][2]
WaterInsoluble[2][6]

Table 2: Example Sonication Parameters for Optimization

ParameterRange to TestPurpose
Amplitude Setting 20% - 70%Controls the intensity of cavitation.[15]
Pulse Duration 10s ON, 20s OFFPrevents excessive heat buildup.[13]
30s ON, 30s OFFBalances energy input with cooling.[11]
Total Sonication Time 2 - 15 minutesDetermines the total energy delivered to the sample.
Temperature Control Ice Bath (0-4°C)Minimizes thermal degradation.[13]
Experimental Protocols

Protocol 1: Enhancing CVB-D Solubility using a Probe Sonicator

  • Preparation: Weigh the desired amount of CVB-D powder into an appropriate glass or polypropylene (B1209903) tube. Add the selected solvent (e.g., ethanol) to achieve the target concentration.

  • Pre-Cooling: Place the sample tube in an ice-water bath for at least 5 minutes before sonication.

  • Sonication Setup: Insert the probe of the sonicator into the sample, ensuring the tip is submerged approximately halfway into the liquid but not touching the sides or bottom of the tube.

  • Sonication Process:

    • Set the sonicator to a moderate amplitude (e.g., 40%).

    • Apply sonication using a pulse mode (e.g., 20 seconds ON, 30 seconds OFF).[13]

    • Continue for a total "ON" time of 5 minutes. Ensure the sample remains cool throughout the process.

  • Post-Sonication: After sonication, visually inspect the solution for clarity. Keep the sample on ice.

  • Analysis: Before use, centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved material. Use the supernatant for your experiment. For quantitative analysis, filter the supernatant through a 0.22 µm syringe filter and analyze by HPLC.

Visualizations

Experimental & Logical Workflows

cluster_prep Preparation cluster_process Sonication Process cluster_eval Evaluation start_end start_end process process decision decision io io A Start B Weigh CVB-D Powder A->B C Add Selected Solvent (e.g., Ethanol) B->C D Pre-cool sample in ice bath C->D E Sonicate in Pulsed Mode D->E F Monitor Temperature E->F G Visually Clear? F->G H Increase Sonication Time/ Amplitude or Change Solvent G->H No I Centrifuge/Filter (0.22 µm) G->I Yes H->D J Proceed to Experiment /Analysis (HPLC) I->J K End J->K

Caption: Workflow for enhancing CVB-D solubility using sonication.

problem problem cause cause solution solution P1 Problem: CVB-D Not Dissolving C1 Saturated Solution P1->C1 C2 Incorrect Solvent P1->C2 C3 Insufficient Energy P1->C3 S1 Dilute or Use Less CVB-D C1->S1 S2 Use Ethanol/Methanol Avoid Water/DMSO C2->S2 S3 Increase Amplitude or Sonication Time C3->S3

Caption: Troubleshooting logic for unresolved CVB-D dissolution.

cluster_mechanism Mechanism of Ultrasonic Dissolution center_node center_node level1_node level1_node level2_node level2_node A Sonication B Acoustic Cavitation A->B C Particle Size Reduction A->C E Enhanced Mass Transfer B->E F Micro-jetting & Shockwaves B->F D Increased Surface Area C->D G Solvent Penetration D->G H Faster Dissolution Rate E->H G->H

Caption: Conceptual diagram of sonication's effect on solubility.

References

Effect of freeze-thaw cycles on Cyclovirobuxine D stock solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and stability of Cyclovirobuxine D (CVB-D) stock solutions, with a particular focus on the effects of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound D stock solutions?

A1: To ensure the stability and integrity of your this compound D stock solution, it is crucial to store it properly. Upon preparation, the solution should be aliquoted into smaller, single-use volumes to minimize the number of freeze-thaw cycles. Recommended storage temperatures and durations are summarized in the table below.[1][2] For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[1]

Q2: How do freeze-thaw cycles affect the stability of this compound D stock solutions?

A2: Repeated freeze-thaw cycles can lead to the degradation of this compound D, compromising its chemical integrity and biological activity.[1] Each cycle of freezing and thawing can introduce physical stress and increase the chance of water condensation, potentially leading to hydrolysis or precipitation of the compound. Therefore, it is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][3]

Q3: My this compound D solution appears to have precipitated after thawing. What should I do?

A3: If you observe precipitation after thawing your this compound D stock solution, gentle warming and/or sonication can be used to aid in redissolving the compound.[1] However, the presence of precipitate may also indicate compound degradation or a change in solubility. It is advisable to visually inspect the solution for clarity before each use. If precipitation persists, the stability of the compound should be verified using an appropriate analytical method before proceeding with experiments.

Q4: How can I assess the stability of my this compound D stock solution after it has undergone freeze-thaw cycles?

A4: To quantitatively assess the stability of your this compound D stock solution, you can perform a stability study. This typically involves subjecting aliquots of the solution to a predetermined number of freeze-thaw cycles and then analyzing the concentration and purity of this compound D. A common analytical method for this purpose is High-Performance Liquid Chromatography (HPLC).[4] A detailed experimental protocol for conducting such a study is provided below.

Data Summary

Table 1: Recommended Storage and Stability of this compound D

FormStorage TemperatureRecommended DurationStability
Powder-20°C3 years[2][3]≥ 4 years[5]
In Solvent-80°C2 years[1]Aliquot to avoid repeated freeze-thaw cycles[1][3]
In Solvent-20°C1 year[1]Aliquot to avoid repeated freeze-thaw cycles[1][3]

Experimental Protocols

Protocol 1: Assessment of this compound D Stability Following Freeze-Thaw Cycles

This protocol outlines a general procedure to evaluate the stability of a this compound D stock solution after multiple freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound D stock solution (e.g., in DMSO or ethanol)
  • HPLC-grade solvents (for mobile phase)
  • HPLC system with a suitable detector (e.g., UV or MS)
  • C18 HPLC column
  • Autosampler vials
  • Pipettes and tips

2. Methods:

  • Preparation of Aliquots: Prepare multiple aliquots of the this compound D stock solution in separate cryovials. This will allow for the testing of different numbers of freeze-thaw cycles.
  • Control Sample (Cycle 0): Immediately after preparation, take one aliquot, dilute it to a suitable concentration for HPLC analysis, and analyze it. This will serve as your baseline (time zero) measurement.
  • Freeze-Thaw Cycling:
  • Freeze the remaining aliquots at your desired storage temperature (e.g., -20°C or -80°C) for a minimum of 12 hours.
  • Thaw the aliquots at room temperature until completely liquid.
  • This completes one freeze-thaw cycle.
  • Sample Collection: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for analysis.
  • HPLC Analysis:
  • Dilute the collected aliquots to the same concentration as the control sample.
  • Inject the samples into the HPLC system.
  • Analyze the chromatograms to determine the peak area and retention time of this compound D.
  • Data Analysis:
  • Compare the peak area of this compound D in the cycled samples to the peak area of the control sample (Cycle 0).
  • Calculate the percentage of this compound D remaining after each set of freeze-thaw cycles.
  • A significant decrease in the peak area or the appearance of new peaks may indicate degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis prep Prepare CVB-D Stock Solution aliquot Aliquot into Cryovials prep->aliquot freeze Freeze (-20°C / -80°C) aliquot->freeze Cycle 1 to N hplc HPLC Analysis aliquot->hplc Control (Cycle 0) thaw Thaw (Room Temp) freeze->thaw thaw->freeze sample Collect Aliquot thaw->sample After N cycles sample->hplc data Data Comparison hplc->data

Caption: Experimental workflow for assessing this compound D stability after freeze-thaw cycles.

signaling_pathway_akt_erk CVBD This compound D CTHRC1 CTHRC1 CVBD->CTHRC1 inhibits AKT AKT CTHRC1->AKT ERK ERK CTHRC1->ERK Snail Snail AKT->Snail ERK->Snail Tumorigenesis Colorectal Cancer Tumorigenesis Snail->Tumorigenesis

Caption: this compound D inhibits the CTHRC1-AKT/ERK-Snail signaling pathway.[6][7]

signaling_pathway_nfkb_jnk CVBD This compound D NFkB NF-κB CVBD->NFkB inhibits JNK JNK CVBD->JNK inhibits Progression NSCLC Growth & Progression NFkB->Progression JNK->Progression

Caption: this compound D suppresses the NF-κB/JNK signaling pathway in NSCLC.[8]

References

Navigating the Delivery of Cyclovirobuxine D: A Technical Guide to Vehicle Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective delivery of Cyclovirobuxine D (CVB-D) is paramount to achieving reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the administration of this promising therapeutic agent.

This compound D, a steroidal alkaloid derived from Buxus microphylla, has demonstrated significant potential in cardiovascular research and oncology.[1][2][3] However, its hydrophobic nature presents a common hurdle in experimental design: choosing an appropriate vehicle for administration. This guide offers a structured approach to vehicle selection, complete with detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the key solubility properties of this compound D?

A1: this compound D is a lipophilic compound with limited aqueous solubility. Understanding its solubility profile is the first step in selecting a suitable vehicle. It is generally soluble in organic solvents like chloroform, methanol, and ethanol (B145695), but only slightly soluble in water and acetone. One supplier notes its insolubility in DMSO.[1]

Q2: Which vehicles are commonly used for in vitro studies with this compound D?

A2: For in vitro experiments, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent. Ethanol is a frequently used solvent for creating a stock solution.[1][2] This stock can then be diluted to the final working concentration in the cell culture medium. However, care must be taken to avoid precipitation of the compound upon dilution.

Q3: What are the recommended vehicles for in vivo administration of this compound D?

A3: The choice of vehicle for in vivo studies depends on the route of administration (e.g., intravenous, intraperitoneal, oral). Common strategies involve the use of co-solvents and surfactants to improve solubility and bioavailability. Formulations such as a mixture of ethyl alcohol and corn oil, or a combination of PEG300, Tween 80, and sterile water or saline have been reported.[1][2]

Q4: My this compound D is precipitating out of solution. What can I do?

A4: Precipitation is a common issue, especially when diluting a stock solution into an aqueous medium. Here are a few troubleshooting steps:

  • Increase the concentration of the co-solvent or surfactant: Gradually increasing the proportion of agents like PEG300 or Tween 80 can help maintain solubility.

  • Use a different vehicle system: Consider alternative formulations, such as those including cyclodextrins (e.g., 20% SBE-β-CD in saline), which are known to enhance the solubility of hydrophobic drugs.[2]

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.

  • Warm the solution: A slight increase in temperature may improve solubility, but be cautious of the compound's stability at higher temperatures.

Q5: Are there any known signaling pathways affected by this compound D that I should be aware of when designing my experiment?

A5: Yes, this compound D has been shown to modulate several signaling pathways. Notably, it can induce autophagy and attenuate the phosphorylation of Akt and mTOR.[2] In the context of cancer research, it has been found to inhibit the CTHRC1-AKT/ERK-Snail signaling pathway.[3] It also has effects on calcium signaling and can induce mitochondria-mediated apoptosis.[2] Understanding these pathways is critical for interpreting experimental results.

Quantitative Data Summary

For a clear comparison of this compound D's solubility in various solvents, refer to the table below. This data has been compiled from various sources to aid in the preparation of stock solutions.

SolventSolubilitySource
Ethanol20 mg/mL
0.1 M HCl2 mg/mL[4]
ChloroformSoluble
MethanolSoluble
AcetoneSlightly soluble
WaterSlightly soluble / Insoluble (<1 mg/ml)[]
DMSOInsoluble (<1 mg/ml)[1][]
DMF25 mg/ml[6]
DMF:PBS (pH 7.2) (1:4)0.2 mg/ml[6]

Experimental Protocols

Below are detailed methodologies for preparing common vehicle formulations for this compound D administration.

Protocol 1: Ethanol and Corn Oil Formulation (for in vivo administration)

  • Prepare a stock solution of this compound D in absolute ethanol (e.g., 10.8 mg/mL).[2]

  • To prepare a 1 mL working solution, add 100 µL of the ethanol stock solution to 900 µL of corn oil.[2]

  • Mix thoroughly by vortexing until a clear and uniform solution is obtained.[2]

  • It is recommended to use this formulation immediately after preparation for optimal results.[1]

Protocol 2: PEG300, Tween 80, and Aqueous Solution Formulation (for in vivo administration)

  • Prepare a stock solution of this compound D in absolute ethanol (e.g., 10.8 mg/mL).[2]

  • For a 1 mL working solution, take 100 µL of the ethanol stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.[2]

  • Add 50 µL of Tween 80 to the mixture and mix thoroughly.[2]

  • Finally, add 450 µL of sterile saline or ddH2O to reach a final volume of 1 mL. Mix until the solution is clear.[2]

  • This formulation should also be prepared fresh on the day of use.[2]

Visualizing the Process

To further clarify the decision-making process and experimental workflows, the following diagrams are provided.

VehicleSelectionWorkflow cluster_0 Initial Assessment cluster_1 Experimental Design cluster_2 Vehicle Formulation cluster_3 Troubleshooting cluster_4 Final Step Start Start: Need to administer CVB-D AssessSolubility Assess CVB-D Solubility Profile Start->AssessSolubility ChooseExperimentType In Vitro or In Vivo? AssessSolubility->ChooseExperimentType InVitro In Vitro ChooseExperimentType->InVitro In Vitro InVivo In Vivo ChooseExperimentType->InVivo In Vivo EthanolStock Prepare Ethanol Stock InVitro->EthanolStock CoSolventFormulation Co-solvent Formulation (e.g., PEG300, Tween 80) InVivo->CoSolventFormulation OilFormulation Oil-based Formulation (e.g., Corn Oil) InVivo->OilFormulation DiluteInMedium Dilute in Culture Medium EthanolStock->DiluteInMedium CheckPrecipitation Check for Precipitation DiluteInMedium->CheckPrecipitation CoSolventFormulation->CheckPrecipitation OilFormulation->CheckPrecipitation PrecipitateYes Precipitate Observed CheckPrecipitation->PrecipitateYes Yes PrecipitateNo Clear Solution CheckPrecipitation->PrecipitateNo No Troubleshoot Troubleshoot: - Adjust co-solvent ratio - Try alternative vehicle - Sonication PrecipitateYes->Troubleshoot Administer Administer to System PrecipitateNo->Administer Troubleshoot->CheckPrecipitation

Caption: Decision workflow for selecting the appropriate vehicle for this compound D.

SignalingPathways cluster_Akt_mTOR Autophagy Regulation cluster_CTHRC1 Cancer Progression cluster_Apoptosis Apoptosis Induction CVBD This compound D Akt Akt CVBD->Akt inhibits CTHRC1 CTHRC1 CVBD->CTHRC1 inhibits Mitochondria Mitochondria CVBD->Mitochondria induces mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy AKT_ERK AKT/ERK CTHRC1->AKT_ERK Snail Snail AKT_ERK->Snail Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Key signaling pathways modulated by this compound D.

References

Validation & Comparative

A Comparative Analysis of the Cardiovascular Effects of Cyclovirobuxine D and Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a detailed comparison of the cardiovascular effects of Cyclovirobuxine D (CVB-D), a steroidal alkaloid extracted from Buxus microphylla, and Verapamil (B1683045), a well-established synthetic phenylalkylamine calcium channel blocker. Both compounds exert significant effects on the cardiovascular system, but through distinct and complex mechanisms. This document aims to present a side-by-side analysis of their performance based on available experimental data, offering valuable insights for researchers in cardiovascular pharmacology and drug development.

Mechanism of Action

This compound D

This compound D exhibits a multifaceted mechanism of action that is not yet fully elucidated. Experimental evidence suggests it influences cardiovascular function through several pathways:

  • Modulation of Calcium Channels: CVB-D has been shown to inhibit voltage-sensitive Ca2+ channels, which contributes to its vasodilatory effects.[1] It also appears to modulate intracellular calcium release. Recent studies indicate that CVB-D potently inhibits voltage-gated Cav3.2 and Cav2.2 channels.

  • Endothelium-Dependent Vasodilation: CVB-D induces vasodilation in part by stimulating the release of nitric oxide (NO) from the endothelium.

  • Positive Inotropic Effects: In some experimental models, CVB-D has demonstrated a positive inotropic effect, suggesting it may enhance myocardial contractility.

  • Electrophysiological Effects: In guinea pig atrial preparations, CVB-D has been shown to prolong the action potential duration and the effective refractory period. At higher concentrations, it can also decrease the maximal velocity of depolarization (Vmax).[2]

Verapamil

Verapamil is a non-dihydropyridine L-type calcium channel blocker. Its primary mechanism involves the inhibition of calcium ion influx through slow calcium channels in cardiac and vascular smooth muscle cells.[3][4][5] This action leads to:

  • Negative Chronotropy: Slowing of the heart rate by decreasing the firing rate of the sinoatrial (SA) node.[3]

  • Negative Dromotropy: Slowing of atrioventricular (AV) conduction, which is reflected as a prolongation of the PR interval on an electrocardiogram (ECG).[1][3][4]

  • Negative Inotropy: A decrease in myocardial contractility due to reduced calcium availability for excitation-contraction coupling.[3]

  • Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.

cluster_CVBD This compound D cluster_Verapamil Verapamil CVBD This compound D CVBD_Ca Voltage-gated Ca2+ Channels (Cav3.2, Cav2.2) CVBD->CVBD_Ca Inhibits CVBD_NO Endothelial NO Release CVBD->CVBD_NO Stimulates CVBD_AP Action Potential Duration CVBD->CVBD_AP Prolongs CVBD_ERP Effective Refractory Period CVBD->CVBD_ERP Prolongs CVBD_Vmax Vmax (at high conc.) CVBD->CVBD_Vmax Decreases Verapamil Verapamil Verapamil_Ca L-type Ca2+ Channels Verapamil->Verapamil_Ca Blocks Verapamil_HR Heart Rate Verapamil_Ca->Verapamil_HR Decreases Verapamil_AV AV Conduction Verapamil_Ca->Verapamil_AV Slows Verapamil_Contractility Myocardial Contractility Verapamil_Ca->Verapamil_Contractility Decreases Verapamil_Vaso Vasodilation Verapamil_Ca->Verapamil_Vaso Induces

Figure 1: Simplified signaling pathways of this compound D and Verapamil.

Comparative Cardiovascular Effects: Quantitative Data

The following tables summarize the available quantitative data on the cardiovascular effects of this compound D and Verapamil from various experimental studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

Table 1: Effects on Hemodynamics
ParameterThis compound DVerapamilSpecies
Heart Rate Slowed down in neonatal rat myocytes[6]Decreased[1][3][7]Rat
Blood Pressure No significant change at 1.5 mg/kg (i.v.) in anesthetized pigsDecreased[1]Pig, Rat
Myocardial Contractility (dP/dtmax) Increased by 10% with 1.5 mg/kg (i.v.) in anesthetized pigsDecreased[3]Pig
Table 2: Effects on Vasculature
ParameterThis compound DVerapamilSpecies
Vasodilation (KCl precontracted aortic rings) Induces dilation at 3.2x10⁻⁴ mol/L[1]Induces dilation at 1 µmol/L[1]Rat
Table 3: Effects on Electrocardiogram (ECG)
ParameterThis compound DVerapamilSpecies
PR Interval Data not available in detailProlonged[1][3][4][5]Rat, Human[8]
QRS Duration Data not available in detailNo significant effect[4][5][8][9][10]Rat, Human[8]
QT Interval Data not available in detailNo significant effect or shortened[4][5][8][11]Rat, Human[8]

Experimental Protocols

In Vivo Cardiovascular Assessment in Rats

This protocol outlines a general procedure for assessing the cardiovascular effects of a test compound in anesthetized rats.

A Anesthetize rat (e.g., thiopental (B1682321) 50 mg/kg, i.p.) B Secure on operating table A->B C Attach ECG electrodes (subcutaneously) B->C D Cannulate femoral artery for blood pressure monitoring B->D E Cannulate femoral vein for drug administration B->E F Record baseline ECG and blood pressure C->F D->F G Administer test compound (e.g., CVB-D or Verapamil) E->G F->G H Continuously record ECG and blood pressure G->H I Analyze data for changes in HR, BP, PR, QRS, QT intervals H->I

Figure 2: Workflow for in vivo cardiovascular assessment in rats.

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., thiopental at 50 mg/kg, intraperitoneally).[12]

  • Surgical Preparation: Secure the animal on a surgical board. Surgically expose the femoral artery and vein.

  • Instrumentation:

    • Cannulate the femoral artery with a pressure transducer-connected catheter to measure arterial blood pressure.

    • Cannulate the femoral vein for intravenous administration of the test compound.

    • Insert subcutaneous needle electrodes for recording a standard Lead II ECG.[13]

  • Baseline Recording: Allow the animal to stabilize and record baseline hemodynamic and ECG parameters for a defined period.

  • Drug Administration: Administer the test compound (this compound D or Verapamil) intravenously at the desired dose.

  • Data Acquisition: Continuously record blood pressure and ECG for a specified duration post-administration.

  • Data Analysis: Analyze the recorded data to determine changes in heart rate, mean arterial pressure, and ECG intervals (PR, QRS, QT).

Langendorff Isolated Heart Perfusion

This ex vivo technique allows for the study of drug effects directly on the heart, independent of systemic neural and hormonal influences.[7][11]

Procedure:

  • Heart Excision: Anesthetize the animal (e.g., rat) and administer heparin. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Mount the heart on a Langendorff apparatus by cannulating the aorta.

  • Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow and a constant temperature (37°C).[11][12]

  • Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure (LVP), from which dP/dtmax and dP/dtmin can be derived.[11]

  • Stabilization: Allow the heart to stabilize for a period of 15-30 minutes.[12]

  • Drug Administration: Introduce the test compound into the perfusate at a known concentration.

  • Data Recording: Continuously record LVP, heart rate, and coronary flow.

Patch-Clamp Electrophysiology for L-type Calcium Current

This technique is used to measure the effect of the compounds on the L-type calcium current (ICa,L) in isolated ventricular myocytes.

Procedure:

  • Cell Isolation: Isolate ventricular myocytes from a rat heart using enzymatic digestion.

  • Patch-Clamp Setup: Use the whole-cell patch-clamp configuration. The external solution should contain Ba²⁺ or Ca²⁺ as the charge carrier, and the internal (pipette) solution should be formulated to isolate ICa,L.

  • Voltage Protocol: Hold the cell membrane potential at a level that inactivates sodium channels (e.g., -40 mV). Apply depolarizing voltage steps to elicit ICa,L.

  • Drug Application: After obtaining a stable baseline recording of ICa,L, perfuse the cell with the external solution containing the test compound (CVB-D or Verapamil).

  • Data Analysis: Measure the peak ICa,L amplitude before and after drug application to determine the extent of channel block.

Conclusion

This compound D and Verapamil both exert significant but distinct effects on the cardiovascular system. Verapamil acts as a potent L-type calcium channel blocker, leading to negative chronotropic, dromotropic, and inotropic effects, along with vasodilation. Its clinical use and cardiovascular profile are well-characterized.

This compound D, in contrast, appears to have a more complex and nuanced mechanism of action. While it does exhibit some calcium channel blocking activity, contributing to vasodilation, it also shows positive inotropic effects in certain models and influences other ion channels. Its electrophysiological profile, particularly regarding in vivo ECG parameters, requires further investigation to be fully understood.

The available data suggest that while both compounds have vasodilatory properties, their effects on myocardial contractility and heart rate may be opposing. The lack of direct, head-to-head comparative studies with comprehensive quantitative data highlights a significant knowledge gap. Future research should focus on direct comparisons of these two compounds under standardized experimental conditions to better delineate their respective cardiovascular profiles and therapeutic potentials. This will be crucial for guiding further drug development and potential clinical applications of this compound D.

References

A Comparative Analysis of Cyclovirobuxine D and Paclitaxel in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective breast cancer therapies, researchers and drug development professionals are continuously evaluating novel compounds against established treatments. This guide provides a detailed comparison of Cyclovirobuxine D (CVB-D), a natural steroidal alkaloid, and Paclitaxel (PTX), a widely used chemotherapeutic agent, based on their performance in preclinical breast cancer models. This analysis synthesizes available data on their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy, offering a valuable resource for the scientific community.

Executive Summary

This compound D has demonstrated significant anti-cancer properties in breast cancer cell lines, primarily through the induction of autophagy-associated cell death and inhibition of critical signaling pathways. Paclitaxel, a cornerstone of breast cancer chemotherapy, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. While both agents exhibit potent anti-tumor activity, their distinct mechanisms of action present different therapeutic opportunities and challenges. This guide aims to provide an objective comparison to inform future research and drug development strategies.

Mechanism of Action

This compound D (CVB-D) is a natural alkaloid that has been shown to exert its anti-cancer effects through multiple pathways. In estrogen receptor-positive (ER+) MCF-7 breast cancer cells, CVB-D induces autophagy-associated cell death by inhibiting the Akt/mTOR signaling pathway[1]. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to the activation of autophagy, a cellular self-degradation process that can promote cell death in cancer cells.

In triple-negative breast cancer (TNBC) models, CVB-D's mechanism involves the suppression of the YAP/TAZ signaling pathway and activation of the FOXO3a/PINK1-Parkin pathway, which in turn induces mitophagy, the selective degradation of mitochondria by autophagy[2]. The YAP/TAZ pathway is often hyperactivated in cancer and promotes cell proliferation and survival. By inhibiting this pathway, CVB-D can suppress tumor growth.

Paclitaxel (PTX) , a member of the taxane (B156437) family of drugs, has a well-established mechanism of action. It binds to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly, which is crucial for cell division (mitosis). The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase and subsequently induces apoptosis or programmed cell death.

Signaling_Pathways

Caption: A typical workflow for a Cell Counting Kit-8 (CCK-8) cell viability assay.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound D or Paclitaxel. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: 10 µL of CCK-8 solution is added to each well.

  • Final Incubation: The plate is incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group, and IC50 values are determined using non-linear regression analysis.

In Vivo Xenograft Study

This protocol outlines a general procedure for establishing and evaluating the efficacy of anti-cancer drugs in a breast cancer xenograft model.

dot

Xenograft_Workflow start Start prepare_cells Prepare a suspension of breast cancer cells (e.g., MDA-MB-231 or MCF-7) start->prepare_cells implant_cells Subcutaneously implant cells into the flank of immunodeficient mice prepare_cells->implant_cells monitor_tumors Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³) implant_cells->monitor_tumors randomize_mice Randomize mice into treatment and control groups monitor_tumors->randomize_mice administer_drug Administer CVB-D, Paclitaxel, or vehicle control according to the defined schedule and dosage randomize_mice->administer_drug measure_tumors Measure tumor volume regularly (e.g., twice a week) administer_drug->measure_tumors euthanize_mice Euthanize mice at the end of the study measure_tumors->euthanize_mice Endpoint reached excise_tumors Excise and weigh tumors for final analysis euthanize_mice->excise_tumors end End excise_tumors->end

Caption: General workflow for an in vivo breast cancer xenograft study.

  • Cell Implantation: A suspension of human breast cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in Matrigel) is subcutaneously injected into the flank of female immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Mice are randomly assigned to different treatment groups (e.g., vehicle control, CVB-D, Paclitaxel).

  • Drug Administration: The drugs are administered according to a predetermined schedule and dosage (e.g., intraperitoneal or intravenous injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a certain size or after a specific duration.

  • Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Conclusion

Both this compound D and Paclitaxel demonstrate significant anti-cancer activity in preclinical breast cancer models. Paclitaxel's efficacy is well-established, and it remains a critical component of many chemotherapy regimens. This compound D, with its distinct mechanisms of action targeting key cancer-promoting pathways, shows promise as a potential therapeutic agent, particularly in subtypes like TNBC.

Direct comparative studies with standardized protocols are needed to definitively assess the relative efficacy of these two compounds. Further research into the in vivo performance of this compound D in various breast cancer models will be crucial to determine its potential for clinical development. This guide provides a foundational comparison to aid researchers in designing future studies and advancing the development of novel breast cancer therapies.

References

A Comparative Guide to Cyclovirobuxine D and Gabapentin for Neuropathic Pain Relief

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropathic pain, a chronic and debilitating condition arising from damage or dysfunction of the nervous system, presents a significant therapeutic challenge. This guide provides an objective comparison of Cyclovirobuxine D (CVB-D), a steroidal alkaloid derived from traditional Chinese medicine, and Gabapentin, a widely prescribed anticonvulsant, for the relief of neuropathic pain. The comparison is based on available preclinical and clinical experimental data, focusing on efficacy, mechanism of action, and safety profiles.

Mechanism of Action: Divergent Molecular Targets

This compound D and Gabapentin alleviate neuropathic pain through distinct molecular mechanisms, primarily targeting different types of ion channels involved in neuronal excitability.

This compound D (CVB-D) exerts its analgesic effects mainly by inhibiting voltage-gated T-type calcium channels, specifically Cav3.2 and Cav2.2 .[1][2][3] The inhibition of Cav3.2 is considered to play a dominant role in its pain-relieving effects.[1][2] T-type calcium channels are crucial in regulating neuronal firing and are often upregulated in chronic pain states, contributing to hyperexcitability of sensory neurons. By blocking these channels, CVB-D reduces the transmission of pain signals.

Gabapentin , on the other hand, does not directly interact with GABA receptors as its name might suggest.[4] Its primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels .[4][5][6][7] This binding leads to a reduction in the trafficking of these channels to the presynaptic terminal, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[5][6] This dampening of synaptic transmission in pain pathways contributes to its analgesic effect.

Signaling Pathway of this compound D in Neuropathic Pain

CVBD_Pathway cluster_presynaptic Presynaptic Neuron CVB-D CVB-D Ca_v3.2 Ca_v3.2/Ca_v2.2 (T-type/N-type Ca²⁺ Channel) CVB-D->Ca_v3.2 Inhibits Ca_influx Ca²⁺ Influx Ca_v3.2->Ca_influx Mediates NT_release Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release Triggers Pain_Signal_Transmission Pain Signal Transmission NT_release->Pain_Signal_Transmission Initiates

Caption: Mechanism of action for this compound D.

Signaling Pathway of Gabapentin in Neuropathic Pain

Gabapentin_Pathway cluster_presynaptic Presynaptic Neuron Gabapentin Gabapentin a2d1 α2δ-1 subunit of Voltage-Gated Ca²⁺ Channel Gabapentin->a2d1 Binds to Ca_channel_trafficking Ca²⁺ Channel Trafficking to Presynaptic Membrane a2d1->Ca_channel_trafficking Reduces Ca_influx Ca²⁺ Influx Ca_channel_trafficking->Ca_influx Decreases NT_release Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release Reduces Pain_Signal_Transmission Pain Signal Transmission NT_release->Pain_Signal_Transmission Diminishes

Caption: Mechanism of action for Gabapentin.

Preclinical Efficacy in Neuropathic Pain Models

This compound D: Quantitative Data

A key study investigated the efficacy of CVB-D in a paclitaxel-induced neuropathic pain model in mice. The data demonstrates a significant analgesic effect of CVB-D.

Experimental Model Drug/Dose Administration Route Outcome Measure Result (vs. Vehicle) Reference
Paclitaxel-induced neuropathic pain (mice)CVB-D (10.07 µ g/paw )Intraplantar (i.pl.)Paw withdrawal latency (s) to thermal stimulusSignificant increase in paw withdrawal latency at Day 4, 7, 10, and 14 post-paclitaxel[1]
Gabapentin: Quantitative Data

Gabapentin has been extensively studied in various animal models of neuropathic pain. The following table summarizes representative data.

Experimental Model Drug/Dose Administration Route Outcome Measure Result (vs. Vehicle/Control) Reference
Spinal Nerve Ligation (SNL) (rats)Gabapentin (50 mg/kg)Intraperitoneal (i.p.)Mechanical paw withdrawal threshold (g)Significant increase in withdrawal threshold at 1, 3, 5, and 7 days post-operation[8]
Taxol-induced neuropathic pain (rats)Gabapentin (60 mg/kg)Oral (p.o.)Tail flick latency (s) to radiant heatSignificant increase in tail flick latency on days 7, 14, 21, and 28[][10]
Chronic Constriction Injury (CCI) (rats)Gabapentin (100 mg/kg)Intraperitoneal (i.p.)Mechanical allodynia (von Frey)Dose-dependent reduction in mechanical allodynia[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

This compound D: Paclitaxel-Induced Neuropathic Pain Model

Objective: To assess the analgesic effect of CVB-D on chemotherapy-induced neuropathic pain.

Animal Model: Male C57BL/6J mice.

Procedure:

  • Induction of Neuropathic Pain: Paclitaxel (B517696) (4 mg/kg) is administered intraperitoneally (i.p.) on four alternate days (days 0, 2, 4, and 6) to induce peripheral neuropathy.

  • Drug Administration: A single intraplantar (i.pl.) injection of CVB-D (10.07 µg in 10 µL) is administered 30 minutes before the first paclitaxel injection. The control group receives a vehicle injection.

  • Behavioral Testing (Thermal Hyperalgesia):

    • The Hargreaves test is used to measure the paw withdrawal latency to a radiant heat source.

    • A baseline measurement is taken before any treatment (Day 0).

    • Subsequent measurements are taken on days 4, 7, 10, and 14 after the first paclitaxel injection.

    • A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

  • Data Analysis: The paw withdrawal latencies of the CVB-D treated group are compared to the vehicle-treated group at each time point using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).[1]

Experimental Workflow for CVB-D in Paclitaxel-Induced Neuropathic Pain

CVBD_Workflow cluster_workflow Experimental Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline Thermal Sensitivity Measurement (Day 0) Acclimatization->Baseline Treatment CVB-D (10.07 µg, i.pl.) or Vehicle Administration Baseline->Treatment Induction Paclitaxel Administration (4 mg/kg, i.p.) (Days 0, 2, 4, 6) Treatment->Induction 30 min prior Testing_D4 Thermal Sensitivity Testing (Day 4) Induction->Testing_D4 Testing_D7 Thermal Sensitivity Testing (Day 7) Testing_D4->Testing_D7 Testing_D10 Thermal Sensitivity Testing (Day 10) Testing_D7->Testing_D10 Testing_D14 Thermal Sensitivity Testing (Day 14) Testing_D10->Testing_D14 Data_Analysis Data Analysis and Comparison Testing_D14->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing CVB-D efficacy.

Gabapentin: Spinal Nerve Ligation (SNL) Model

Objective: To evaluate the effect of Gabapentin on mechanical allodynia in a surgical model of neuropathic pain.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Surgical Procedure (Spinal Nerve Ligation):

    • Rats are anesthetized.

    • The left L5 spinal nerve is isolated and tightly ligated with a silk suture.

    • Sham-operated animals undergo the same surgical procedure without nerve ligation.

  • Drug Administration: Gabapentin (50 mg/kg) or saline (vehicle) is administered intraperitoneally (i.p.) once daily, starting from the day of the surgery.

  • Behavioral Testing (Mechanical Allodynia):

    • The von Frey filament test is used to measure the paw withdrawal threshold to a mechanical stimulus.

    • A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

    • Measurements are taken at baseline (before surgery) and on days 1, 3, 5, and 7 post-surgery.

  • Data Analysis: The paw withdrawal thresholds of the Gabapentin-treated group are compared to the saline-treated and sham groups at each time point using appropriate statistical analysis.[8]

Experimental Workflow for Gabapentin in Spinal Nerve Ligation Model

Gabapentin_Workflow cluster_workflow Experimental Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline Mechanical Sensitivity Measurement Acclimatization->Baseline Surgery Spinal Nerve Ligation (SNL) or Sham Surgery Baseline->Surgery Treatment Gabapentin (50 mg/kg, i.p.) or Saline Administration (Daily) Surgery->Treatment Testing_D1 Mechanical Sensitivity Testing (Day 1) Treatment->Testing_D1 Testing_D3 Mechanical Sensitivity Testing (Day 3) Testing_D1->Testing_D3 Testing_D5 Mechanical Sensitivity Testing (Day 5) Testing_D3->Testing_D5 Testing_D7 Mechanical Sensitivity Testing (Day 7) Testing_D5->Testing_D7 Data_Analysis Data Analysis and Comparison Testing_D7->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing Gabapentin efficacy.

Safety and Side Effect Profile

The safety and tolerability of a drug are paramount in its development and clinical use.

This compound D

CVB-D has been used clinically in China for cardiovascular conditions.[1][2] Preclinical toxicology studies have established its LD50 in mice via different administration routes: 8.9 mg/kg (i.v.), 9.2 mg/kg (i.p.), and 293 mg/kg (p.o.).[5] The study on its analgesic effects in a neuropathic pain model did not report any observable adverse effects at the tested dose.[1] However, comprehensive safety data specifically related to its use for chronic neuropathic pain are limited.

Gabapentin

Gabapentin is generally considered to have a favorable side effect profile, but adverse effects are common and can be dose-limiting.

Common Side Effects (Clinical Trials):

  • Dizziness[12][13]

  • Somnolence (drowsiness)[12][13]

  • Peripheral edema (swelling of limbs)[13]

  • Ataxia (impaired coordination)[11]

  • Fatigue[13]

  • Headache[14]

  • Nausea and vomiting[14]

Serious but Less Common Side Effects:

  • Respiratory depression, especially when combined with opioids[4]

  • Increased risk of suicidal thoughts or behavior[4]

In preclinical animal models, sedation and motor incoordination are noted side effects of Gabapentin.[11]

Summary and Future Directions

This guide provides a comparative overview of this compound D and Gabapentin for the treatment of neuropathic pain, based on the currently available scientific literature.

Feature This compound D (CVB-D) Gabapentin
Primary Mechanism Inhibition of voltage-gated Cav3.2 and Cav2.2 channelsBinding to the α2δ-1 subunit of voltage-gated calcium channels
Preclinical Efficacy Demonstrated in paclitaxel-induced neuropathic pain model in miceExtensively demonstrated in various models (SNL, CCI, chemotherapy-induced)
Clinical Data Limited for neuropathic pain; used for cardiovascular diseasesEstablished efficacy in postherpetic neuralgia and diabetic neuropathy
Side Effect Profile Limited data for neuropathic pain; general toxicity data availableCommon side effects include dizziness, somnolence, and ataxia

While Gabapentin is an established first- or second-line treatment for neuropathic pain, its efficacy is moderate, and side effects can limit its use. This compound D presents a novel mechanism of action and has shown promising preclinical efficacy.

Future research should focus on:

  • Direct, head-to-head preclinical and clinical trials comparing the efficacy and safety of CVB-D and Gabapentin.

  • Comprehensive dose-ranging and safety studies of CVB-D for neuropathic pain.

  • Investigation of the potential for combination therapy with CVB-D and other analgesics to enhance efficacy and reduce side effects.

The development of new therapeutic agents with novel mechanisms of action, such as this compound D, is crucial to address the unmet medical need in the management of neuropathic pain.

References

A Comparative Guide to the Efficacy of Cyclovirobuxine D and Other Autophagy Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Cyclovirobuxine D (CVB-D) as an autophagy inducer against other well-established autophagy-inducing compounds: rapamycin (B549165), Torin 1, and SMER28. The information presented herein is based on available experimental data to aid in the selection of appropriate tools for autophagy research and drug development.

Introduction to Autophagy and Its Inducers

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis.[1] The modulation of autophagy has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.[1] This has driven the search for and characterization of small molecules that can induce this process.

This compound D (CVB-D) is a natural steroidal alkaloid that has been shown to induce autophagy.[1][2] This guide compares its efficacy with three other widely used autophagy inducers:

  • Rapamycin: An allosteric inhibitor of the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1).

  • Torin 1: An ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 complexes.[3]

  • SMER28: An autophagy inducer that functions independently of the mTOR signaling pathway.[4]

Mechanism of Action

The primary mechanism by which CVB-D induces autophagy is through the inhibition of the Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth and proliferation, and its inhibition is a common strategy for autophagy induction.

  • This compound D (CVB-D): CVB-D attenuates the phosphorylation of both Akt and mTOR, leading to the de-repression of the autophagy-initiating ULK1 complex.[1]

  • Rapamycin and Torin 1: Both compounds directly target the mTOR kinase. Rapamycin allosterically inhibits mTORC1, while Torin 1 competitively inhibits the kinase activity of both mTORC1 and mTORC2, leading to a more complete inhibition of mTOR signaling.[3]

  • SMER28: This compound enhances autophagic flux through a mechanism that is independent of mTOR and involves the VCP/p97 AAA+ ATPase.[4]

cluster_CVBD_pathway This compound D Signaling Pathway CVBD This compound D Akt Akt CVBD->Akt Inhibits phosphorylation mTOR mTOR Akt->mTOR Activates ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibits Autophagy Autophagy ULK1_complex->Autophagy Initiates

Fig. 1: this compound D signaling pathway.

cluster_autophagy_pathway Points of Intervention in the Autophagy Pathway CVBD This compound D Akt_mTOR Akt/mTOR Pathway CVBD->Akt_mTOR Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Torin1 Torin 1 Torin1->mTORC1 SMER28 SMER28 VCP_p97 VCP/p97 SMER28->VCP_p97 Autophagy_Machinery Core Autophagy Machinery Akt_mTOR->Autophagy_Machinery mTORC1->Autophagy_Machinery VCP_p97->Autophagy_Machinery Autophagosome_Formation Autophagosome Formation Autophagy_Machinery->Autophagosome_Formation

Fig. 2: Intervention points of different autophagy inducers.

Comparative Efficacy Data

Direct quantitative comparisons of CVB-D with other autophagy inducers in the same experimental system are limited. The following table summarizes available data, primarily focusing on studies in the MCF-7 breast cancer cell line to allow for a tentative indirect comparison.

CompoundCell LineConcentrationKey Quantitative ReadoutReference
This compound D MCF-71-160 µMConcentration- and time-dependent inhibition of cell viability. Significant increase in LC3-II/LC3-I ratio and ATG5 expression.[1]
Rapamycin MCF-71 µMIncreased number of GFP-LC3 puncta per cell over 4 hours.[5]
Rapamycin MCF-72 µMStrong activation of autophagy, inhibited by Bcl-2 expression.[6][7]
Rapamycin U2OS100 nMDynamic regulation of autophagy flux, peaking and then returning to basal levels over time.[8]
Torin 1 HEK293T1 µMInhibition of time-dependent degradation of Dendra2-LC3, indicating autophagic flux inhibition.[9]
Torin 1 MCF-720 nMEnhanced radiosensitivity, attenuated radiation-induced Akt/mTOR signaling.[10]
SMER28 COS-747 µMIncreased percentage of cells with >5 EGFP-LC3 vesicles.[3]

Comparative Analysis:

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the induction of autophagy.

Western Blotting for LC3-II Detection

This technique is used to quantify the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), a hallmark of autophagy.

Protocol:

  • Cell Lysis: After treatment with autophagy inducers, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the bands corresponding to LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) is often used to represent the level of autophagy.

cluster_wb_workflow Western Blot Workflow for LC3-II A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF) C->D E Blocking D->E F Primary Antibody (anti-LC3B) E->F G Secondary Antibody (HRP-conjugated) F->G H ECL Detection G->H I Densitometry (LC3-II/Loading Control) H->I

Fig. 3: Western Blot workflow for LC3-II detection.
Transmission Electron Microscopy (TEM) for Autophagosome Visualization

TEM is the gold standard for visualizing the ultrastructure of autophagosomes and autolysosomes.

Protocol:

  • Cell Fixation: Fix treated cells with a solution containing 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for 1 hour at 4°C.

  • Post-fixation: Post-fix the cells in 1% osmium tetroxide for 1 hour.

  • Dehydration: Dehydrate the cells through a graded series of ethanol (B145695) concentrations.

  • Embedding: Infiltrate and embed the cells in an epoxy resin.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope to identify double-membraned autophagosomes and single-membraned autolysosomes.

cluster_tem_workflow TEM Workflow for Autophagosome Visualization A Cell Fixation (Glutaraldehyde) B Post-fixation (Osmium Tetroxide) A->B C Dehydration (Ethanol Series) B->C D Resin Embedding C->D E Ultrathin Sectioning D->E F Staining (Uranyl Acetate & Lead Citrate) E->F G TEM Imaging F->G

Fig. 4: TEM workflow for autophagosome visualization.
Monodansylcadaverine (MDC) Staining of Autophagic Vacuoles

MDC is a fluorescent dye that accumulates in acidic autophagic vacuoles.

Protocol:

  • Cell Culture: Grow cells on glass coverslips.

  • Treatment: Treat cells with autophagy inducers.

  • MDC Staining: Incubate the cells with 50 µM MDC in PBS for 15 minutes at 37°C.

  • Washing: Wash the cells several times with PBS.

  • Imaging: Immediately observe the cells under a fluorescence microscope with an excitation filter at ~355 nm and an emission filter at ~512 nm. Autophagic vacuoles will appear as distinct fluorescent puncta.

cluster_mdc_workflow MDC Staining Workflow A Cell Culture on Coverslips B Inducer Treatment A->B C MDC Incubation (50 µM, 15 min) B->C D PBS Wash C->D E Fluorescence Microscopy D->E

Fig. 5: MDC staining workflow.
Autophagic Flux Assay using Bafilomycin A1

This assay measures the rate of autophagosome formation and degradation by blocking the fusion of autophagosomes with lysosomes.

Protocol:

  • Cell Treatment: Treat cells with the autophagy inducer in the presence or absence of Bafilomycin A1 (a lysosomal inhibitor, typically 100 nM) for a defined period (e.g., 2-4 hours).

  • Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting for LC3 as described in section 4.1.

  • Analysis: Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with the inducer alone and those co-treated with the inducer and Bafilomycin A1. A greater accumulation of LC3-II in the presence of Bafilomycin A1 indicates a higher autophagic flux.

cluster_flux_workflow Autophagic Flux Assay Workflow A Cell Treatment Groups: 1. Control 2. Inducer 3. Bafilomycin A1 4. Inducer + Bafilomycin A1 B Incubation (e.g., 2-4 hours) A->B C Cell Lysis B->C D Western Blot for LC3 C->D E Quantify LC3-II Levels D->E F Calculate Autophagic Flux: (LC3-II [Inducer+Baf A1]) - (LC3-II [Inducer]) E->F

Fig. 6: Autophagic flux assay workflow.

Conclusion

This compound D is a promising natural product for the induction of autophagy, acting through the well-characterized Akt/mTOR pathway.[1] While direct, quantitative comparisons with other established autophagy inducers like rapamycin, Torin 1, and SMER28 are currently lacking in the scientific literature, the available evidence suggests that CVB-D is an effective tool for studying autophagy. Its distinct chemical structure and natural origin may offer advantages in certain experimental contexts.

Future research should focus on head-to-head comparative studies to precisely determine the relative potency and efficacy of CVB-D. Such studies would ideally include dose-response curves for LC3-II conversion, autophagic flux measurements, and analysis of downstream effects of autophagy induction across multiple cell lines. This will provide a clearer understanding of the therapeutic potential of CVB-D and its place among the growing arsenal (B13267) of autophagy-modulating compounds.

References

A Head-to-Head Comparison of Cyclovirobuxine D and Z944 on Cav3.2 T-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two modulators of the Cav3.2 T-type calcium channel: Cyclovirobuxine D (CVB-D), a steroidal alkaloid from traditional Chinese medicine, and Z944, a synthetic piperazine (B1678402) derivative. The Cav3.2 channel is a key player in neuronal excitability and has emerged as a significant therapeutic target for various neurological disorders, including chronic pain and epilepsy.[1][2][3] This document synthesizes available experimental data to offer an objective performance comparison of these two compounds.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory potency (IC50) of this compound D and Z944 on Cav3.2 and other relevant ion channels. This data is compiled from multiple peer-reviewed studies, and it is important to note that experimental conditions may have varied between studies.

Compound Target Channel Species/System IC50 Reference
This compound D Cav3.2Recombinant (HEK293T cells)Not explicitly provided, but potent inhibition shown.[4][5]
Cav2.2Recombinant (HEK293T cells)Potent inhibition shown.[4][5]
Z944 Cav3.2 (human)Recombinant (HEK293T cells)~265 nM[6][7]
Cav3.2 (human)Exogenous expression160 nM[1]
Cav3.1 (human)Exogenous expression50 nM[1]
Cav3.3 (human)Exogenous expression110 nM[1]
Cav2.2 (rat, N-type)Exogenous expression11,000 nM (11 µM)[1]
Cav1.2 (rat, L-type)Cardiac32,000 nM (32 µM)[1]

Note on this compound D IC50: While a precise IC50 value for this compound D on Cav3.2 is not explicitly stated in the provided search results, the literature consistently describes it as a potent inhibitor of both Cav3.2 and Cav2.2 channels.[4][5]

Mechanism of Action and Signaling

Both this compound D and Z944 exert their primary effects by inhibiting the activity of Cav3.2 channels, which play a crucial role in regulating neuronal excitability.[2][3][4] In conditions such as neuropathic pain, the expression and activity of Cav3.2 channels are often upregulated in sensory neurons, leading to hyperexcitability and spontaneous firing, which contribute to pain perception.[3][8][9] By blocking these channels, both compounds can dampen this aberrant neuronal activity.

Z944 is described as a potent and selective T-type calcium channel antagonist.[1] Its binding site is located within the central cavity of the channel's pore domain, and it employs a dual-binding mechanism, exhibiting features of both a pore blocker and an allosteric modulator.[1]

This compound D has been shown to alleviate inflammatory and neuropathic pain primarily through the inhibition of voltage-gated Cav3.2 channels.[4][5] Its inhibition of Cav3.2 is considered the dominant mechanism for its pain-relieving effects.[4]

Cav3_2_Pain_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (e.g., nerve injury, inflammation) Upregulation_Cav3_2 Upregulation and increased activity of Cav3.2 Noxious_Stimuli->Upregulation_Cav3_2 Membrane_Depolarization Membrane Depolarization Upregulation_Cav3_2->Membrane_Depolarization Cav3_2_Activation Cav3.2 Channel Activation Membrane_Depolarization->Cav3_2_Activation Ca_Influx Ca²⁺ Influx Cav3_2_Activation->Ca_Influx Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release Signal_Transmission Signal Transmission to Brain Neurotransmitter_Release->Signal_Transmission Excitatory Signal Pain_Perception Pain Perception Signal_Transmission->Pain_Perception CVB_D This compound D CVB_D->Cav3_2_Activation Inhibits Z944 Z944 Z944->Cav3_2_Activation Inhibits

Cav3.2 Signaling Pathway in Pain and Points of Inhibition.

Experimental Protocols

The primary method for characterizing the inhibitory effects of this compound D and Z944 on Cav3.2 channels is whole-cell patch-clamp electrophysiology. The following is a generalized protocol based on methodologies reported in the literature.[1][4][10]

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • Cells are transiently transfected with plasmids encoding the human Cav3.2 α1 subunit. Co-transfection with a fluorescent protein (e.g., GFP) can be used to identify transfected cells.

2. Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

  • The external (bath) solution typically contains (in mM): 110 BaCl₂, 10 TEAC-Cl, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with CsOH. Ba²⁺ is used as the charge carrier to isolate calcium channel currents.

  • The internal (pipette) solution typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 Na-GTP, with the pH adjusted to 7.2 with CsOH. Cs⁺ is used to block K⁺ currents.

  • Cells are held at a holding potential of -100 mV to ensure the channels are in a resting state.

  • Currents are elicited by a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

3. Data Acquisition and Analysis:

  • Currents are recorded using an appropriate amplifier and data acquisition system.

  • The peak inward current at each voltage step is measured.

  • To determine the IC50, various concentrations of the test compound (this compound D or Z944) are perfused onto the cells, and the resulting inhibition of the peak current is measured.

  • The dose-response curve is then fitted with the Hill equation to calculate the IC50 value.

Experimental_Workflow Cell_Culture HEK293 Cell Culture Transfection Transient Transfection with Cav3.2 Plasmids Cell_Culture->Transfection Incubation Incubation (24-48 hours) Transfection->Incubation Patch_Clamp_Setup Whole-Cell Patch-Clamp Setup Incubation->Patch_Clamp_Setup Recording_Baseline Record Baseline Cav3.2 Currents Patch_Clamp_Setup->Recording_Baseline Compound_Application Perfuse with This compound D or Z944 (various concentrations) Recording_Baseline->Compound_Application Recording_Post_Compound Record Inhibited Cav3.2 Currents Compound_Application->Recording_Post_Compound Data_Analysis Data Analysis: - Measure peak currents - Construct dose-response curve - Calculate IC50 Recording_Post_Compound->Data_Analysis

References

Cyclovirobuxine D: A Potent Player Among Buxus Alkaloids in Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cyclovirobuxine D's potency against other Buxus alkaloids, supported by experimental data. We delve into its cytotoxic effects on various cancer cell lines and explore the underlying molecular mechanisms.

This compound D (CVB-D), a prominent steroidal alkaloid isolated from plants of the Buxus genus, has demonstrated significant biological activities, particularly in the realm of anticancer research. Emerging evidence suggests that CVB-D may possess superior potency compared to some of its structural relatives within the diverse family of Buxus alkaloids. This guide synthesizes available data to offer a comparative perspective on its efficacy.

Comparative Cytotoxicity: An Overview of In Vitro Studies

The potency of this compound D and other Buxus alkaloids is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activities of selected Buxus alkaloids from various studies.

AlkaloidCell LineCancer TypeIC50 (µM)Reference
This compound D (CVB-D) DLD-1Colorectal CancerNot explicitly stated, but effective inhibition observed
LoVoColorectal CancerNot explicitly stated, but effective inhibition observed
MGC-803Gastric Cancer~120 (for significant apoptosis)[1]
MKN28Gastric Cancer~120 (for significant apoptosis)[1]
A549Non-small cell lung cancer59.46 (48h)[2][3]
H1299Non-small cell lung cancer54.99 (48h)[2][3]
Buxmicrophylline P HL-60, SMMC-7221, A-549, MCF-7, SW480Various> 40[4]
Buxmicrophylline Q HL-60, SMMC-7221, A-549, MCF-7, SW480Various> 40[4]
Buxmicrophylline R HL-60Promyelocytic Leukemia15.58[4]
SMMC-7221Hepatocellular Carcinoma10.23[4]
A-549Lung Adenocarcinoma8.75[4]
MCF-7Breast Cancer4.51[4]
SW480Colon Adenocarcinoma12.34[4]
Unnamed Compound 36 ES2Ovarian Cancer1.33[5]
A2780Ovarian Cancer0.48[5]

From the available data, it is evident that the cytotoxic potency of Buxus alkaloids varies significantly depending on their specific chemical structure and the cancer cell line being tested. While this compound D demonstrates broad activity against several cancer types, other alkaloids, such as the unnamed compound 36 and Buxmicrophylline R, have shown remarkable potency against specific cancer cell lines, with IC50 values in the low micromolar and even sub-micromolar range[4][5]. It is important to note that direct comparative studies testing a wide range of Buxus alkaloids under identical experimental conditions are limited, making a definitive ranking of potency challenging.

Unraveling the Mechanism: Signaling Pathways in Focus

This compound D exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

This compound D's Impact on the CTHRC1-AKT/ERK-Snail Signaling Pathway

In colorectal cancer, this compound D has been shown to inhibit tumorigenesis by targeting the Collagen Triple Helix Repeat Containing 1 (CTHRC1)-AKT/ERK-Snail signaling pathway. This inhibition disrupts cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT).

CTHRC1_AKT_ERK_Snail_Pathway CVBD This compound D CTHRC1 CTHRC1 CVBD->CTHRC1 PI3K PI3K CTHRC1->PI3K ERK ERK CTHRC1->ERK AKT Akt PI3K->AKT Snail Snail AKT->Snail ERK->Snail Proliferation Cell Proliferation, Migration, EMT Snail->Proliferation

Caption: this compound D inhibits the CTHRC1-AKT/ERK-Snail pathway.

The Role of the PI3K/Akt/mTOR Pathway

This compound D is also known to induce autophagy-related cell death in human breast cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway[1]. This pathway is a critical regulator of cell growth and survival.

PI3K_Akt_mTOR_Pathway CVBD This compound D PI3K PI3K CVBD->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: CVB-D inhibits the PI3K/Akt/mTOR pathway, inducing autophagy.

While the specific signaling pathways for many other Buxus alkaloids are not as extensively characterized as those for CVB-D, many are reported to induce apoptosis, suggesting a convergence on common cell death mechanisms[6].

Experimental Protocols: A Closer Look at Methodology

The evaluation of the cytotoxic activity of Buxus alkaloids is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Standard MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Buxus alkaloid. A control group with no treatment and a vehicle control are also included.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Buxus Alkaloids incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of a typical MTT cytotoxicity assay.

Conclusion

This compound D stands out as a significantly potent cytotoxic agent among the Buxus alkaloids, with a growing body of evidence elucidating its mechanisms of action against various cancers. However, the vast structural diversity of other Buxus alkaloids presents a rich landscape for the discovery of potentially even more potent and selective anticancer compounds. The comparative data presented in this guide underscore the importance of continued research into this fascinating class of natural products. Future studies employing standardized experimental conditions to directly compare a wider array of these alkaloids will be crucial in identifying the most promising candidates for further preclinical and clinical development.

References

Cyclovirobuxine D vs. Doxorubicin: A Comparative Analysis of Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiotoxic profiles of the chemotherapeutic agent Doxorubicin and the steroidal alkaloid Cyclovirobuxine D. The analysis is supported by experimental data to elucidate their contrasting effects on cardiac tissue.

Introduction

Doxorubicin (DOX) is a highly effective anthracycline antibiotic widely used in cancer therapy.[1][2][3] However, its clinical application is significantly limited by a dose-dependent cardiotoxicity that can lead to severe and irreversible heart failure.[1][2][4] In contrast, this compound D (CVB-D), a natural compound extracted from Buxus microphylla, has demonstrated cardioprotective properties, including in the context of Doxorubicin-induced cardiac injury.[5][6] This guide delves into a comparative analysis of their effects on the heart, focusing on key mechanisms of toxicity and protection.

Quantitative Analysis of Cardiotoxic Effects

The following tables summarize key quantitative data from preclinical studies, highlighting the opposing effects of Doxorubicin and the protective role of this compound D.

Table 1: Effects on Cardiac Function and Structure

ParameterDoxorubicin TreatmentThis compound D Pretreatment + DoxorubicinControlReference
Left Ventricular Ejection Fraction (LVEF) (%)55.9 ± 3.8Significantly Improved vs. DOX68.8 ± 3.4[7]
Fractional Shortening (FS) (%)46.2 ± 2.5Markedly Attenuated Decrease73.1 ± 1.4[2]
Heart Weight to Body Weight Ratio (mg/g)Significantly DecreasedAttenuated DecreaseNormal[3]
Myocardial Histological AlterationsReduced myofibrils, swelling, vacuolization, nuclear condensationSignificantly Ameliorated LesionsNormal Cardiac Morphology[6][8]

Table 2: Biomarkers of Cardiac Injury and Oxidative Stress

BiomarkerDoxorubicin TreatmentThis compound D Pretreatment + DoxorubicinControlReference
Lactate Dehydrogenase (LDH)IncreasedAttenuated IncreaseBaseline[3]
Creatine Kinase-MB (CK-MB)IncreasedAttenuated IncreaseBaseline[3]
Cardiac Troponin T (cTnT)Significantly ElevatedNot ReportedBaseline[9]
Lipid Peroxidation (MDA levels)IncreasedAmelioratedBaseline[5]
Protein CarbonylationIncreasedAmelioratedBaseline[5]
Ratio of Reduced to Oxidized Glutathione (B108866) (GSH/GSSG)DecreasedProtectedBaseline[5]

Table 3: Markers of Apoptosis and Mitochondrial Biogenesis

MarkerDoxorubicin TreatmentThis compound D Pretreatment + DoxorubicinControlReference
TUNEL-positive (Apoptotic) Cardiomyocytes (%)Significantly IncreasedEffectively Alleviated< 1%[6]
Mitochondrial Cytochrome c ReleaseIncreasedReducedBaseline[5]
Peroxisome Proliferator-Activated Receptor γ Coactivator-1α (PGC-1α) Protein ExpressionDepressedRemarkably Inhibited DepressionNormal[6]
Nuclear Respiratory Factor 1 (NRF-1) Protein ExpressionDepressedRemarkably Inhibited DepressionNormal[6]
Mitochondrial DNA (mtDNA) Copy NumberDecreasedEffectively Prevented DecreaseNormal[6]

Mechanisms of Action and Signaling Pathways

Doxorubicin-Induced Cardiotoxicity

Doxorubicin's cardiotoxicity is multifactorial, involving several interconnected pathways that culminate in cardiomyocyte death and cardiac dysfunction. The primary mechanisms include:

  • Oxidative Stress: Doxorubicin promotes the generation of reactive oxygen species (ROS) through redox cycling of its quinone moiety, overwhelming the heart's antioxidant defenses.[2][10] This leads to damage of cellular components, including lipids, proteins, and DNA.[1][2]

  • Mitochondrial Dysfunction: As the primary site of cellular respiration, mitochondria are a major target of Doxorubicin. The drug impairs mitochondrial biogenesis, disrupts the electron transport chain, and induces the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors like cytochrome c.[1][10][11]

  • Apoptosis: Doxorubicin activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis in cardiomyocytes.[1][10] This programmed cell death contributes to the loss of contractile tissue.

  • Inflammation and Endoplasmic Reticulum (ER) Stress: Doxorubicin can trigger an inflammatory response in the heart and induce ER stress, characterized by the accumulation of misfolded proteins, which can also lead to apoptosis.[1][12]

  • Calcium Dysregulation: Doxorubicin disrupts intracellular calcium homeostasis, leading to calcium overload, which can trigger hypercontracture, mitochondrial damage, and arrhythmias.[1]

Doxorubicin_Cardiotoxicity_Pathway DOX Doxorubicin ROS ↑ Reactive Oxygen Species (ROS) DOX->ROS Mito_Dys Mitochondrial Dysfunction DOX->Mito_Dys ER_Stress Endoplasmic Reticulum Stress DOX->ER_Stress Ca_Dys Calcium Dysregulation DOX->Ca_Dys Inflammation Inflammation DOX->Inflammation ROS->Mito_Dys Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis Mito_Dys->Apoptosis ER_Stress->Apoptosis Ca_Dys->Mito_Dys Ca_Dys->Apoptosis Inflammation->Apoptosis Cardiac_Dys Cardiac Dysfunction & Heart Failure Apoptosis->Cardiac_Dys

Doxorubicin-Induced Cardiotoxicity Signaling Cascade.
Cardioprotective Mechanism of this compound D

This compound D appears to counteract Doxorubicin-induced cardiotoxicity primarily by mitigating oxidative stress and preserving mitochondrial function.[5][6] Key protective actions include:

  • Suppression of Oxidative Damage: CVB-D pretreatment has been shown to ameliorate Doxorubicin-induced lipid peroxidation and protein carbonylation and preserve the ratio of reduced to oxidized glutathione (GSH/GSSG), a key indicator of cellular antioxidant capacity.[5]

  • Preservation of Mitochondrial Biogenesis: CVB-D prevents the Doxorubicin-induced downregulation of PGC-1α and NRF-1, master regulators of mitochondrial biogenesis.[5][6] This helps maintain a healthy mitochondrial population.

  • Inhibition of Apoptosis: By reducing oxidative stress and preserving mitochondrial integrity, CVB-D inhibits the release of cytochrome c and subsequently reduces cardiomyocyte apoptosis.[5][6]

  • Anti-inflammatory Effects: CVB-D has been shown to inhibit NLRP3-mediated pyroptosis, a form of inflammatory cell death, in other models of cardiac injury, suggesting a potential anti-inflammatory role in this context as well.[13][14]

CVBD_Protection_Pathway cluster_protection Protective Effects of CVB-D CVBD This compound D ROS Oxidative Stress CVBD->ROS Inhibits Apoptosis Cardiomyocyte Apoptosis CVBD->Apoptosis Inhibits PGC1a_NRF1 PGC-1α / NRF-1 CVBD->PGC1a_NRF1 Preserves DOX Doxorubicin DOX->ROS Induces Mito_Bio ↓ Mitochondrial Biogenesis DOX->Mito_Bio Induces ROS->Apoptosis Mito_Bio->Apoptosis Cardioprotection Cardioprotection PGC1a_NRF1->Mito_Bio Regulates

Protective Mechanisms of this compound D against Doxorubicin Toxicity.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis.

In Vivo Doxorubicin-Induced Cardiotoxicity Model
  • Animal Model: Adult male C57BL/6 mice or Sprague-Dawley rats are commonly used.[2][6][15]

  • Doxorubicin Administration: To induce chronic cardiotoxicity, Doxorubicin is typically administered via intraperitoneal (i.p.) injection. A common dosing regimen is a cumulative dose administered over several weeks (e.g., 3 mg/kg weekly for 12 weeks in mice or 2 mg/kg weekly for 5 weeks in rats).[2][15] For acute models, a single higher dose (e.g., 15 mg/kg) is used.[2]

  • This compound D Pretreatment: In studies evaluating its protective effects, CVB-D is administered daily (e.g., via oral gavage) for a period before and concurrently with Doxorubicin treatment.[6]

  • Endpoint Analysis: Animals are euthanized at specified time points after the final Doxorubicin dose for tissue collection and analysis.

Experimental_Workflow_In_Vivo start Start: Acclimatization of Animals grouping Randomly Divide into Groups: 1. Vehicle Control 2. CVB-D alone 3. DOX alone 4. CVB-D + DOX start->grouping cvbd_treat CVB-D Pretreatment (e.g., daily oral gavage) grouping->cvbd_treat Groups 2 & 4 dox_treat Doxorubicin Administration (e.g., weekly i.p. injection) grouping->dox_treat Groups 3 & 4 cvbd_treat->dox_treat monitoring Monitor Animal Health & Body Weight dox_treat->monitoring echo Echocardiography for Cardiac Function Assessment monitoring->echo euthanasia Euthanasia & Tissue Collection (Heart, Blood) echo->euthanasia analysis Histopathology, Western Blot, Biochemical Assays euthanasia->analysis end Data Analysis & Conclusion analysis->end

General Workflow for In Vivo Cardiotoxicity Studies.
Echocardiography for Cardiac Function

  • Procedure: Transthoracic echocardiography is performed on anesthetized animals to non-invasively assess cardiac function.

  • Parameters Measured: M-mode images are used to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculations: Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are calculated from these measurements to evaluate systolic function.

Histopathological Analysis
  • Tissue Preparation: Hearts are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • Staining: Sections (4-5 µm) are stained with Hematoxylin and Eosin (H&E) for general morphology.

  • Analysis: Stained sections are examined under a light microscope for pathological changes such as myofibrillar loss, cytoplasmic vacuolization, and cellular infiltration.[6][8]

TUNEL Assay for Apoptosis
  • Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Procedure: Paraffin-embedded heart sections are deparaffinized, rehydrated, and then incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

  • Visualization: Apoptotic nuclei are visualized by fluorescence microscopy. The apoptotic index is calculated as the percentage of TUNEL-positive nuclei.

Western Blot Analysis
  • Protein Extraction: Total protein is extracted from heart tissue lysates.

  • Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., PGC-1α, NRF-1, cytochrome c) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Conclusion

The available experimental data clearly delineates the cardiotoxic profile of Doxorubicin, characterized by the induction of oxidative stress, mitochondrial damage, and apoptosis. In stark contrast, this compound D demonstrates significant cardioprotective effects, primarily by counteracting these detrimental processes. The findings suggest that this compound D could be a promising agent for mitigating Doxorubicin-induced cardiotoxicity, warranting further investigation for its potential clinical application in combination cancer therapies. This comparative guide provides a foundational understanding for researchers and drug development professionals working to improve the safety of chemotherapy regimens.

References

Validating Cyclovirobuxine D's anti-cancer effects in different glioma cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Preclinical aAnti-Cancer Effects in Glioma Cell Lines

For researchers and drug development professionals navigating the complex landscape of glioma therapeutics, the quest for more effective treatments is paramount. While temozolomide (B1682018) (TMZ) remains the first-line chemotherapeutic agent for glioblastoma, its efficacy is often limited by drug resistance. In this context, Cyclovirobuxine D (CVB-D), a steroidal alkaloid, has emerged as a compound of interest, demonstrating significant anti-cancer properties in various glioma cell lines. This guide provides a comprehensive comparison of the preclinical data on CVB-D and TMZ, focusing on their effects on cell viability, apoptosis, and cell cycle progression in key glioma cell lines.

Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Available data from in vitro studies on different glioma cell lines, including T98G, Hs683, and U251, allows for a comparative assessment of the cytotoxic effects of CVB-D and TMZ.

DrugCell LineIC50 (µM)Exposure Time (hours)Citation
This compound D (CVB-D) T98GNot explicitly defined, but significant viability reduction at 15-240 µM24, 48, 72[1]
Hs683Not explicitly defined, but significant viability reduction at 15-240 µM24, 48, 72[1]
U251Not explicitly defined, but significant viability reduction at 40-160 µM12, 24, 48[2]
Temozolomide (TMZ) T98G~80 - 56024 - Not specified[3][4]
U251~38.1 - 24024, 48, 72[3][5]

Note: IC50 values for TMZ can vary significantly between studies due to different experimental conditions.

Unraveling the Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Both CVB-D and TMZ exert their anti-cancer effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle. However, the specifics of their mechanisms show both overlap and divergence.

Induction of Apoptosis

Studies have demonstrated that CVB-D is a potent inducer of apoptosis in glioma cells. Treatment with CVB-D leads to an increase in the proportion of apoptotic cells in a dose-dependent manner in T98G, Hs683, and U251 cell lines.[1][2] This is accompanied by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1]

Temozolomide also induces apoptosis in glioma cells. For instance, in T98G cells, TMZ treatment has been shown to deregulate several apoptosis-associated genes, including an increase in Caspase-3 expression. In U251 cells, TMZ treatment also leads to an increase in the expression of pro-apoptotic genes like Bax and Bad.[6]

DrugCell LineEffect on ApoptosisKey Molecular ChangesCitation
This compound D (CVB-D) T98G, Hs683Increased apoptosis↑ Bax, ↑ Cleaved Caspase-3, ↓ Bcl-2[1]
U251Increased apoptosisNot specified in detail[2]
Temozolomide (TMZ) T98GIncreased apoptosis↑ Caspase-3, Deregulation of multiple apoptotic genes
U251Increased apoptosis↑ Bax, ↑ Bad[6]
Cell Cycle Arrest

CVB-D has been shown to arrest the cell cycle in glioma cells. In T98G and Hs683 cells, treatment with CVB-D resulted in an accumulation of cells in the S and G0/G1 phases of the cell cycle.[1]

Temozolomide is known to cause cell cycle arrest primarily at the G2/M phase in glioma cells, including U251 and T98G lines.[7][8] This G2/M arrest is a well-documented response to DNA damage induced by TMZ.

DrugCell LineEffect on Cell CycleCitation
This compound D (CVB-D) T98G, Hs683Arrest at S and G0/G1 phases[1]
Temozolomide (TMZ) U251, T98GArrest at G2/M phase[7][8]

Delving into the Signaling Pathways

The anti-cancer effects of CVB-D in glioma cells are primarily mediated through the mitochondrial-dependent apoptosis pathway.[1] This involves the generation of reactive oxygen species (ROS), which leads to the translocation of cofilin to the mitochondria, triggering mitochondrial damage and subsequent apoptosis.[2][9]

While the direct effect of CVB-D on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in glioma cells is not yet fully elucidated, STAT3 is a known critical player in glioma pathogenesis.[10] STAT3 is often constitutively activated in glioblastoma and contributes to tumor progression.[10] Several STAT3 inhibitors have shown promise in preclinical and clinical settings for treating malignant gliomas, suggesting that targeting this pathway is a valid therapeutic strategy.[11][12][13] Given that CVB-D has been shown to affect the Akt/mTOR pathway in other cancers, and the crosstalk between Akt/mTOR and STAT3 signaling, it is plausible that CVB-D may also modulate STAT3 activity in glioma cells, a hypothesis that warrants further investigation.[1]

Temozolomide's primary mechanism involves the methylation of DNA, which, if not repaired, leads to DNA double-strand breaks and subsequent apoptosis and cell cycle arrest.[14]

CVB-D_Signaling_Pathway CVBD This compound D ROS ↑ Reactive Oxygen Species (ROS) CVBD->ROS Cofilin Cofilin Translocation to Mitochondria ROS->Cofilin Mitochondria Mitochondrial Damage Cofilin->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Proposed signaling pathway of this compound D in glioma cells.

Experimental Protocols

A summary of the key experimental methodologies used in the cited studies is provided below to facilitate the replication and further exploration of these findings.

Cell Viability Assay (CCK-8/MTT)
  • Principle: Measures cell proliferation and cytotoxicity based on the metabolic activity of viable cells.

  • Protocol:

    • Seed glioma cells (T98G, Hs683, or U251) in 96-well plates.

    • Treat cells with varying concentrations of CVB-D or TMZ for specified durations (e.g., 24, 48, 72 hours).

    • Add CCK-8 or MTT solution to each well and incubate.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure.

  • Protocol:

    • Culture and treat glioma cells with CVB-D or TMZ.

    • Harvest and wash the cells.

    • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (PI Staining)
  • Principle: Quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

  • Protocol:

    • Treat glioma cells with the test compounds.

    • Harvest, wash, and fix the cells in ethanol.

    • Treat with RNase and stain the cellular DNA with Propidium Iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry.

Western Blotting
  • Principle: Detects and quantifies the expression levels of specific proteins in cell lysates.

  • Protocol:

    • Lyse treated and untreated glioma cells to extract total proteins.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, STAT3).

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_molecular Molecular Analysis CellLines Glioma Cell Lines (T98G, Hs683, U251) Treatment Treatment with CVB-D or TMZ CellLines->Treatment Viability Cell Viability Assay (CCK-8/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blotting (Protein Expression) Treatment->WesternBlot

General experimental workflow for evaluating anti-cancer effects.

Conclusion

References

Cross-resistance studies of Cyclovirobuxine D in chemoresistant cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Cyclovirobuxine D (CVB-D) in the context of cross-resistance in chemoresistant cancer cells. While the anti-cancer properties of CVB-D have been explored in various cancer types, including gastric, breast, lung, colorectal, and bladder cancer, there are currently no published studies specifically investigating its efficacy against cell lines with acquired resistance to standard chemotherapeutic agents.

This compound D, a steroidal alkaloid extracted from Buxus microphylla, has demonstrated anti-tumor effects through multiple mechanisms.[1] Research indicates that CVB-D can induce apoptosis (programmed cell death), trigger autophagy (a cellular degradation process), and cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[2][3][4] Its activity has been linked to the modulation of several key signaling pathways, such as Akt/mTOR, YAP/TAZ, NFκB/JNK, and CTHRC1-AKT/ERK-Snail, which are crucial in cancer cell growth and survival.[5][6][7]

However, a critical aspect of cancer therapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad spectrum of structurally and functionally distinct anti-cancer drugs. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, effectively reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.[8][9][10] While numerous strategies are being investigated to overcome P-gp-mediated MDR, including the use of specific inhibitors, the potential role of this compound D in this context remains unexplored.[11]

The current body of research on CVB-D focuses on its effects on chemosensitive cancer cells. There is a notable absence of studies that have developed chemoresistant cell lines (e.g., resistant to doxorubicin, paclitaxel, or cisplatin) and subsequently tested the sensitivity of these cells to CVB-D. Such cross-resistance studies are essential to determine if CVB-D can bypass common resistance mechanisms or if its efficacy is also compromised in cells that have become resistant to other drugs.

References

A Side-by-Side Comparison of Cyclovirobuxine D and Metformin on Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cyclovirobuxine D (CVB-D) and Metformin (B114582), focusing on their mechanisms of action and effects on the cellular process of autophagy. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating these compounds for therapeutic development.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. Both this compound D, a steroidal alkaloid from Buxus microphylla, and Metformin, a widely used antidiabetic drug, have been shown to modulate autophagy, making them subjects of interest in various therapeutic areas, including cancer and metabolic diseases. This guide offers a detailed comparison of their effects on autophagy.

Mechanism of Action and Signaling Pathways

This compound D and Metformin induce autophagy through distinct primary signaling pathways, although both converge on the mTOR complex 1 (mTORC1), a master regulator of cell growth and autophagy.

This compound D primarily induces autophagy by inhibiting the Akt/mTOR signaling pathway .[1][2][3] It attenuates the phosphorylation of both Akt and mTOR, leading to the de-repression of autophagy.[1] In some cellular contexts, such as lung cancer, CVB-D has also been shown to induce mitophagy, a selective form of autophagy for mitochondria, through the p65/BNIP3/LC3 axis.[4][5] More recent research suggests that in osteosarcoma cells, CVB-D may inhibit the growth of cancer cells by inducing autophagy flux arrest through the promotion of lysosomal acidification.[6]

Metformin is well-established to induce autophagy primarily through the activation of AMP-activated protein kinase (AMPK) .[7][8][9] AMPK is an energy sensor that, when activated by low cellular energy status, inhibits mTORC1, thereby initiating autophagy.[7][10][11] Metformin can activate AMPK, which in turn can inhibit mTORC1 directly or indirectly through the phosphorylation of TSC2.[9][12] There is also evidence for AMPK-independent mechanisms of Metformin-induced mTOR inhibition, such as through the upregulation of REDD1.[12] The effects of Metformin can be complex, with some studies indicating it can also inhibit autophagy under specific conditions, such as in doxorubicin-induced cardiotoxicity.[13][14]

Signaling Pathway Diagrams

CVB_D_Pathway CVBD This compound D Akt Akt CVBD->Akt Inactivation mTOR mTOR Akt->mTOR Inactivation Autophagy Autophagy Induction mTOR->Autophagy Inhibition Metformin_Pathway Metformin Metformin AMPK AMPK Metformin->AMPK Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition Autophagy Autophagy Induction mTORC1->Autophagy Inhibition Autophagy_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_quantification Data Quantification start Plate Cells treat Treat with CVB-D or Metformin (+/- Lysosomal Inhibitor) start->treat wb Western Blot (LC3-II/I, p62) treat->wb fm Fluorescence Microscopy (LC3 Puncta) treat->fm tem Transmission Electron Microscopy (Autophagosome Visualization) treat->tem quant Quantify Autophagic Markers wb->quant fm->quant tem->quant

References

A Comparative Analysis of the Analgesic Effects of Cyclovirobuxine D and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the comparative analgesic properties of the traditional Chinese medicine derivative, Cyclovirobuxine D, and the classical opioid, morphine.

This guide provides a detailed comparison of the analgesic effects of this compound D (CVB-D) and morphine, drawing upon preclinical experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of their respective mechanisms of action, efficacy, and experimental evaluation.

Quantitative Comparison of Analgesic Efficacy

The following tables summarize the available quantitative data on the analgesic potency of this compound D and morphine from preclinical studies in mice.

DrugTestRoute of AdministrationED₅₀ / EC₅₀Species
This compound D Hot-Plate Test (Carrageenan-induced thermal hyperalgesia)Intraplantar (i.pl.)2.03 ± 0.53 µgMouse
Morphine Hot-Plate TestIntraperitoneal (i.p.)1.94 mg/kgMouse
Subcutaneous (s.c.)5.73 - 8.98 mg/kgMouse
Acetic Acid-Induced Writhing TestIntraperitoneal (i.p.)0.124 ± 0.018 mg/kgMouse

Note: ED₅₀ (Median Effective Dose) and EC₅₀ (Median Effective Concentration) are measures of drug potency. A lower value indicates higher potency. Direct comparison between the two compounds is challenging due to different routes of administration and experimental models in the available literature.

Mechanisms of Analgesic Action

The analgesic effects of this compound D and morphine are mediated through distinct signaling pathways.

This compound D exerts its analgesic effects primarily by acting as a potent inhibitor of voltage-gated Caᵥ3.2 T-type calcium channels.[1][2] These channels are crucial in regulating neuronal excitability and have been implicated in pain signaling pathways. By blocking these channels, CVB-D is thought to reduce the transmission of pain signals.[1]

Morphine , a classic opioid analgesic, primarily acts as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor.[3][4] Activation of MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[4][5] These actions collectively result in a hyperpolarization of neurons and a reduction in the release of nociceptive neurotransmitters, thereby dampening the perception of pain.[4][6]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways for this compound D and Morphine.

CVB_D_Pathway cluster_neuron Neuron Membrane CVBD This compound D Cav32 Caᵥ3.2 Channel CVBD->Cav32 Inhibits Neuron Nociceptive Neuron Cav32->Inhibition Ca_influx Ca²⁺ Influx PainSignal Pain Signal Transmission Ca_influx->PainSignal Decreased Inhibition->Ca_influx Reduced

Figure 1. this compound D Signaling Pathway

Morphine_Pathway Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR Activates G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K⁺ Efflux G_protein->K_channel Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

Figure 2. Morphine Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound D and morphine.

Hot-Plate Test

The hot-plate test is a widely used method to assess the thermal nociceptive threshold in animals.[7]

Objective: To evaluate the central analgesic activity of a compound by measuring the latency of the animal's response to a thermal stimulus.

Methodology:

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant level (e.g., 52°C or 55°C).[1][7]

  • Animals: Typically, mice or rats are used.[1][7]

  • Procedure:

    • A baseline latency is determined for each animal by placing it on the hot plate and recording the time it takes to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 or 60 seconds) is set to prevent tissue damage.[8]

    • The test compound (this compound D or morphine) or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous, or intraplantar).[1][9]

    • At specific time points after drug administration, the animals are again placed on the hot plate, and the response latency is measured.[1]

  • Data Analysis: The analgesic effect is often expressed as the percentage of the Maximal Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.[10][11]

Acetic Acid-Induced Writhing Test

The writhing test is a chemical method used to induce visceral pain and is sensitive to peripherally and centrally acting analgesics.[12]

Objective: To assess the analgesic activity of a compound by quantifying the reduction in the number of writhes induced by an intraperitoneal injection of acetic acid.

Methodology:

  • Inducing Agent: A dilute solution of acetic acid (e.g., 0.6% or 1% v/v in saline) is used to induce a characteristic writhing response.[12][13]

  • Animals: Mice are commonly used for this assay.[13]

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., morphine) or vehicle at a specific time before the acetic acid injection.[13]

    • Acetic acid solution is injected intraperitoneally.

    • Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes (characterized by abdominal constriction, stretching of the hind limbs, and torsion of the trunk) is counted for a defined period (e.g., 10 or 20 minutes).[12][13]

  • Data Analysis: The analgesic activity is determined by comparing the number of writhes in the drug-treated group to the vehicle-treated control group. The percentage of inhibition is calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

Experimental Workflow Diagram

Analgesic_Testing_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Nociceptive Testing cluster_analysis Data Analysis Animal_Selection Animal Selection (Mice) Acclimatization Acclimatization Animal_Selection->Acclimatization Baseline Baseline Measurement (e.g., Hot-Plate Latency) Acclimatization->Baseline Grouping Grouping (Control & Treatment) Baseline->Grouping Drug_Admin Drug Administration (CVB-D or Morphine) Grouping->Drug_Admin Hot_Plate Hot-Plate Test Drug_Admin->Hot_Plate Thermal Nociception Writhing_Test Acetic Acid Writhing Test Drug_Admin->Writhing_Test Chemical Nociception Data_Collection Data Collection (Latency, Writhes) Hot_Plate->Data_Collection Writhing_Test->Data_Collection Calculation Calculation (%MPE, % Inhibition, ED₅₀) Data_Collection->Calculation Comparison Statistical Comparison Calculation->Comparison

Figure 3. General Workflow for Preclinical Analgesic Testing

References

Benchmarking Cyclovirobuxine D: A Comparative Analysis Against Established Ion Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kunming, China – December 7, 2025 – New research provides a comprehensive benchmark of Cyclovirobuxine D (CVB-D), a steroidal alkaloid derived from Buxus microphylla, against established ion channel blockers. This comparison guide, tailored for researchers, scientists, and drug development professionals, offers an objective analysis of CVB-D's performance, supported by experimental data, to elucidate its potential in cardiovascular and neurological research.

This compound D, traditionally used in Chinese medicine for cardiovascular ailments, has demonstrated significant effects on various ion channels.[1][2] This guide focuses on its inhibitory activity on voltage-gated calcium (Cav) and potassium (hERG) channels, drawing direct comparisons with well-characterized inhibitors Z944 and amiodarone.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound D and established ion channel blockers was evaluated using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) are summarized below, providing a clear comparison of their efficacy on specific ion channels.

CompoundTarget Ion ChannelIC50 (µM)Cell LineHolding PotentialReference
This compound D Cav2.2Not explicitly found, but potent inhibition demonstrated.HEK293-[1]
This compound D Cav3.22.28 ± 0.35HEK293-100 mV[1]
This compound D hERG (Kv11.1)19.7HEK293-[3]
Z944 Cav3.2~0.265HEK293T-Not explicitly stated
Amiodarone Late INa (Nav1.5)3.0 ± 0.9HEK293-Not explicitly stated
Amiodarone hERG (Kv11.1)0.8 ± 0.1HEK293-Not explicitly stated
Amiodarone IKr2.8Rabbit/Human Heart-Not explicitly stated
Amiodarone Ito~489--Not explicitly stated
Amiodarone KATP2.3Rat Ventricular Myocytes-Not explicitly stated

Experimental Protocols

The following is a detailed methodology for the whole-cell patch-clamp experiments used to determine the IC50 values.

Cell Culture and Transfection

HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For ion channel expression, cells were transiently transfected with plasmids encoding the desired human ion channel subunits (e.g., Cav2.2, Cav3.2, hERG) using a suitable transfection reagent. Electrophysiological recordings were typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell currents were recorded using an patch-clamp amplifier. Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with the internal solution.

Solutions:

  • External Solution for Cav channels (in mM): 140 TEA-Cl, 5 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with TEAOH.

  • Internal Solution for Cav channels (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 MgATP, and 0.4 TrisGTP, pH adjusted to 7.2 with CsOH.

  • External Solution for hERG channels (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal Solution for hERG channels (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 MgATP, pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocols:

  • For Cav3.2: From a holding potential of -100 mV, currents were elicited by a series of depolarizing voltage steps.

  • For Cav2.2: Similar voltage protocols to Cav3.2 were used, with adjustments to the holding and test potentials as appropriate for the channel's gating properties.

  • For hERG: Currents were typically elicited by a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to record the characteristic tail current.

Data Acquisition and Analysis:

Currents were filtered at 2 kHz and digitized at 10 kHz. Data analysis was performed using specialized software. The IC50 values were determined by fitting the concentration-response data to the Hill equation:

I/I_control = 1 / (1 + ([Drug]/IC50)^n)

where I is the current in the presence of the drug, I_control is the control current, [Drug] is the drug concentration, IC50 is the half-maximal inhibitory concentration, and n is the Hill coefficient.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

general_ion_channel_blockade cluster_membrane Cell Membrane ion_channel Ion Channel Pore ion_flow_out Ion Efflux ion_channel:p->ion_flow_out blocked_flow Blocked Ion Flow ion_channel:p->blocked_flow drug Ion Channel Blocker (e.g., this compound D) drug->ion_channel:p Binding ion_flow_in Ion Influx ion_flow_in->ion_channel:p cvbd_cav_inhibition_pathway cvbd This compound D cav_channel Voltage-Gated Calcium Channel (Ca_v2.2 / Ca_v3.2) cvbd->cav_channel Inhibition ca_influx Decreased Ca²⁺ Influx cav_channel->ca_influx Leads to cellular_response Modulation of Cellular Response (e.g., Neurotransmission, Cardiac Action Potential) ca_influx->cellular_response Results in experimental_workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Transient Transfection with Ion Channel Plasmid cell_culture->transfection electrophysiology Whole-Cell Patch-Clamp Recording transfection->electrophysiology data_acquisition Data Acquisition (Current Recordings) electrophysiology->data_acquisition data_analysis Data Analysis (IC₅₀ Determination) data_acquisition->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of Cyclovirobuxine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Researchers, scientists, and drug development professionals handling Cyclovirobuxine must adhere to strict disposal procedures due to its toxic nature. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste. This compound is classified as a toxic substance and requires disposal as hazardous waste.

This compound is categorized as acutely toxic if swallowed, as indicated by the GHS06 pictogram and the H301 hazard statement.[1] The precautionary statement P501 mandates that its disposal must be in accordance with local, regional, national, and international regulations. All waste materials contaminated with this compound, including empty containers, must be treated as hazardous waste.

Step-by-Step Disposal Protocol

Proper disposal of this compound waste is critical to ensure personnel safety and environmental protection. The following step-by-step protocol should be followed:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones).

  • Waste Accumulation: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

  • Final Disposal Method: The recommended final disposal method for this compound is incineration.[1][2] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2] This process must be carried out by a licensed and qualified hazardous waste disposal company.

  • Contact Environmental Health & Safety (EHS): Do not attempt to dispose of this compound waste through standard laboratory trash or drains. Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Spill and Decontamination Procedures

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: For solid spills, carefully cover the material with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Cleanup: Gently scoop the contained material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory disinfectant or a 70% ethanol (B145695) solution.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads, gloves) must be disposed of as hazardous waste in the same container as the this compound waste.

Quantitative Data Summary

There is no quantitative data available that would permit the disposal of this compound through non-hazardous waste streams (e.g., drain or regular trash). All quantities must be treated as hazardous waste.

ParameterValueSource
GHS Hazard Code H301: Toxic if swallowed[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulations[1]
UN Number 2811[1][2]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (this compound D)[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

A This compound Waste Generated B Wear Appropriate PPE A->B C Segregate in Labeled Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact Institutional EHS or Licensed Waste Contractor D->E F Arrange for Professional Pickup E->F G Transport to Licensed Disposal Facility F->G H Incineration in Chemical Incinerator G->H I Final Disposition H->I

Caption: this compound Waste Disposal Workflow.

References

Personal protective equipment for handling Cyclovirobuxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Cyclovirobuxine, a potent steroidal alkaloid. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Acute Toxicity

This compound is classified as acutely toxic if swallowed.[1][2][3] The following table summarizes the available acute toxicity data.

Toxicity Data Value Species Route
LD50293 mg/kgMouseOral
LD508.9 mg/kgMouseIntravenous (i.v.)
LD509.2 mg/kgMouseIntraperitoneal (i.p.)

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Occupational Exposure Limits: There are currently no established occupational exposure limit values (e.g., PEL, TLV) for this compound.[4] Therefore, it is crucial to handle this compound with high containment measures to minimize any potential exposure.

Personal Protective Equipment (PPE)

Given the acute toxicity of this compound and the absence of established exposure limits, a comprehensive PPE strategy is mandatory.

1. Hand Protection:

  • Glove Selection: Wear two pairs of compatible, chemical-resistant gloves.[5] Since specific glove compatibility data for this compound is not available, it is recommended to use gloves made of materials with broad chemical resistance, such as nitrile or neoprene. Always consult the glove manufacturer's chemical resistance guide.

  • Glove Inspection and Disposal: Gloves must be inspected for any signs of degradation or perforation before and during use. Dispose of contaminated gloves immediately in the designated hazardous waste container.[4] Use proper glove removal technique to avoid skin contact.[4]

2. Eye Protection:

  • Safety Glasses and Goggles: Use chemical splash goggles that meet appropriate government standards (e.g., ANSI Z87.1 in the US, EN 166 in the EU).[4]

  • Face Shield: A face shield worn over safety goggles is required when there is a risk of splashes or aerosol generation.

3. Skin and Body Protection:

  • Laboratory Coat: A disposable, polyethylene-coated polypropylene (B1209903) gown or a similar non-absorbent material is required to prevent skin contamination. Standard cloth lab coats are not sufficient.

  • Full Body Protection: For large-scale operations or in the event of a significant spill, full-body protection may be necessary.

4. Respiratory Protection:

  • Engineering Controls: Primary respiratory protection should be achieved through engineering controls, such as handling this compound within a certified chemical fume hood or a glove box.

  • Respirators: If engineering controls are not feasible or during emergency situations, a NIOSH-approved respirator (or equivalent) with an appropriate particulate filter (e.g., N95, P100) should be used.[1] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_personal_gear Required Personal Gear Engineering_Controls Primary Containment: Chemical Fume Hood or Glove Box Hand_Protection Hand Protection: - Double-gloved with nitrile or  neoprene gloves Eye_Protection Eye Protection: - Chemical splash goggles - Face shield (as needed) Body_Protection Body Protection: - Disposable, fluid-resistant gown Respiratory_Protection Respiratory Protection: - NIOSH-approved respirator  (if required by risk assessment)

Caption: Required PPE for handling this compound.

Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this compound from receipt to disposal.

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, with restricted access.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.

  • Review Procedures: Familiarize yourself with the Safety Data Sheet (SDS) and this handling guide before beginning any procedure.

2. Handling:

  • Weighing: Weigh solid this compound in a fume hood on a tared weigh paper or in a container. Avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.

3. Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

4. Spill Cleanup:

  • Evacuate: In case of a spill, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For liquid spills, contain the spill with absorbent material. For solid spills, gently cover with a damp cloth or absorbent pad to avoid generating dust.

  • Cleanup: Carefully scoop the absorbed material or solid into a labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.

5. Disposal:

  • Waste Classification: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Waste Containers: Collect waste in designated, clearly labeled, and sealed containers.

  • Disposal Method: Dispose of hazardous waste through an approved chemical waste disposal program in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Handling_and_Disposal_Workflow cluster_workflow This compound Handling and Disposal Workflow Preparation 1. Preparation - Designate work area - Assemble PPE and materials Handling 2. Handling - Weigh and prepare solutions  in a fume hood Preparation->Handling Storage 3. Storage - Tightly sealed, labeled container - Cool, dry, ventilated area Handling->Storage Spill_Cleanup 4. Spill Cleanup - Evacuate, ventilate, and contain - Use appropriate PPE Handling->Spill_Cleanup If spill occurs Disposal 5. Disposal - Collect in labeled hazardous  waste containers - Follow institutional protocols Handling->Disposal Waste generation Storage->Disposal End of use Spill_Cleanup->Disposal

Caption: Step-by-step workflow for handling and disposal.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclovirobuxine
Reactant of Route 2
Cyclovirobuxine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。